Dimethyl acetylsuccinate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-acetylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-5(9)6(8(11)13-3)4-7(10)12-2/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREKLQOUFWBSFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041692 | |
| Record name | Dimethyl acetylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10420-33-4 | |
| Record name | 1,4-Dimethyl 2-acetylbutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10420-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl acetylsuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010420334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-acetyl-, 1,4-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl acetylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl acetylsuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL ACETYLSUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOE57K9I2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dimethyl acetylsuccinate CAS number and properties
An In-Depth Technical Guide to Dimethyl Acetylsuccinate for Advanced Chemical Synthesis
Introduction
This compound (DMAS), also known as dimethyl 2-acetylbutanedioate, is a highly functionalized organic compound that serves as a cornerstone intermediate in advanced chemical synthesis.[1] Its unique molecular architecture, featuring both a β-ketoester system and difunctional ester groups, provides a rich platform for constructing complex molecular frameworks.[1][2] For researchers and professionals in drug development and materials science, a thorough understanding of DMAS's properties, reactivity, and handling is essential for leveraging its full synthetic potential. This guide offers a senior application scientist's perspective on the core technical aspects of this compound, moving beyond simple data recitation to provide actionable, field-proven insights.
Section 1: Core Chemical Identity and Physicochemical Properties
Precise identification and understanding of a reagent's physical properties are the foundation of any successful synthetic protocol. These parameters govern reaction setup, purification strategies, and storage conditions.
Chemical Identifiers
The unambiguous identification of this compound is ensured by its CAS Registry Number and other standard identifiers.
| Identifier | Value | Source(s) |
| CAS Number | 10420-33-4 | [3][4][5] |
| Molecular Formula | C₈H₁₂O₅ | [3][5][6] |
| Molecular Weight | 188.18 g/mol | [3][5][6] |
| IUPAC Name | dimethyl 2-acetylbutanedioate | [6] |
| Synonyms | 2-Acetylbutanedioic acid-1,4-dimethyl ester, Acetylsuccinic Acid Dimethyl Ester | [3][5] |
| InChI Key | XREKLQOUFWBSFH-UHFFFAOYSA-N | [3][6] |
Physicochemical Data
The properties of DMAS dictate its behavior in various solvent systems and thermal conditions. Notably, its relatively low melting point means it can be handled as either a solid or a liquid, depending on ambient laboratory temperatures. Its solubility in water is significant for an organic molecule of its size, a factor to consider during aqueous workups.[3][4]
| Property | Value | Source(s) |
| Appearance | White or colorless to almost colorless solid, powder, or liquid | [2] |
| Melting Point | 33 °C (lit.) | [3][4] |
| Boiling Point | 129-134 °C at 12 mmHg (lit.) | [3][4] |
| Density | 1.16 g/mL at 25 °C (lit.) | [3][4] |
| Flash Point | 138 °C (280.4 °F) - closed cup | [3] |
| Water Solubility | 56.2 g/L at 20 °C | [3][4] |
Section 2: Spectroscopic Profile for Structure Verification
In any research or development setting, verifying the identity and purity of starting materials is a non-negotiable step. Spectroscopic analysis provides a definitive structural fingerprint of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the acetyl methyl protons (singlet, ~2.2 ppm), the two methoxy groups of the esters (two singlets, ~3.7 ppm), and the diastereotopic methylene and methine protons of the succinate backbone (multiplets, ~2.8-4.0 ppm).
-
¹³C NMR: The carbon spectrum will confirm the presence of the ketone carbonyl (~202 ppm), two distinct ester carbonyls (~170-174 ppm), the methine carbon (~50 ppm), the methylene carbon (~35 ppm), the two methoxy carbons (~52 ppm), and the acetyl methyl carbon (~30 ppm).[7]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands indicating the C=O stretching of the ketone (~1720 cm⁻¹) and the esters (~1740 cm⁻¹).[6] The presence of two distinct carbonyl peaks is indicative of the different electronic environments of the ketone and ester functionalities.
-
Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M⁺) corresponding to its molecular weight of 188.18. Common fragmentation patterns would involve the loss of methoxy (-OCH₃) or acetyl (-COCH₃) groups.[6]
Section 3: Reactivity and Mechanistic Insights
The synthetic versatility of DMAS stems directly from its β-ketoester functionality.[1] This arrangement creates a highly reactive site due to the acidity of the α-proton (the proton on the carbon between the two carbonyl groups), enabling a wide range of classical organic transformations.
The β-Ketoester: A Hub of Reactivity
The carbon atom situated between the acetyl ketone and the ester carbonyl is particularly acidic. Deprotonation by a suitable base generates a stabilized enolate, which is a potent nucleophile. This reactivity is the cornerstone of its utility in forming new carbon-carbon and carbon-heteroatom bonds.
Caption: Key reactive sites in this compound.
Section 4: Synthesis and Manufacturing Considerations
While DMAS is commercially available from various suppliers, understanding its synthesis provides insight into potential impurities and cost drivers. A documented industrial method involves a continuous process that offers high efficiency and purity.
Continuous Synthesis Protocol
A patented method describes the continuous synthesis of DMAS from dimethyl maleate and acetaldehyde using a radical initiator.[8][9] This approach is advantageous over batch processing as it allows for better thermal control, shorter reaction times, and higher throughput, resulting in conversion rates exceeding 95% and high product purity.[8]
Caption: Workflow for the continuous synthesis of DMAS.
Section 5: Key Applications in Research and Development
DMAS is not an end product but a versatile building block for higher-value molecules, particularly heterocyclic compounds that form the core of many active pharmaceutical ingredients (APIs).[1]
Pechmann Condensation for Coumarin Synthesis
A classic and powerful application of DMAS is in the Pechmann condensation to synthesize 7-hydroxycoumarin derivatives.[3][4] This acid-catalyzed reaction between DMAS and a phenol (like resorcinol) is a direct and efficient route to the coumarin core, a privileged scaffold in medicinal chemistry and fluorescent probe design.
Experimental Protocol Outline (Pechmann Condensation):
-
Reaction Setup: To a cooled solution of a substituted resorcinol, add this compound.
-
Catalyst Addition: Slowly add a strong acid catalyst (e.g., concentrated sulfuric acid) while maintaining a low temperature to control the initial exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir until reaction completion is observed (monitored by TLC or LC-MS).
-
Workup: Quench the reaction by pouring the mixture over ice water. The solid product precipitates out.
-
Purification: Collect the crude product by filtration, wash thoroughly with water to remove acid, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure coumarin derivative.
Caption: Pechmann condensation using DMAS to form coumarins.
Broader Synthetic Utility
Beyond coumarins, DMAS is a reactant for synthesizing a diverse array of heterocycles:
-
β-Carbolines: Used in diastereoselective Brønsted acid-catalyzed cyclization cascades with tryptamines.[4]
-
Pyrrole Derivatives: Employed in the synthesis of 2-oxofuro[2,3-b]pyrroles.[3][4]
-
Photochromic Molecules: Serves as a reactant for creating molecules with improved fatigue resistance.[3]
Section 6: Safety, Handling, and Storage
Trustworthiness in experimental design requires a rigorous approach to safety. While not acutely toxic, DMAS is an irritant and requires appropriate handling protocols.
GHS Hazard Profile
DMAS is classified with several GHS hazard statements that necessitate careful handling to avoid exposure.
| GHS Code | Hazard Statement | Source(s) |
| H302 | Harmful if swallowed. | [4][10] |
| H315 | Causes skin irritation. | [4][6][11] |
| H319 | Causes serious eye irritation. | [4][6][11] |
| H335 | May cause respiratory irritation. | [4][6][11] |
Recommended Handling and Storage Protocol
Adherence to the following procedures constitutes a self-validating system for the safe use of DMAS.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to EN166 or NIOSH standards.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.[3]
-
Skin/Body Protection: Wear a standard laboratory coat.[11]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11] Minimize dust generation if handling the solid form.
-
Storage: Store in a tightly-closed container in a cool, dry place.[4][11] Keep away from incompatible substances and sources of ignition.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is a powerful and versatile synthon whose value is unlocked through a deep understanding of its chemical properties, reactivity, and safe handling. Its ability to serve as a precursor to complex heterocyclic systems, particularly coumarins and pyrroles, solidifies its importance in the toolkit of medicinal and materials chemists. By applying the technical insights and protocols outlined in this guide, researchers can confidently and effectively utilize DMAS to accelerate their discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Dimethyl 2-acetyl succinate - SRIRAMCHEM [sriramchem.com]
- 3. 乙酰丁二酸二甲酯 | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 10420-33-4 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C8H12O5 | CID 112039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Continuous synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN102311345A - Continuous synthesis method of this compound - Google Patents [patents.google.com]
- 10. chemical-label.com [chemical-label.com]
- 11. aksci.com [aksci.com]
Synthesis of Dimethyl acetylsuccinate from dimethyl maleate
An In-depth Technical Guide for the Synthesis of Dimethyl Acetylsuccinate from Dimethyl Maleate
Abstract
This compound is a highly valuable chemical intermediate, serving as a versatile synthon for the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and fine chemicals.[1][2][3] Its molecular architecture, featuring a β-ketoester functionality, provides reactive sites essential for constructing complex molecules.[1] This guide provides a comprehensive, in-depth exploration of the synthesis of this compound, focusing on the Michael addition reaction between dimethyl maleate and a suitable acetyl donor. We will dissect the underlying chemical principles, present a field-validated experimental protocol, and discuss the critical parameters that govern the reaction's efficiency and yield. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important transformation.
Introduction: The Strategic Importance of this compound
In the landscape of modern organic synthesis, the ability to efficiently construct carbon-carbon bonds is paramount. The Michael addition reaction stands as one of the most powerful and widely utilized methods for achieving this, enabling the formation of C-C bonds with high atom economy under relatively mild conditions.[4] This reaction is the cornerstone of the synthesis of this compound, a key building block whose utility is demonstrated in the preparation of diverse molecular scaffolds, including β-carbolines and 7-hydroxycoumarins.[2][5]
This guide moves beyond a simple recitation of steps. It aims to provide a holistic view of the synthesis, grounded in mechanistic understanding and practical experience. By understanding why certain reagents are chosen and how specific conditions influence the reaction, the practicing scientist is empowered to not only replicate the synthesis but also to troubleshoot, adapt, and optimize it for their specific needs.
The Underlying Chemistry: A Mechanistic Dissection of the Michael Addition
The synthesis of this compound from dimethyl maleate is a classic example of a Michael addition. This reaction involves the 1,4-conjugate addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[4][6]
Principles of Conjugate Addition
-
The Michael Acceptor: Dimethyl maleate serves as the Michael acceptor. The electron-withdrawing nature of the two ester groups polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and thus susceptible to nucleophilic attack.[7]
-
The Michael Donor: The "acetyl" functionality is introduced by a Michael donor. The ideal donor is a compound with an active methylene group flanked by two electron-withdrawing groups, which makes the intervening protons acidic.[6] For this synthesis, methyl acetoacetate is the logical choice. A base can readily deprotonate the α-carbon to generate a resonance-stabilized carbanion (an enolate), which acts as the potent nucleophile.[8]
Detailed Reaction Mechanism
The base-catalyzed reaction proceeds through three fundamental steps:[4][9]
-
Enolate Formation: A catalytic amount of a suitable base, such as sodium methoxide (NaOCH₃), deprotonates the α-carbon of methyl acetoacetate. This creates a highly stabilized enolate ion, the active nucleophile in the reaction.[8]
-
Nucleophilic Attack (Conjugate Addition): The enolate attacks the electrophilic β-carbon of dimethyl maleate. This addition breaks the π-bond of the alkene and forms a new carbon-carbon bond, resulting in a new, transient enolate intermediate.[4][9]
-
Protonation: The newly formed enolate is a relatively strong base and is subsequently protonated by the solvent (e.g., methanol) or another proton source, regenerating the catalyst and yielding the final product, this compound.[8][9]
Caption: The three-step mechanism of the Michael Addition.
Strategic Considerations for Synthesis
The success of the synthesis hinges on deliberate choices regarding reagents and reaction conditions.
Choice of Reagents: The Principle of Compatibility
-
Michael Donor: While ethyl acetoacetate is a common laboratory reagent, methyl acetoacetate is the preferred donor in this specific synthesis. Using methyl acetoacetate with dimethyl maleate and a methoxide base ensures that all ester functionalities are methyl esters. This strategically avoids the possibility of transesterification, a common side reaction that can lead to a mixture of methyl and ethyl ester products, complicating purification and reducing the yield of the desired compound.
-
Base: Sodium methoxide (NaOCH₃) is the base of choice. It is strong enough to efficiently deprotonate methyl acetoacetate but shares the same alkoxide as the esters in the reaction, thereby preventing transesterification. Only a catalytic amount is required as the base is regenerated in the final protonation step.[6]
Alternative Catalyst Systems
While base catalysis is the most direct method, research has shown that various Lewis acids and transition metal compounds can also catalyze Michael additions.[10] Catalysts based on iron (e.g., FeCl₃·6H₂O), nickel (e.g., Ni(acac)₂), and copper have been employed to promote the reaction, sometimes offering milder conditions or different selectivity.[10][11] However, for this specific transformation, the simplicity and efficiency of base catalysis make it the most common and practical approach.
Reaction Parameters: Controlling the Environment
-
Solvent: Anhydrous methanol is the ideal solvent. It serves to dissolve the reactants and, more importantly, acts as the proton source in the final step of the reaction mechanism.
-
Temperature: The reaction is typically performed at reflux temperature to ensure a sufficient reaction rate.[12] Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial to determine the point of completion.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent moisture, which can consume the base, from entering the system.
Field-Validated Experimental Protocol
This protocol describes a robust and reproducible method for the laboratory-scale synthesis of this compound.
Materials and Equipment
-
Chemicals: Dimethyl maleate, Methyl acetoacetate, Sodium methoxide, Anhydrous methanol, Diethyl ether, Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate, Hydrochloric acid (for neutralization).
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer/hotplate, Addition funnel, Inert gas setup (Nitrogen/Argon), Separatory funnel, Rotary evaporator, Vacuum distillation apparatus.
Step-by-Step Synthesis Procedure
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet.
-
Reagent Charging: Under an inert atmosphere, charge the flask with anhydrous methanol and a catalytic amount of sodium methoxide. Stir until the base is fully dissolved.
-
Donor Addition: Add methyl acetoacetate to the flask and stir for 15-20 minutes to allow for complete formation of the enolate.
-
Acceptor Addition: Add dimethyl maleate to the flask, either directly or via an addition funnel.
-
Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the reaction's progress periodically using TLC until the starting material (dimethyl maleate) is consumed.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by slow addition of dilute hydrochloric acid until it is slightly acidic.
Work-up and Purification
-
Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: Dilute the residue with diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.[12][13]
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[12]
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to yield pure this compound.[5][13] The boiling point is approximately 129-134 °C at 12 mmHg.[5]
Data Analysis and Characterization
Quantitative Data Summary
| Parameter | Value/Description | Rationale |
| Dimethyl Maleate | 1.0 equivalent | Limiting Reagent |
| Methyl Acetoacetate | 1.0 - 1.1 equivalents | Slight excess ensures complete consumption of the limiting reagent. |
| Sodium Methoxide | 0.1 - 0.2 equivalents | Catalytic amount is sufficient as the base is regenerated. |
| Solvent | Anhydrous Methanol | Provides a suitable reaction medium and proton source. |
| Temperature | Reflux | Ensures an adequate reaction rate. |
| Expected Yield | 75-85% | Typical yield after purification for a well-executed Michael addition. |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the molecular structure by analyzing proton chemical shifts, integrations, and coupling patterns.
-
¹³C NMR: To verify the number and types of carbon atoms in the molecule.
-
FT-IR Spectroscopy: To identify key functional groups, such as the ester and ketone carbonyls (C=O stretches).
-
Mass Spectrometry: To confirm the molecular weight of the product.
Process Workflow Visualization
The entire experimental process, from initial setup to the final purified product, can be visualized as a logical flow.
Caption: A streamlined workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via the Michael addition of methyl acetoacetate to dimethyl maleate is a foundational, yet elegant, transformation in organic chemistry. By understanding the mechanistic nuances and making strategic choices in reagents and conditions, researchers can reliably produce this versatile intermediate with high purity and good yield. This guide has provided the theoretical framework and practical protocol necessary to empower scientists to successfully incorporate this valuable synthon into their research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. This compound | 10420-33-4 [chemicalbook.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. Dimethyl maleate synthesis - chemicalbook [chemicalbook.com]
- 13. electronicsandbooks.com [electronicsandbooks.com]
Physical and chemical properties of Dimethyl acetylsuccinate
An In-Depth Technical Guide to Dimethyl Acetylsuccinate: Properties, Synthesis, and Applications
Introduction
Dimethyl 2-acetylbutanedioate, commonly known as this compound (DMAS), is a highly versatile and functionalized organic compound.[1][2] Its structure, featuring a reactive β-ketoester moiety, establishes it as a critical intermediate and building block in a multitude of synthetic applications.[2] This guide provides an in-depth exploration of the physical and chemical properties of this compound, its synthesis, reactivity, and its significant role in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] The content herein is intended for researchers, chemists, and professionals in drug development who require a comprehensive technical understanding of this valuable synthon.
Core Compound Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.
Chemical Identity
Correctly identifying the compound is crucial for regulatory compliance, literature searches, and safety protocols.
| Identifier | Value |
| IUPAC Name | dimethyl 2-acetylbutanedioate[1] |
| CAS Number | 10420-33-4[1][4][5][6] |
| Molecular Formula | C8H12O5[1][5][6] |
| Molecular Weight | 188.18 g/mol [1][5][6] |
| Synonyms | Dimethyl 2-acetylsuccinate, Acetylsuccinic acid dimethyl ester, 1,4-dimethyl 2-acetylbutanedioate[1][4][5] |
| InChI Key | XREKLQOUFWBSFH-UHFFFAOYSA-N[1] |
| SMILES | CC(=O)C(CC(=O)OC)C(=O)OC[1] |
Physicochemical Properties
These properties dictate the compound's behavior in various physical states and its compatibility with different solvent systems, which is vital for reaction and purification planning.
| Property | Value |
| Appearance | White or colorless solid/lump/liquid[7] |
| Melting Point | 33 °C (lit.)[8] |
| Boiling Point | 129-134 °C at 12 mmHg (lit.)[8] |
| Density | 1.16 g/mL at 25 °C (lit.)[8] |
| Solubility | Water: 56.2 g/L at 20 °C |
| Flash Point | 138 °C (280.4 °F) - closed cup |
Synthesis and Manufacturing
The commercial availability of this compound is underpinned by efficient and scalable synthetic routes. A prominent method involves the radical addition of acetaldehyde to dimethyl maleate.
Synthesis Pathway: Radical Addition
The synthesis capitalizes on the reactivity of dimethyl maleate with acetaldehyde in the presence of a radical initiator. This approach is advantageous due to the availability of the starting materials and can be adapted for continuous manufacturing, leading to high conversion rates and product purity.[9][10] The choice of a radical initiator, such as benzoyl peroxide, is critical as it facilitates the homolytic cleavage necessary to initiate the chain reaction under thermal conditions. The reaction is typically performed under high pressure to maintain the volatile acetaldehyde in the liquid phase and increase reaction kinetics.
Experimental Protocol: Continuous Synthesis
This protocol is based on a patented continuous synthesis method, designed for high throughput and efficiency.[9][10]
Materials:
-
Dimethyl maleate
-
Acetaldehyde
-
Benzoyl peroxide (radical initiator)
-
High-pressure stainless steel reactor with temperature control, stirring, and continuous feed/discharge mechanisms
-
High-pressure syringe pump
Procedure:
-
Feed Preparation: In a batching container under an ice-water bath, prepare a feed solution by mixing dimethyl maleate, acetaldehyde, and benzoyl peroxide in a weight ratio of approximately 1:1.2:0.02. Stir until the initiator is fully dissolved.
-
Reactor Startup: Add an initial volume of the prepared solution (e.g., 300 mL for a 500 mL reactor) to the high-pressure reactor and seal it.
-
Reaction Initiation: Begin stirring and heat the reactor to the target temperature of 125-130 °C. Allow the initial batch to react for approximately 120 minutes. The pressure will typically stabilize in the range of 1.3-1.5 MPa.[10]
-
Continuous Operation: Once the initial reaction is complete, begin continuously feeding the prepared solution into the reactor using a high-pressure syringe pump at a defined rate (e.g., 12.5 mL/min).
-
Product Withdrawal: Simultaneously, open the reactor's outlet valve to discharge the reaction mixture at the same rate as the feed, maintaining a constant volume within the reactor.
-
Work-up and Purification:
-
Collect the reaction effluent. Perform atmospheric distillation to recover excess acetaldehyde.
-
Subject the residue to vacuum distillation to obtain the crude this compound.
-
For final purification, the crude product can be dissolved by heating, followed by cooling crystallization to yield the final product with >99% purity.[10]
-
Synthesis Workflow Diagram
Caption: Continuous synthesis workflow for this compound.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from its β-ketoester functional group, which provides two key reactive sites: the acidic α-carbon (between the two carbonyl groups) and the carbonyl carbons themselves. This structure makes it a cornerstone for synthesizing complex molecules, particularly heterocycles.[2][11]
Synthesis of Heterocyclic Scaffolds
This compound is an exceptional precursor for building heterocyclic acetic acid derivatives, which are prevalent motifs in pharmacologically active compounds.
Traube-Type Pyrimidine Synthesis: A classic application is the condensation reaction with amidines (like acetamidine) or thiourea in the presence of a base (e.g., sodium methoxide).[11] This reaction proceeds via a Traube-type condensation, offering a direct and efficient route to pyrimidin-5-yl acetates, which were previously difficult to access.[11] This method is crucial in drug discovery for creating libraries of substituted pyrimidines for screening.
Reaction Pathway Diagram: Pyrimidine Synthesis
Caption: Synthesis of a pyrimidine derivative from DMAS.[11]
Role in Drug Development and Agrochemicals
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of β-carbolines and various Active Pharmaceutical Ingredients (APIs).[2][4] Its ability to introduce a carboxymethyl group onto a heterocyclic core is invaluable for modulating the pharmacokinetic properties of drug candidates.
-
Agrochemicals: The compound is used to create new pesticides and other crop protection agents.[2][3] The resulting heterocyclic structures are often the basis for molecules with targeted herbicidal or fungicidal activity.
Analytical and Quality Control Protocols
Ensuring the identity, purity, and quality of this compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.
Spectroscopic Data Summary
| Technique | Key Data Points |
| ¹H NMR | Spectra available for structural confirmation.[1][12] |
| ¹³C NMR | Spectra available for structural confirmation.[1][13] |
| IR Spectroscopy | Characteristic peaks for C=O (ester and ketone) and C-O stretching.[1] |
| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation patterns. Top m/z peaks at 43, 114, 146.[1] |
Protocol: ¹H NMR Analysis
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of CDCl₃ in a small vial.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Lock and shim the instrument on the CDCl₃ signal.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and assign them to the corresponding protons in the this compound structure. The spectrum should be consistent with published data.[12]
Protocol: Purity Analysis by Gas Chromatography (GC)
Objective: To determine the purity of the this compound sample.
Materials:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate capillary column (e.g., a non-polar or medium-polarity column like DB-5 or DB-17)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent.
-
Instrument Method:
-
Set the injector temperature (e.g., 250 °C) and detector temperature (e.g., 280 °C).
-
Program the oven temperature. A typical program might start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Set the carrier gas (e.g., Helium or Hydrogen) flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Record the chromatogram.
-
Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity of >96% is common for commercial grades.[7]
Safety, Handling, and Storage
Adherence to safety protocols is essential when working with any chemical intermediate.
-
Hazard Identification: While not classified as a hazardous substance or mixture under most GHS reports, some notifications indicate it may cause skin irritation.[1][14] It is combustible and can form explosive mixtures with air upon intense heating.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[14][16][17]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] It is recommended to store under an inert gas as the material can be air sensitive.
-
First Aid:
Conclusion
This compound is a cornerstone intermediate whose value is defined by the strategic placement of its keto and ester functional groups. This structure provides a gateway to a vast landscape of chemical transformations, most notably in the synthesis of heterocyclic compounds vital to the pharmaceutical and agrochemical industries. A comprehensive grasp of its properties, synthetic pathways, and analytical validation methods, as detailed in this guide, empowers researchers and developers to leverage its full potential in creating novel and high-value chemical entities.
References
- 1. This compound | C8H12O5 | CID 112039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound, 96% | Fisher Scientific [fishersci.ca]
- 6. scbt.com [scbt.com]
- 7. This compound | 10420-33-4 | TCI EUROPE N.V. [tcichemicals.com]
- 8. This compound | 10420-33-4 [chemicalbook.com]
- 9. Continuous synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102311345A - Continuous synthesis method of this compound - Google Patents [patents.google.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. This compound(10420-33-4) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Mechanistic Action of Dimethyl Acetylsuccinate in Organic Synthesis
Abstract
Dimethyl acetylsuccinate (DMAS) stands as a cornerstone synthon in modern organic chemistry, prized for its versatile reactivity and integral role in constructing complex molecular architectures. Its structure, featuring a β-ketoester moiety, provides a unique trifecta of reactive sites—an active methylene group, an electrophilic ketone, and two ester functionalities. This guide elucidates the core mechanistic pathways through which DMAS participates in pivotal organic reactions. We will explore its function as a potent nucleophile via enolate formation in Michael additions, its role as a dicarbonyl precursor in the synthesis of vital heterocyclic scaffolds such as pyrazoles, and its participation in acid-catalyzed condensations to yield coumarin derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this multifaceted intermediate.
Core Chemical Identity and Reactivity Profile of DMAS
This compound (DMAS), systematically named dimethyl 2-acetylbutanedioate, is a highly functionalized molecule whose utility is derived from the strategic placement of its functional groups.[1][2] Understanding its fundamental properties is key to predicting its behavior in chemical transformations.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of DMAS provide the foundational data for its identification, purification, and quantification in experimental workflows.
| Property | Value | Source(s) |
| CAS Number | 10420-33-4 | [2] |
| Molecular Formula | C₈H₁₂O₅ | [1] |
| Molecular Weight | 188.18 g/mol | [1][2] |
| Appearance | White to colorless solid or liquid | [2] |
| Melting Point | 33 °C (lit.) | [2] |
| Boiling Point | 129-134 °C / 12 mmHg (lit.) | [2] |
| Density | 1.16 g/mL at 25 °C (lit.) | [2] |
| Water Solubility | 56.2 g/L at 20 °C | [2] |
| pKa (Predicted) | 10.53 ± 0.59 (for the active methylene proton) | [3][4] |
Spectroscopic Signature:
-
¹H NMR: The spectrum is characterized by singlets for the acetyl protons (~2.2 ppm) and the two distinct methoxy groups of the esters, along with a multiplet system for the diastereotopic methylene protons and the chiral methine proton of the succinate backbone.
-
¹³C NMR: Resonances for three distinct carbonyl carbons are observable: the acetyl ketone (~202 ppm) and the two non-equivalent ester carbonyls (~170-174 ppm).
-
IR Spectroscopy: Key stretches include strong C=O absorption bands around 1720-1750 cm⁻¹ corresponding to the ketone and ester functionalities.[1]
The Nexus of Reactivity: The β-Ketoester System
The synthetic versatility of DMAS originates from three primary mechanistic features:
-
The Active Methylene Proton: The methine proton situated between the acetyl ketone and an ester carbonyl (the α-carbon) is significantly acidic (predicted pKa ≈ 10.5).[3][4] This acidity facilitates deprotonation by moderate bases to form a resonance-stabilized enolate, which is a potent carbon nucleophile.
-
The Electrophilic Ketone: The acetyl group's carbonyl carbon serves as a primary electrophilic site for attack by various nucleophiles, a key step in many condensation and cyclization reactions.
-
The Diester Functionalities: The two methyl ester groups can undergo transesterification or act as electrophilic sites for intramolecular cyclizations, particularly under acidic conditions.
These features do not operate in isolation; rather, they enable a series of powerful, sequential, and multicomponent reactions, making DMAS an invaluable building block.
Core Mechanistic Pathways and Synthetic Applications
The following sections detail the principal mechanisms of action for DMAS, grounded in its inherent chemical reactivity. Each mechanism is supported by a generalized experimental protocol to provide a tangible framework for laboratory application.
Mechanism I: The Enolate Pathway - DMAS as a Michael Donor
The most prominent reaction pathway for DMAS involves the deprotonation of its active methylene proton to form a nucleophilic enolate. This enolate is a soft nucleophile, making it an ideal candidate for conjugate additions to α,β-unsaturated systems in what is known as the Michael addition.[5][6]
Causality of Experimental Choice: The choice of a base is critical. A strong, non-nucleophilic base like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) is typically used in catalytic or stoichiometric amounts to ensure complete and rapid enolate formation without competing with the desired nucleophilic attack.[7][8] The reaction is driven by the formation of a thermodynamically stable C-C single bond.[5]
This protocol is a representative, self-validating system. The reaction's completion can be monitored by TLC, observing the consumption of the starting materials and the appearance of a new, higher-Rf product spot.
-
System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (50 mL).
-
Base Addition: Add sodium metal (0.1 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Reactant Addition: To the resulting sodium ethoxide solution, add this compound (1.0 eq). Stir for 15 minutes at room temperature to ensure complete formation of the enolate.
-
Michael Acceptor Addition: Add the α,β-unsaturated ketone (e.g., methyl vinyl ketone, 1.05 eq) dropwise via syringe, maintaining the temperature below 30 °C.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 2-12 hours.[5]
-
Work-up: Once the reaction is complete, neutralize the mixture by adding glacial acetic acid. Reduce the solvent volume in vacuo.
-
Extraction: Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Mechanism II: Dicarbonyl Reactivity - Synthesis of Pyrazole Heterocycles
DMAS is a 1,3-dicarbonyl compound (specifically, a β-ketoester), making it an ideal precursor for the Knorr pyrazole synthesis and related cyclocondensations.[9][10] The reaction with hydrazine or its derivatives proceeds via a well-established pathway involving condensation and subsequent intramolecular cyclization to form a stable pyrazolone ring.[11]
Causality of Experimental Choice: The reaction is typically run in a protic solvent like ethanol or acetic acid. The acid acts as a catalyst, protonating the carbonyl oxygen to increase its electrophilicity and facilitate the initial nucleophilic attack by hydrazine.[10] The ketone carbonyl is generally more reactive than the ester carbonyls, leading to regioselective initial condensation at that site. The formation of the stable, aromatic pyrazole ring is the thermodynamic driving force for the reaction.[9]
This protocol outlines a robust method for pyrazolone synthesis.[9][11][12] The progress is easily monitored by TLC, and the product often precipitates upon cooling or addition of water, simplifying isolation.
-
Reactant Combination: In a 50-mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq), hydrazine hydrate (1.2 eq), and ethanol (25 mL).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 1:1 hexanes:ethyl acetate) until the DMAS spot is no longer visible (typically 1-3 hours).
-
Product Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product. If no precipitate forms, slowly add cold water until the solution becomes cloudy and a solid appears.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and then with cold water.
-
Drying: Dry the purified product in a vacuum oven to obtain the final pyrazolone derivative. Characterize by NMR and IR spectroscopy.
Mechanism III: Acid-Catalyzed Cyclization - The Pechmann Condensation for Coumarin Synthesis
DMAS participates in the Pechmann condensation with activated phenols, such as resorcinol, to form coumarin derivatives.[2] This acid-catalyzed reaction involves a sequence of transesterification, electrophilic aromatic substitution (a Friedel-Crafts acylation type step), and dehydration.[13][14]
Causality of Experimental Choice: A strong Brønsted acid like sulfuric acid is essential. It serves multiple catalytic roles: it protonates an ester carbonyl to facilitate transesterification with the phenol, and it protonates the ketone carbonyl, activating it for the intramolecular electrophilic attack on the electron-rich phenol ring.[15][16] The final dehydration step is also acid-catalyzed and driven by the formation of the conjugated, stable benzopyrone (coumarin) system.[13]
This procedure is a classic method for coumarin synthesis.[17][18] The strong acid requires careful handling, and the reaction is typically performed neat or with minimal solvent.
-
Safety Precaution: This reaction uses concentrated sulfuric acid, which is highly corrosive. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Reactant Mixing: In a clean, dry beaker or round-bottom flask, combine resorcinol (1.0 eq) and this compound (1.1 eq).
-
Acid Addition: Place the beaker in an ice-water bath to control the temperature. Slowly and carefully add concentrated sulfuric acid dropwise with constant stirring until the reactants are fully dissolved and a viscous mixture forms (typically 2-3 mL of acid per gram of resorcinol).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction is often exothermic and may change color. Let it stand for 12-24 hours, or gently warm to 50-60 °C for 1-2 hours to expedite the process.
-
Work-up and Precipitation: Carefully pour the viscous reaction mixture into a beaker containing a large amount of crushed ice (~200 g) with vigorous stirring. A solid precipitate of the crude coumarin should form.
-
Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (test with pH paper).
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure coumarin product.
Conclusion
This compound is a powerful and versatile synthon whose reactivity is governed by the interplay of its β-ketoester functionalities. By understanding its core mechanistic pathways—as a nucleophilic enolate donor, a dicarbonyl precursor for heterocycles, and a substrate for acid-catalyzed cyclizations—chemists can strategically design and execute complex molecular syntheses. The protocols and mechanistic diagrams provided in this guide serve as a robust foundation for professionals in drug discovery and chemical research to harness the full synthetic potential of DMAS, enabling the efficient construction of valuable pharmaceutical and chemical entities.
References
- 1. This compound | C8H12O5 | CID 112039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 10420-33-4 [sigmaaldrich.com]
- 3. 10420-33-4 | CAS DataBase [m.chemicalbook.com]
- 4. This compound CAS#: 10420-33-4 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
- 8. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 13. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 14. Pechmann Condensation Mechanism Resorcinol [et-chem.com]
- 15. benchchem.com [benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Solubility of Dimethyl acetylsuccinate in common organic solvents
An In-Depth Technical Guide to the Solubility of Dimethyl Acetylsuccinate in Common Organic Solvents
Introduction
This compound (DMAS) is a versatile diester ketone that serves as a key building block in the synthesis of a wide array of complex organic molecules, including heterocyclic compounds like β-carbolines, 7-hydroxycoumarins, and various pharmaceutical intermediates.[1][2] The efficiency of these synthetic routes, along with product purification and formulation, is critically dependent on a thorough understanding of the solubility of DMAS in various solvent systems. For researchers, process chemists, and drug development professionals, selecting an appropriate solvent is a fundamental step that influences reaction kinetics, yield, and scalability.
This technical guide provides a comprehensive overview of the solubility of this compound. Moving beyond a simple tabulation of data, this document, written from the perspective of a Senior Application Scientist, delves into the underlying physicochemical principles that govern its solubility. We will explore the interplay of intermolecular forces, provide a predictive framework for solvent selection, and detail a robust experimental protocol for quantitative solubility determination.
Physicochemical Profile of this compound
To understand the solubility of a compound, we must first examine its intrinsic molecular properties. This compound (IUPAC name: dimethyl 2-acetylbutanedioate) is a solid at room temperature with a relatively low melting point.[3][4] Its molecular structure features two ester functional groups and one ketone group, which are the primary determinants of its polarity and interaction potential.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₅ | [5][6] |
| Molecular Weight | 188.18 g/mol | [5][6] |
| Appearance | White to colorless crystalline solid | [3][4] |
| Melting Point | 31 - 33 °C (87.8 - 91.4 °F) | [3][4] |
| Boiling Point | 129 - 134 °C at 12 mmHg | [3][4] |
| Density | 1.16 g/mL at 25 °C | [3] |
| Water Solubility | 56.2 g/L at 20 °C | [3] |
| logP (Octanol/Water) | 0.69 | [3][4] |
The presence of five oxygen atoms in the form of carbonyls (C=O) and ethers (C-O-C) makes the molecule moderately polar. These oxygen atoms, with their lone pairs of electrons, can act as hydrogen bond acceptors. However, the molecule lacks any acidic protons and therefore cannot act as a hydrogen bond donor.[7] The octanol-water partition coefficient (logP) of 0.69 indicates a slight preference for hydrophilic environments but confirms its significant solubility in a range of organic media.[3][4]
The Role of Intermolecular Forces in Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[8][9] This axiom is a simplified expression of the complex interplay between the intermolecular forces (IMFs) of the solute and the solvent.[10][11] For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.[11][12]
The key IMFs relevant to DMAS are:
-
London Dispersion Forces (LDF): Present in all molecules, these are weak, temporary attractions arising from fluctuating electron distributions. They are the primary forces in nonpolar solvents like hexane.
-
Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles. The carbonyl groups in DMAS create significant dipoles, allowing for strong interactions with polar aprotic solvents like acetone or ethyl acetate.
-
Hydrogen Bonding: A special, stronger type of dipole-dipole interaction. While DMAS cannot self-associate via hydrogen bonds, its ester and ketone oxygens can act as powerful hydrogen bond acceptors, enabling strong interactions with protic solvents like alcohols and water.[7]
The following diagram illustrates the logical flow of assessing solubility based on these principles.
Caption: Logical workflow for predicting DMAS solubility based on solvent type.
Solubility Profile of this compound
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Class | Key Interaction Mechanism | Predicted Solubility |
| Methanol/Ethanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Very Soluble |
| Isopropanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Soluble |
| Water | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Moderately Soluble (56.2 g/L) |
| Acetone | Polar Aprotic | Dipole-Dipole | Very Soluble |
| Ethyl Acetate | Polar Aprotic | Dipole-Dipole | Very Soluble |
| Acetonitrile | Polar Aprotic | Dipole-Dipole | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Dipole-Dipole | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Dipole-Dipole | Very Soluble |
| Dichloromethane (DCM) | Weakly Polar | Dipole-Dipole, LDF | Soluble |
| Tetrahydrofuran (THF) | Weakly Polar | Dipole-Dipole, LDF | Very Soluble |
| Toluene | Nonpolar (Aromatic) | LDF, π-stacking (minor) | Sparingly Soluble |
| Hexane/Heptane | Nonpolar (Aliphatic) | London Dispersion Forces | Insoluble/Slightly Soluble |
-
High Solubility in Polar Solvents: DMAS is expected to be highly soluble in polar solvents, both protic and aprotic. In alcohols like methanol and ethanol, the solvent's hydroxyl group acts as a hydrogen bond donor, interacting strongly with the carbonyl oxygens of DMAS. In aprotic solvents like acetone and ethyl acetate, the strong dipole-dipole interactions between the solvent's carbonyl and the multiple polar groups on DMAS drive dissolution.
-
Limited Solubility in Nonpolar Solvents: In contrast, nonpolar solvents like hexane lack the ability to form strong interactions with the polar regions of the DMAS molecule. The energy gained from weak London Dispersion Forces is insufficient to overcome the strong dipole-dipole attractions between DMAS molecules in its solid crystal lattice, leading to poor solubility.
Experimental Protocol: Isothermal Equilibrium Solubility Method
To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal equilibrium (or "shake-flask") method is a reliable and widely accepted technique.[14] This protocol is a self-validating system because the continued presence of undissolved solid ensures that the measured concentration represents the true saturation point.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (≥98% purity)
-
Solvent of choice (analytical grade)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector and validated analytical method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that a solid phase remains even after equilibrium is reached. (e.g., add ~500 mg of DMAS to 5 mL of solvent).
-
Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial. Seal the vial tightly to prevent solvent evaporation.
-
Equilibration: Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 ± 0.5 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. A preliminary time-point study (e.g., sampling at 12, 24, 36, and 48 hours) is recommended to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same temperature for at least 2 hours. This allows the excess solid to settle, preventing filter clogging.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles. Causality Note: The filter material should be validated for compatibility with the solvent to prevent leaching of extractables.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of DMAS.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL, g/100 mL, or mol/L.
Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)
Visualization of Molecular Interactions
The following diagram illustrates the specific intermolecular forces between this compound and representative solvents from different classes, providing a visual basis for the observed solubility patterns.
Caption: Key intermolecular forces governing DMAS solubility in different solvent classes.
Conclusion
A comprehensive understanding of the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. Its solubility profile is dictated by its moderately polar structure, which contains multiple hydrogen bond acceptors. This makes it highly soluble in a broad range of polar protic and polar aprotic organic solvents, while its solubility in nonpolar aliphatic and aromatic solvents is limited. For applications requiring precise solubility data, the isothermal equilibrium shake-flask method provides a robust and reliable experimental pathway. By leveraging both theoretical principles and empirical data, researchers can make informed solvent selections, thereby optimizing their chemical processes and accelerating development timelines.
References
- 1. This compound | 10420-33-4 [chemicalbook.com]
- 2. 乙酰丁二酸二甲酯 | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 10420-33-4 [m.chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | C8H12O5 | CID 112039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. scribd.com [scribd.com]
- 8. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. quora.com [quora.com]
- 13. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. solubility experimental methods.pptx [slideshare.net]
Dimethyl Acetylsuccinate: A Versatile Chemical Synthon for Advanced Research Applications
An In-depth Technical Guide
Introduction: Unveiling the Potential of a Multifunctional Ketoester
In the landscape of chemical synthesis and biomedical research, the demand for versatile, reactive, and accessible building blocks is perpetual. Dimethyl acetylsuccinate (DMAS), with the CAS Number 10420-33-4, emerges as a compound of significant interest.[1][2] At its core, DMAS is a β-ketoester, a structural motif renowned for its synthetic flexibility.[3] This guide provides an in-depth exploration of the established and potential research applications of DMAS, moving from its foundational role in heterocyclic chemistry to its prospective utility in drug delivery, metabolic modulation, and materials science. The unique arrangement of two ester functionalities and a reactive ketone group within a four-carbon backbone makes DMAS a powerful tool for researchers aiming to construct complex molecular architectures and probe biological systems.
The inherent reactivity of DMAS stems from the acidic α-hydrogen located between the acetyl and ester carbonyl groups, and the susceptibility of its multiple carbonyl carbons to nucleophilic attack. This electronic configuration is the cornerstone of its utility, enabling a wide array of chemical transformations.[3]
Core Chemical and Physical Properties
A thorough understanding of a compound's physical properties is critical for its effective application in experimental design.
| Property | Value | Reference |
| CAS Number | 10420-33-4 | [1][2][4][5][6] |
| Molecular Formula | C₈H₁₂O₅ | [2][4][6] |
| Molecular Weight | 188.18 g/mol | [2][4][5][6] |
| IUPAC Name | dimethyl 2-acetylbutanedioate | [6] |
| Appearance | Solid | [5] |
| Melting Point | 33 °C (lit.) | [1][5] |
| Boiling Point | 129-134 °C at 12 mmHg (lit.) | [1][5] |
| Density | 1.16 g/mL at 25 °C (lit.) | [1][5] |
| Solubility | Water: 56.2 g/L at 20 °C | [5] |
Caption: Chemical structure and key reactive sites of this compound.
Part 1: Core Application - A Versatile Synthon for Heterocyclic Chemistry
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery, as these scaffolds are prevalent in a vast number of FDA-approved drugs and biologically active molecules. DMAS serves as an exemplary starting material for constructing a variety of heterocyclic systems due to its ability to react with binucleophilic reagents.[3][7][8]
Causality of Reactivity: The β-Ketoester Motif
The power of DMAS in heterocyclic synthesis lies in its β-ketoester functionality. This arrangement allows for facile condensation reactions with molecules containing two nucleophilic centers, such as amidines, hydrazines, and ureas. The reaction typically proceeds via initial nucleophilic attack at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration, leading to the formation of a stable heterocyclic ring.
Application 1.1: Synthesis of Pyrimidin-5-yl Acetates
The pyrimidine ring is a fundamental component of nucleobases and numerous pharmaceuticals. The direct synthesis of pyrimidin-5-yl acetates, which are otherwise difficult to access, can be efficiently achieved through the Traube-type condensation of DMAS with amidines.[8] This reaction provides a direct and shorter route to these valuable intermediates.[8]
Caption: Workflow for the synthesis of Pyrimidin-5-yl Acetates from DMAS.
Experimental Protocol: Synthesis of Methyl (4-hydroxy-2,6-dimethylpyrimidin-5-yl)acetate
This protocol is adapted from the methodology described by Craig et al.[8]
-
Reaction Setup: Dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Reactants: To the resulting sodium ethoxide solution, add acetamidine hydrochloride (1 equivalent) and this compound (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Pour the resulting oil onto crushed ice. If a crystalline product forms, filter, wash with cold water, and dry. If not, adjust the pH to 8 with potassium carbonate and extract with an organic solvent (e.g., diethyl ether). Dry the organic layer over magnesium sulfate, evaporate the solvent, and purify the residue by crystallization or column chromatography.
Application 1.2: Synthesis of Coumarins and β-Carbolines
DMAS is also instrumental in other important cyclization reactions.
-
Coumarins: It undergoes a sulfuric acid-catalyzed Pechmann condensation with resorcinol derivatives to yield 7-hydroxycoumarins.[1][5] Coumarins are a class of compounds with significant anticoagulant, anti-inflammatory, and anti-tumor activities.
-
β-Carbolines: DMAS is used in the diastereoselective and enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades with tryptamines to prepare β-carbolines.[1][4] This class of compounds is of great interest due to its presence in molecules with potent neurological and anti-cancer effects.
Part 2: Emerging Applications in Drug Discovery and Chemical Biology
Beyond its role as a synthetic intermediate, the structure of DMAS suggests intriguing possibilities as a tool for probing and manipulating biological systems. These applications leverage its nature as a succinate ester.
Application 2.1: A Potential Prodrug for Cellular Succinate Delivery
Scientific Rationale: Succinate is a key metabolic intermediate in the Tricarboxylic Acid (TCA) cycle. Its accumulation and signaling roles are implicated in various physiological and pathological states, including ischemia-reperfusion injury and inflammation.[9][10] However, succinate itself has poor cell permeability. Succinic acid esters are often employed as prodrugs to enhance the cellular uptake of succinate; once inside the cell, they are hydrolyzed by intracellular esterases to release succinate and the corresponding alcohol.[11] DMAS, as a dimethyl ester of a modified succinic acid, is a prime candidate for this strategy.
Caption: Hypothetical pathway for DMAS as a prodrug to deliver succinate intracellularly.
Experimental Workflow: Assessing Metabolic Impact
This protocol outlines a workflow to test the hypothesis that DMAS can modulate cellular metabolism, based on methodologies used for similar compounds.[12]
-
Cell Culture: Culture a relevant cell line (e.g., C2C12 myoblasts, renal proximal tubule cells) in standard growth media.
-
Treatment: Treat cells with varying concentrations of DMAS (e.g., 1-10 mM) for a defined period (e.g., 16-18 hours). Include a vehicle control.
-
Metabolic Flux Analysis:
-
Use a Seahorse XFe24 Analyzer to perform a Mitochondria Stress Test.
-
Seed the treated cells in a Seahorse microplate.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial respiration (basal respiration, ATP production, maximal respiration, spare respiratory capacity).
-
Rationale: An increase in these parameters would suggest that the delivered succinate is entering the TCA cycle and boosting mitochondrial activity.
-
-
Metabolite Profiling (LC-MS/MS):
-
Harvest the cells and perform a metabolite extraction using a cold methanol/water solution.
-
Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify intracellular levels of succinate, acetyl-succinate, and other TCA cycle intermediates.
-
Rationale: This provides direct evidence of DMAS uptake, hydrolysis, and its impact on the broader metabolic network.
-
Application 2.2: A Chemical Probe for Studying Protein Succinylation
Scientific Rationale: Lysine succinylation is a post-translational modification (PTM) where a succinyl group is added to a lysine residue of a protein.[13] This PTM is dependent on the intracellular concentration of succinyl-CoA, a TCA cycle intermediate. By elevating intracellular succinate via DMAS treatment, it may be possible to perturb the TCA cycle, alter succinyl-CoA pools, and thereby modulate the cellular succinylome. This would make DMAS a valuable tool for studying the dynamics and functional consequences of this important PTM.
Part 3: Potential in Materials Science
The applications of succinate esters extend into polymer chemistry and materials science, primarily as bio-based plasticizers and monomers.[14][15] While research has focused on simpler succinates like dimethyl succinate, the added acetyl functionality in DMAS presents unique opportunities.[16]
Application 3.1: Functional Monomer for Specialty Polymers
The structure of DMAS contains two ester groups that can potentially undergo polycondensation reactions. The pendant acetyl group would remain on the polymer backbone, providing a reactive handle for post-polymerization modification. This could be used to attach other molecules, cross-link the polymer, or alter its surface properties, leading to the development of functional, biodegradable polyesters.
Application 3.2: Bio-based Plasticizer for PVC
Scientific Rationale: There is a significant industrial and environmental push to replace phthalate-based plasticizers, such as DEHP, in poly(vinyl chloride) (PVC) due to health concerns.[14] Succinate diesters are promising, biodegradable alternatives that can improve the flexibility and processability of PVC.[15] The polarity and structure of DMAS make it a candidate for investigation as a novel plasticizer. Its effectiveness would depend on its compatibility with the PVC matrix and its ability to disrupt polymer chain packing.
Experimental Protocol: Evaluation as a PVC Plasticizer
-
Blending: Prepare blends of PVC resin with DMAS at various concentrations (e.g., 20, 40, 60 parts per hundred resin - phr) using a two-roll mill at an elevated temperature (e.g., 160-170 °C). Prepare a control blend with a standard plasticizer like DEHP.
-
Film Casting: Press the milled blends into thin films of uniform thickness using a hydraulic press.
-
Thermal Analysis (DSC): Perform Differential Scanning Calorimetry (DSC) on the films to determine the glass transition temperature (Tg). A significant reduction in Tg compared to pure PVC indicates effective plasticization.
-
Mechanical Testing: Use a universal testing machine to measure the tensile strength and elongation at break of the films. An effective plasticizer will decrease tensile strength and significantly increase elongation.
-
Leaching Resistance: Submerge weighed samples of the plasticized films in a solvent (e.g., hexane or ethanol) for a set period. Dry and re-weigh the samples to determine the percentage of plasticizer that has leached out. A low leaching rate is a critical property for a durable plasticizer.
Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate. Its well-established role as a versatile synthon for the synthesis of pharmaceutically relevant heterocycles provides a solid foundation for its use in research.[3][8] However, its potential extends into the cutting-edge fields of chemical biology and materials science. As a tool to probe cellular metabolism and post-translational modifications, or as a building block for novel functional and sustainable polymers, DMAS offers a rich field of inquiry for researchers. The experimental frameworks provided in this guide serve as a starting point for scientists and drug development professionals to unlock the full potential of this multifaceted molecule.
References
- 1. This compound | 10420-33-4 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound 10420-33-4 [sigmaaldrich.com]
- 6. This compound | C8H12O5 | CID 112039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury [repository.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The wasting-associated metabolite succinate disrupts myogenesis and impairs skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 15. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid [mdpi.com]
- 16. nbinno.com [nbinno.com]
Dimethyl Acetylsuccinate: A Cornerstone Precursor for Advanced Synthesis in Fine Chemicals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Dimethyl acetylsuccinate (DMAS) is a highly versatile and reactive chemical intermediate that serves as a fundamental building block in modern organic synthesis. Characterized by its unique β-ketoester structure, DMAS offers multiple reactive sites essential for constructing complex molecular architectures. This guide provides an in-depth analysis of DMAS, from its synthesis and physicochemical properties to its pivotal role as a precursor in the development of high-value fine chemicals. We will explore its application in the synthesis of diverse heterocyclic systems, active pharmaceutical ingredients (APIs), and next-generation agrochemicals, offering field-proven insights and detailed experimental protocols for the discerning scientist.
Core Characteristics: Physicochemical and Spectroscopic Profile
This compound, also known by its IUPAC name dimethyl 2-acetylbutanedioate, is a commercially available compound whose utility is rooted in its predictable reactivity and favorable physical properties.[1] Its structure, featuring two ester groups and a ketone, provides a rich chemical handle for a multitude of transformations.[2]
A summary of its key properties is presented below for quick reference.
| Property | Value | Reference |
| CAS Number | 10420-33-4 | [3][4] |
| Molecular Formula | C₈H₁₂O₅ | [4][5] |
| Molecular Weight | 188.18 g/mol | [4][6] |
| Appearance | White solid or colorless liquid | [6][7] |
| Melting Point | 33 °C (lit.) | [3][6] |
| Boiling Point | 129-134 °C at 12 mmHg (lit.) | [3][6] |
| Density | 1.16 g/mL at 25 °C (lit.) | [3][6] |
| Solubility in Water | 56.2 g/L at 20 °C | [6] |
The spectroscopic profile of DMAS is well-documented, with comprehensive data available in public databases such as PubChem and ChemicalBook.[4][8] Standard ¹H NMR, ¹³C NMR, IR, and mass spectrometry data confirm its structure and are essential for reaction monitoring and quality control in synthetic applications.[4][8][9]
Industrial-Scale Synthesis of this compound
The traditional batch synthesis of DMAS often suffered from long reaction times and moderate yields.[10] Modern advancements have led to the development of continuous flow processes that significantly improve efficiency, purity, and safety. A patented method highlights a continuous synthesis from dimethyl maleate and acetaldehyde, which achieves conversion rates of 95% or higher and product purity exceeding 99%.[10][11]
The causality behind this choice is clear: a continuous process in a high-pressure reactor allows for precise control over reaction parameters (temperature, pressure, residence time), minimizing side reactions and maximizing throughput. The use of a radical initiator, such as benzoyl peroxide, is critical for the addition of the acetyl group from acetaldehyde across the double bond of dimethyl maleate.
Experimental Protocol: Continuous Synthesis of DMAS[10][11]
Objective: To synthesize high-purity this compound via a continuous high-pressure process.
Materials:
-
Dimethyl maleate
-
Acetaldehyde
-
Benzoyl peroxide (radical initiator)
-
Ice-water bath
-
High-pressure stainless steel reactor (equipped with temperature, pressure, and stirring controls)
-
High-pressure syringe pump for continuous feeding
-
Outlet for continuous discharge
Procedure:
-
Feedstock Preparation: In a batching container placed under an ice-water bath, prepare the reaction mixture by combining dimethyl maleate, acetaldehyde, and benzoyl peroxide in a weight ratio of approximately 1:1.2:0.02. Stir until the initiator is fully dissolved.
-
Reactor Initialization: Add an initial volume of the prepared solution (e.g., 300 mL for a 500 mL reactor) to the high-pressure reactor and seal it.
-
Reaction Start-up: Begin stirring and heat the reactor to the target temperature of 125-130 °C. Allow the initial batch to react for approximately 120 minutes. The pressure will stabilize in the range of 1.3-1.5 MPa.
-
Continuous Operation: Once the initial reaction is complete, begin the continuous feed of the prepared solution into the reactor using a high-pressure syringe pump at a defined rate (e.g., 12.5 mL/min).
-
Product Withdrawal: Simultaneously, open the outlet valve to discharge the reaction liquid at the same rate as the feed, maintaining a constant volume within the reactor.
-
Work-up: The collected reaction solution is processed via distillation. Unreacted acetaldehyde is first removed by atmospheric distillation, followed by vacuum distillation of the residue to yield the final high-purity this compound product.
Caption: Workflow for the continuous synthesis of DMAS.
The Reactive Core: Understanding the β-Ketoester Moiety
The synthetic power of DMAS stems directly from the reactivity of its β-ketoester functional group.[2] This arrangement creates two primary sites for chemical transformation: the acidic α-carbon and the electrophilic carbonyl carbons.
-
The α-Methylene Protons: The protons on the carbon situated between the two carbonyl groups (the acetyl and the ester) are significantly acidic. This allows for easy deprotonation with a mild base to form a stabilized enolate, which is a potent nucleophile. This nucleophilicity is the basis for countless carbon-carbon bond-forming reactions.
-
Electrophilic Carbonyl Centers: Both the ketone and the two ester carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. The ketone is generally more reactive towards nucleophiles than the esters, allowing for selective reactions.
Caption: Key reactive sites in the DMAS molecule.
Keystone Applications in Heterocyclic Synthesis
One of the most powerful applications of DMAS is in the synthesis of heterocyclic compounds, which form the structural core of many pharmaceuticals and agrochemicals.[1][2]
Synthesis of Pyrimidine and Pyrazole Acetic Acid Derivatives
A seminal work by Craig et al. demonstrates the utility of DMAS in providing a direct, efficient route to pyrimidin-5-yl and pyrazol-4-yl acetates, which were previously difficult to access.[1]
-
Pyrimidines: The reaction of DMAS with ambident nucleophiles like amidines (in a Traube-type condensation) yields pyrimidin-5-yl acetates. The reaction proceeds through the formation of the pyrimidine ring, with the succinate backbone providing the C4, C5, and C6 atoms, along with the acetic acid side chain at the C5 position.[1]
-
Pyrazoles: Condensation of DMAS with hydrazines, such as methylhydrazine, selectively affords 5-hydroxy-3-methyl-1H-pyrazol-4-yl acetic esters. The regioselectivity is driven by the initial attack of the more nucleophilic and less sterically hindered nitrogen of the hydrazine at the ketone carbonyl of the β-ketoester.[1]
Protocol: Synthesis of (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid methyl ester (2d)[1]
Objective: To synthesize a substituted pyrimidine-acetate via condensation of DMAS with acetamidine.
Materials:
-
This compound (1)
-
Acetamidine hydrochloride
-
Sodium methoxide solution (5.4 M in methanol)
-
Methanol
-
Crushed ice
-
Potassium carbonate (for pH adjustment if needed)
-
Diethyl ether
Procedure:
-
Amidine Solution: Prepare a solution of acetamidine hydrochloride (10.5 g, 0.11 mol) in methanol (50 ml) at 60 °C with stirring.
-
DMAS Addition: Dissolve this compound (19 g, 0.1 mol) in a mixture of sodium methoxide in methanol (20 ml of a 5.4 M solution, 0.11 mol).
-
Condensation Reaction: Add the DMAS solution to the warm acetamidine solution over 20 minutes. Heat the combined mixture to reflux for 3 hours.
-
Isolation: Remove the solvent under reduced pressure. Pour the resulting oil onto crushed ice with stirring.
-
Purification: If the product crystallizes, filter, wash with water, and dry. If an oil persists, adjust the aqueous layer to pH 8 with potassium carbonate and extract twice with diethyl ether. The combined organic layers are washed with water, dried over magnesium sulfate, and evaporated to yield the product. The crude product can be further purified by crystallization.
Caption: DMAS as a precursor for pyrimidine and pyrazole synthesis.
Coumarin Synthesis via Pechmann Condensation
DMAS is an effective substrate in the Pechmann condensation for the synthesis of 7-hydroxycoumarins.[3][6] This acid-catalyzed reaction involves the condensation of DMAS with a phenol, such as resorcinol. The mechanism involves an initial transesterification followed by an intramolecular cyclization and dehydration to form the coumarin core, a privileged scaffold in medicinal chemistry and materials science.
Impact on Drug Development and Agrochemicals
The true value of DMAS as a precursor is realized in its application to industries where molecular complexity and novelty are paramount.
-
Pharmaceutical Synthesis: The heterocyclic cores derived from DMAS, such as pyrimidines, pyrazoles, and β-carbolines, are ubiquitous in pharmaceuticals.[2][9] DMAS provides an efficient starting point for building the molecular framework of APIs, accelerating the development of new drug candidates.[2] Its role as a versatile building block allows for the systematic modification of substituents on the heterocyclic ring, enabling the fine-tuning of pharmacological properties in lead optimization campaigns.
-
Agrochemical Development: In the quest for more effective and environmentally benign crop protection agents, DMAS serves as a key intermediate.[12] It enables the synthesis of novel pesticides, herbicides, and fungicides built around unique heterocyclic scaffolds.[2] The stability and reactivity of DMAS make it suitable for cost-effective, large-scale production of these complex active ingredients.[12]
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile and powerful synthon that unlocks efficient pathways to a vast array of complex molecules. Its well-defined reactivity, centered on the β-ketoester moiety, combined with efficient and high-yield industrial synthesis methods, establishes it as a cornerstone precursor in fine chemical synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of the applications and protocols associated with DMAS is essential for innovating in the fields of pharmaceuticals, agrochemicals, and specialty materials.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 10420-33-4 [chemicalbook.com]
- 4. This compound | C8H12O5 | CID 112039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 乙酰丁二酸二甲酯 | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 10420-33-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. This compound(10420-33-4) IR Spectrum [chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. CN102311345A - Continuous synthesis method of this compound - Google Patents [patents.google.com]
- 11. Continuous synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 12. nbinno.com [nbinno.com]
An In--Depth Technical Guide to the Thermal Stability and Decomposition of Dimethyl Acetylsuccinate
Executive Summary
Dimethyl acetylsuccinate (DMAS) is a versatile beta-ketoester widely employed as a key intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and various heterocyclic compounds.[1][2] Given its application in synthetic processes that often require elevated temperatures, a thorough understanding of its thermal stability and decomposition profile is paramount for ensuring process safety, optimizing reaction conditions, and maintaining product purity. This guide provides a detailed examination of the thermal behavior of DMAS, grounded in established analytical principles and methodologies. We will explore its intrinsic physicochemical properties, delve into the theoretical mechanisms of its thermal degradation, present robust experimental protocols for its characterization, and analyze its expected decomposition products.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical properties is essential before undertaking thermal analysis. The key properties of DMAS (CAS No. 10420-33-4) are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₅ | [3][4] |
| Molecular Weight | 188.18 g/mol | [4][5] |
| Appearance | White crystalline solid | [5][6] |
| Melting Point | 31 - 33 °C (87.8 - 91.4 °F) | [5][6] |
| Boiling Point | 129 - 134 °C @ 12 mmHg | |
| Flash Point | > 110 °C (> 230 °F) | [5][6] |
| Density | 1.16 g/cm³ @ 25 °C |
Thermal Decomposition Pathways: A Mechanistic Overview
The thermal decomposition of esters, or pyrolysis, can proceed through several mechanisms depending on their molecular structure.[7] For esters possessing a β-hydrogen on the alkoxy group, a concerted, intramolecular syn-elimination (E_i mechanism) via a six-membered cyclic transition state is common.[8][9] However, as a dimethyl ester, DMAS lacks the requisite β-hydrogens in its methoxy groups, making this pathway improbable.
Instead, the decomposition of this compound at elevated temperatures is more likely to proceed via a complex, multi-step process initiated by homolytic bond cleavage , a radical-mediated mechanism.[7] The process begins when thermal energy overcomes the bond dissociation energy of the weakest covalent bonds in the molecule. The C-C and C-O bonds of the acetylsuccinate backbone are particularly susceptible.
The proposed primary fragmentation steps include:
-
Initial Bond Scission: Cleavage of the C-C bond between the acetyl group and the succinate backbone, or cleavage of the C-O bonds within the ester functionalities.
-
Radical Propagation: The initial radicals formed (acyl, alkyl, etc.) can undergo further reactions such as hydrogen abstraction, disproportionation, or additional fragmentation.
-
Product Formation: Stable, volatile molecules are formed through the termination of radical reactions. Studies on similar succinate-containing compounds suggest that the initial loss of a methanol molecule is a key decomposition step.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound | C8H12O5 | CID 112039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Give the mechanism of pyrolysis of ester.plzz fast it's very urgent f - askIITians [askiitians.com]
- 8. Ester pyrolysis - Wikipedia [en.wikipedia.org]
- 9. Ester Pyrolysis [organic-chemistry.org]
- 10. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Substituted Coumarins via Pechmann Condensation Utilizing Dimethyl Acetylsuccinate
Abstract
This technical guide provides a comprehensive protocol for the synthesis of substituted coumarins via the Pechmann condensation, specifically employing dimethyl acetylsuccinate as the β-ketoester. Coumarins are a vital class of benzopyrone compounds with extensive applications in pharmaceuticals, agrochemicals, and material sciences due to their diverse biological and photophysical properties.[1][2] The Pechmann condensation offers a straightforward and efficient route to these heterocyclic scaffolds.[3] This document outlines the reaction mechanism, a detailed step-by-step experimental protocol, catalyst selection, safety precautions, and troubleshooting, tailored for researchers, chemists, and professionals in drug development and organic synthesis.
Introduction: The Pechmann Condensation and the Role of this compound
The Pechmann condensation, discovered by Hans von Pechmann in 1883, is a cornerstone of heterocyclic chemistry for the synthesis of coumarins.[2] The reaction typically involves the acid-catalyzed condensation of a phenol with a β-ketoester.[3] The versatility of this reaction allows for the synthesis of a wide array of coumarin derivatives by varying the phenolic and β-ketoester starting materials.[4]
While ethyl acetoacetate is a commonly used β-ketoester in this reaction, the use of this compound offers a strategic advantage for producing coumarins with a carboxymethyl group at the 3-position. This functionality serves as a valuable synthetic handle for further molecular elaboration, making it particularly interesting for the development of novel therapeutic agents and functional materials.
This application note will provide a detailed protocol using this compound and a phenol, catalyzed by a strong acid such as sulfuric acid. We will also discuss alternative catalysts and reaction conditions to provide a broader understanding and application of this important transformation.
Reaction Mechanism
The Pechmann condensation proceeds through a series of acid-catalyzed steps.[5] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The key stages are:
-
Transesterification: The reaction is initiated by the acid-catalyzed transesterification of the this compound with the phenol. The phenolic hydroxyl group attacks one of the carbonyl carbons of the ester groups in this compound.[6][7]
-
Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The activated aromatic ring of the phenol then undergoes an intramolecular attack on the keto-carbonyl group.[6][7] This cyclization step forms the new heterocyclic ring.
-
Dehydration: The final step is the elimination of a water molecule to form the stable, aromatic coumarin ring system.[6][5]
Caption: Key stages of the Pechmann condensation mechanism.
Detailed Experimental Protocol
This protocol describes a general procedure for the Pechmann condensation of a phenol with this compound using sulfuric acid as the catalyst.
3-1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) |
| Substituted Phenol | Varies | 10.0 | 1.0 eq |
| This compound | 188.18 | 1.1 - 1.5 eq | Varies |
| Concentrated Sulfuric Acid (98%) | 98.08 | 2-3 mL | Catalyst |
| Ice-cold Water | 18.02 | ~500 mL | For work-up |
| Ethanol (or other suitable solvent) | 46.07 | As needed | For recrystallization |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | For neutralization |
| Anhydrous Sodium Sulfate | 142.04 | As needed | For drying |
| Ethyl Acetate | 88.11 | As needed | For extraction |
3-2. Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Dropping funnel
-
Beaker (1 L)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
3-3. Reaction Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq) and this compound (1.1-1.5 eq).
-
Catalyst Addition: Cool the flask in an ice bath. With vigorous stirring, slowly add concentrated sulfuric acid (2-3 equivalents) dropwise via a dropping funnel.[7] Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction: After the complete addition of the acid, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-80 °C.[7] The reaction time can vary from 2 to 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker containing ice-cold water (~500 mL) with constant stirring.[7] A solid precipitate of the crude coumarin should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with cold water until the filtrate is neutral to litmus paper. This removes the majority of the acid catalyst.[8]
3-4. Purification
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure coumarin derivative.[9]
-
Column Chromatography: For products that are difficult to crystallize or require a higher degree of purity, column chromatography on silica gel is an effective purification method.[10][11] A mixture of ethyl acetate and hexane is a common eluent system.
Caption: General experimental workflow for Pechmann condensation.
Catalyst Selection
While concentrated sulfuric acid is a traditional and effective catalyst, several other acid catalysts can be employed, some offering advantages in terms of milder conditions, easier work-up, and reusability.[12]
| Catalyst | Reaction Conditions | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Stoichiometric amounts, elevated temperatures.[7] | Readily available, inexpensive, and effective. | Harsh conditions, corrosive, difficult to remove, generates acidic waste.[13] |
| Amberlyst-15 | Heterogeneous, can be used in solvent-free conditions.[7] | Reusable, easy to separate from the reaction mixture, environmentally benign.[12] | May require higher temperatures and longer reaction times. |
| Zinc Chloride (ZnCl₂) | Lewis acid catalyst, often used in refluxing ethanol.[4] | Milder than H₂SO₄. | Can be hygroscopic, requires anhydrous conditions. |
| Indium(III) Chloride (InCl₃) | Effective Lewis acid, can be used in small catalytic amounts under solvent-free conditions.[14] | High yields, short reaction times, environmentally friendly.[15] | Higher cost compared to other catalysts. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when handling concentrated sulfuric acid and organic solvents.[8]
-
Handling of Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care, and always add acid to other reagents slowly and with cooling.[8] In case of contact, immediately flush the affected area with copious amounts of water.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Neutralize acidic waste before disposal.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive phenol (electron-withdrawing groups).- Insufficient catalyst.- Reaction time too short or temperature too low. | - Use a more activated phenol if possible.- Increase the amount of catalyst.- Increase reaction time and/or temperature. Monitor by TLC.[17] |
| Formation of Dark Tarry Byproducts | - Reaction temperature is too high.- Phenol is sensitive to strong acid. | - Lower the reaction temperature.- Use a milder acid catalyst (e.g., Amberlyst-15, ZnCl₂). |
| Incomplete Reaction | - Insufficient heating or reaction time.- Poor mixing. | - Prolong the reaction time or increase the temperature slightly.- Ensure efficient stirring throughout the reaction. |
| Difficulty in Product Isolation | - Product is soluble in water.- Oily product instead of a solid precipitate. | - Extract the aqueous mixture with an organic solvent like ethyl acetate.- Try to induce crystallization by scratching the flask or adding a seed crystal. |
References
- 1. jazanu.edu.sa [jazanu.edu.sa]
- 2. sciensage.info [sciensage.info]
- 3. Pechmann Condensation [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. fishersci.com [fishersci.com]
- 17. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Dimethyl Acetylsuccinate in the Synthesis of Heterocyclic Compounds
Introduction: Unlocking Heterocyclic Diversity with a Versatile Synthon
In the landscape of organic synthesis, particularly in the construction of heterocyclic scaffolds for pharmaceutical and agrochemical research, the choice of starting materials is paramount. Dimethyl acetylsuccinate (DMAS) emerges as a highly versatile and commercially available synthon, prized for its unique molecular architecture.[1][2] Possessing a γ-ketoester framework, DMAS features multiple reactive sites—a ketone and two ester functionalities—that can be selectively targeted to construct a wide array of both five- and six-membered heterocyclic rings.[2] This guide provides an in-depth exploration of the utility of DMAS, offering detailed mechanistic insights and field-proven protocols for the synthesis of key heterocyclic systems, including pyridazinones, pyrimidines, pyrroles, and pyrazoles.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂O₅ |
| Molecular Weight | 188.18 g/mol |
| CAS Number | 10420-33-4 |
| Appearance | Solid |
| Melting Point | 33 °C (lit.)[3] |
| Boiling Point | 129-134 °C/12 mmHg (lit.)[3] |
| Density | 1.16 g/mL at 25 °C (lit.)[3] |
Part 1: Synthesis of Six-Membered Heterocycles
The 1,4-dicarbonyl and β-ketoester functionalities embedded within DMAS make it an ideal precursor for constructing six-membered rings through condensation reactions with dinucleophiles.
Pyridazinones: Cyclocondensation with Hydrazine
The reaction of α-acylsuccinic esters like DMAS with hydrazine is a classic route to nitrogen-containing heterocycles. However, this reaction presents a fascinating case of competitive cyclization, where both five-membered pyrazolones and six-membered dihydropyridazinones can be formed.[4][5] The formation of the pyridazinone ring is achieved through the initial nucleophilic attack of one hydrazine nitrogen atom on an ester carbonyl, followed by an intramolecular condensation of the second nitrogen atom onto the ketone carbonyl.
The choice of solvent and temperature can influence the reaction pathway. The protocol below utilizes a refluxing alcoholic solvent to provide sufficient thermal energy to overcome the activation barrier for the intramolecular cyclization, favoring the formation of the thermodynamically stable six-membered ring.
References
Experimental setup for the continuous synthesis of Dimethyl acetylsuccinate
Introduction
Dimethyl acetylsuccinate is a valuable intermediate in organic synthesis, notably serving as a key precursor for various pharmaceuticals and specialty chemicals.[1][2][3] Its molecular structure, featuring a β-ketoester moiety, provides a versatile platform for the construction of complex molecular architectures.[1][2] Traditionally synthesized via batch processes, the production of this compound can be significantly enhanced through the adoption of continuous flow chemistry. This approach offers numerous advantages, including superior heat and mass transfer, enhanced safety profiles, improved product quality and yield, and seamless scalability from laboratory to industrial production.[4][5][6][7][8] This application note provides a detailed protocol for the continuous synthesis of this compound, designed for researchers, scientists, and professionals in drug development.
Reaction Overview
The synthesis of this compound via a continuous process involves the radical-initiated reaction between dimethyl maleate and acetaldehyde.
Reaction Scheme:
This process, when translated to a continuous flow setup, allows for precise control over reaction parameters, leading to high conversion rates and product purity.[9][10]
Experimental Setup
A robust continuous flow system is essential for the safe and efficient synthesis of this compound. The setup described herein is designed for reliability and precise control over the reaction environment. The core components include high-pressure pumps for reagent delivery, a heated high-pressure reactor, a back-pressure regulator to maintain the desired operating pressure, and a collection vessel.
System Components:
-
Reagent Reservoirs: Two separate reservoirs for the premixed reactant solution and a priming/flushing solvent.
-
High-Pressure Pumps: Two high-pressure pumps (e.g., HPLC pumps or syringe pumps) capable of delivering precise and pulseless flow rates against the system's back pressure.
-
T-Mixer: A static T-mixer to ensure efficient mixing of the reagent streams before entering the reactor.
-
High-Pressure Reactor: A stainless steel coil or tube reactor of a suitable volume to achieve the desired residence time. The reactor should be housed in a temperature-controlled environment, such as an oven or a heated block.[9][10]
-
Back-Pressure Regulator (BPR): A BPR is crucial for maintaining the reaction pressure, which is essential for keeping the volatile acetaldehyde in the liquid phase at elevated temperatures.[11]
-
Collection Vessel: A cooled collection vessel to receive the product stream.
Diagram of the Continuous Flow Setup:
Caption: Schematic of the continuous flow setup for this compound synthesis.
Reagent Preparation
Caution: Acetaldehyde is highly volatile and flammable. Benzoyl peroxide is a strong oxidizing agent. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Reactant Solution: In a container placed in an ice-water bath, prepare the reactant mixture according to the following weight ratios:
-
Stirring: Stir the mixture until the initiator is completely dissolved. Keep the solution cooled to minimize the evaporation of acetaldehyde.
Detailed Step-by-Step Protocol
-
System Priming:
-
Before introducing the reactants, prime the entire system with a suitable solvent (e.g., methanol or the reaction solvent) to remove any air and ensure a continuous liquid phase.[12]
-
Set the pumps to a low flow rate and allow the solvent to fill all tubing, the reactor, and the BPR.
-
-
System Pressurization and Heating:
-
Initiation of Reaction:
-
Once the system has reached the set temperature and pressure, switch the pump inlet from the priming solvent to the reactant solution.
-
Set the desired flow rate to achieve the intended residence time within the reactor. The residence time can be calculated as the reactor volume divided by the total flow rate.
-
-
Steady-State Operation:
-
Allow the system to reach a steady state, which is typically achieved after a period equivalent to three to five times the residence time.
-
Continuously collect the product stream in the cooled collection vessel.
-
-
In-line Analysis and Process Monitoring (Optional):
-
System Shutdown:
-
Upon completion of the synthesis run, switch the pump inlet back to the priming/flushing solvent.
-
Continue to run the solvent through the system to purge all reactants and products.
-
Once the system is clean, turn off the heating and release the pressure.
-
Downstream Processing and Purification
The collected product stream will contain this compound, unreacted starting materials, and byproducts. A two-step purification process is recommended:
-
Atmospheric Distillation:
-
The first step is to remove the highly volatile unreacted acetaldehyde through atmospheric distillation. The recovered acetaldehyde can be recycled.[9]
-
-
Vacuum Distillation and Crystallization:
-
The remaining crude product can be purified by vacuum distillation to obtain a higher purity fraction of this compound.[9]
-
For further purification, the distilled product can be dissolved in a suitable solvent and cooled to induce crystallization, yielding a final product with a purity of ≥99%.[9][13]
-
Safety Considerations
-
Hazardous Materials: This process involves flammable (acetaldehyde) and oxidizing (benzoyl peroxide) materials. All handling should be performed in a fume hood.
-
High-Pressure Operations: The use of a high-pressure reactor requires appropriate safety measures, including pressure relief systems and regular inspection of fittings and tubing.[14][15]
-
Exothermic Reaction: While continuous flow systems offer excellent heat management, it is crucial to monitor the reactor temperature to prevent thermal runaways.[8]
-
Personal Protective Equipment (PPE): Safety glasses, lab coats, and chemical-resistant gloves are mandatory.
Data and Results
The following table summarizes typical reaction parameters and expected outcomes based on available literature.[9][10]
| Parameter | Value |
| Reactant Ratio (w/w) | |
| Dimethyl Maleate | 1 |
| Acetaldehyde | 1.22 |
| Benzoyl Peroxide | 0.022 |
| Reaction Temperature | 125-130 °C |
| Reaction Pressure | 1.3-1.5 MPa |
| Flow Rate | 12.5 - 15 mL/min |
| Conversion Rate | ≥ 95% |
| Product Purity (after purification) | ≥ 99% |
Troubleshooting
| Issue | Possible Cause | Solution |
| Pressure Fluctuations | Air bubbles in the pump or system; Leak in the system | Degas solvents before use; Check and tighten all fittings. |
| Low Conversion Rate | Incorrect temperature or residence time; Deactivated initiator | Verify reactor temperature; Adjust flow rate to increase residence time; Prepare fresh initiator solution. |
| Clogging of the System | Precipitation of materials | Ensure complete dissolution of the initiator; Filter the reactant solution before use; Flush the system thoroughly after each run. |
References
- 1. nbinno.com [nbinno.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 5. vapourtec.com [vapourtec.com]
- 6. mt.com [mt.com]
- 7. Modern flow chemistry – prospect and advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The real advantages of continuous flow chemistry — Stoli Chem [stolichem.com]
- 9. CN102311345A - Continuous synthesis method of this compound - Google Patents [patents.google.com]
- 10. Continuous synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. syrris.com [syrris.com]
- 13. CN102746148B - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
- 14. Safety assessment in development and operation of modular continuous-flow processes - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Dimethyl Acetylsuccinate
Introduction
Dimethyl acetylsuccinate (DMAS) is a key chemical intermediate utilized in the synthesis of various fine chemicals, including novel food colorants and pharmaceutical compounds.[1] Its purity and concentration are critical quality attributes that necessitate accurate and reliable quantitative analysis. This document provides detailed analytical methods for the quantification of this compound in various matrices, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. The protocols herein are designed to ensure scientific integrity through robust validation and adherence to established principles of analytical chemistry.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to selecting and optimizing an analytical method.
| Property | Value | Source |
| Molecular Formula | C8H12O5 | [2] |
| Molecular Weight | 188.18 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 31-33 °C | [3] |
| Boiling Point | 129-134 °C at 12 mmHg | |
| Solubility in Water | 30-56.2 g/L at 20°C | [4] |
Given its volatility and thermal stability, Gas Chromatography (GC) is a highly suitable technique. For analyses in complex, non-volatile matrices or for orthogonal verification, High-Performance Liquid Chromatography (HPLC) presents a powerful alternative.
Method 1: Quantification by Gas Chromatography (GC)
This method leverages the volatility of DMAS for separation and quantification, offering high resolution and sensitivity. Both Flame Ionization Detection (FID) for routine quantification and Mass Spectrometry (MS) for definitive identification are described.
Causality in Method Design:
-
Injection Technique: A split injection is employed to prevent column overload and ensure sharp peaks, given that the analyte is expected to be in relatively pure samples or as a major component.
-
Column Choice: A mid-polarity column (e.g., DB-WAX or equivalent) is selected to provide good separation of the ester from potential impurities or starting materials.[5]
-
Temperature Programming: A temperature gradient is essential for eluting DMAS in a reasonable time frame while ensuring good peak shape and separation from other volatile components.
-
Detector Selection: FID is a robust, universal detector for organic compounds, providing excellent linearity and sensitivity for quantification. GC-MS offers unparalleled specificity and structural confirmation.[2]
Experimental Workflow: GC Method
Caption: Workflow for DMAS quantification by GC.
Detailed Protocol: GC-FID/MS
1. Materials and Reagents:
-
This compound (DMAS) reference standard (>99% purity)
-
Solvent: Ethyl acetate or Dichloromethane (HPLC or GC grade)
-
Internal Standard (ISTD): p-Cymene or other suitable non-interfering compound.[5]
-
Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined caps.
2. Standard and Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of DMAS reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with the chosen solvent.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of p-cymene in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by diluting the DMAS stock solution to cover the expected sample concentration range (e.g., 1, 5, 25, 50, 100, 250 µg/mL). Spike each calibration standard and blank with a fixed concentration of the internal standard (e.g., 25 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample containing DMAS, dissolve it in the solvent, and dilute to fall within the calibration range. Add the internal standard to the same final concentration as in the calibration standards.
3. Instrumentation and Conditions:
| Parameter | GC-FID Condition | GC-MS Condition | Rationale |
| GC System | Agilent 8890 or equivalent | Agilent 8890/5977 or equivalent | Standard high-performance gas chromatograph. |
| Column | DB-WAX, 60 m x 0.32 mm, 0.5 µm df (or equivalent) | DB-WAX, 60 m x 0.32 mm, 0.5 µm df (or equivalent) | Provides good selectivity for esters.[5] |
| Inlet Temp. | 220 °C | 220 °C | Ensures rapid vaporization without degradation. |
| Injection Vol. | 1 µL | 1 µL | Standard volume for capillary columns. |
| Split Ratio | 50:1 | 50:1 | Prevents column overload. |
| Carrier Gas | Helium or Hydrogen | Helium | Inert carrier gas. |
| Flow Rate | 2 mL/min (constant flow) | 2 mL/min (constant flow) | Optimal for column efficiency. |
| Oven Program | 50°C (2 min), ramp 10°C/min to 170°C, hold 15 min | 50°C (2 min), ramp 10°C/min to 170°C, hold 15 min | Separates analyte from solvent front and impurities.[5] |
| Detector Temp. | 250 °C (FID) | N/A | Prevents condensation of analytes in the detector. |
| MS Source Temp. | N/A | 230 °C | Optimal for ionization. |
| MS Quad Temp. | N/A | 150 °C | Maintains ion path integrity. |
| MS Mode | N/A | Scan (m/z 40-300) or SIM | Scan for identification, Selected Ion Monitoring (SIM) for higher sensitivity. Key ions for DMAS: 43, 114, 146.[2] |
4. Data Analysis:
-
Integrate the peak areas for DMAS and the internal standard.
-
Calculate the response factor (RF) for each calibration standard: (Area_Analyte / Area_ISTD) / Concentration_Analyte.
-
Plot the area ratio (Area_Analyte / Area_ISTD) against the concentration of DMAS.
-
Perform a linear regression to generate a calibration curve. The R² value should be >0.995.
-
Calculate the concentration of DMAS in the samples using the regression equation from the calibration curve.
Method 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This method is ideal for analyzing DMAS in complex matrices, for samples that are not suitable for GC, or as an orthogonal technique.
Causality in Method Design:
-
Mobile Phase: A simple acidic mobile phase of acetonitrile and water is used. Acetonitrile provides the necessary elution strength on a C18 column, while the acid (phosphoric or formic) ensures the analyte is in a neutral form, promoting good peak shape and retention.[6]
-
Column Choice: A C18 stationary phase is the workhorse of reversed-phase chromatography, offering excellent retention for moderately polar compounds like DMAS.
-
Detector Selection: DMAS lacks a strong chromophore, making low UV detection (e.g., 210-225 nm) a viable option for relatively clean samples.[7] For higher specificity and sensitivity in complex matrices, Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) is recommended.[8]
Experimental Workflow: HPLC Method
Caption: Workflow for DMAS quantification by HPLC.
Detailed Protocol: HPLC-UV/MS
1. Materials and Reagents:
-
This compound (DMAS) reference standard (>99% purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Phosphoric acid (for UV) or Formic acid (for MS), analytical grade
-
0.45 µm syringe filters (e.g., PTFE or nylon)
2. Standard and Sample Preparation:
-
Mobile Phase A: Water with 0.1% acid (phosphoric or formic)
-
Mobile Phase B: Acetonitrile with 0.1% acid (phosphoric or formic)
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of DMAS into a 10 mL volumetric flask. Dissolve and bring to volume with a 50:50 mixture of Mobile Phase A and B.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the 50:50 mobile phase mixture to cover the desired range (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve in the mobile phase mixture, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Instrumentation and Conditions:
| Parameter | HPLC-UV Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard high-performance liquid chromatograph. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, Luna) | Provides robust reversed-phase separation. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Mobile Phase | A: Water + 0.1% H3PO4, B: ACN + 0.1% H3PO4 | Acidified mobile phase for good peak shape.[6] |
| Gradient | 40% B to 90% B over 10 min, hold 2 min, return to 40% B | Gradient elution for efficient separation and column cleaning. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Vol. | 10 µL | A common injection volume for HPLC. |
| Detector | Diode Array Detector (DAD) or UV-Vis | |
| Wavelength | 210 nm | Low UV wavelength for detecting ester carbonyl groups. |
Note: For MS detection, replace phosphoric acid with formic acid and interface the HPLC with a suitable mass spectrometer (e.g., ESI-QTOF or Triple Quadrupole).
4. Data Analysis:
-
Integrate the peak area of DMAS in the standards and samples.
-
Plot the peak area against the concentration of the DMAS standards.
-
Perform a linear regression to generate a calibration curve (R² > 0.995).
-
Calculate the concentration of DMAS in the samples using the regression equation.
Method Validation
To ensure that the analytical procedures are fit for their intended purpose, validation should be performed in accordance with ICH Q2(R2) guidelines.[9][10] The objective is to demonstrate that the method is reliable, reproducible, and accurate for the quantification of this compound.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products, matrix). | Peak purity analysis (for HPLC-DAD) or mass spectral data should confirm no co-elution at the analyte's retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[11] | R² ≥ 0.995 for a minimum of 5 concentration levels.[11] |
| Accuracy | The closeness of test results to the true value. Assessed by spike recovery experiments at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%.[12] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | - Repeatability (Intra-day): RSD ≤ 2.0% (n=6).- Intermediate Precision (Inter-day): RSD ≤ 2.0% (evaluated by different analysts on different days). |
| Range | The interval between the upper and lower analyte concentrations for which the method has suitable linearity, accuracy, and precision.[11] | The range is established by confirming that the method meets the criteria for linearity, accuracy, and precision within the defined limits. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) are varied. |
This comprehensive guide provides two robust, validated methods for the quantification of this compound. The choice between GC and HPLC will depend on the sample matrix, available instrumentation, and the specific requirements of the analysis.
References
- 1. CN102311345A - Continuous synthesis method of this compound - Google Patents [patents.google.com]
- 2. This compound | C8H12O5 | CID 112039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound CAS#: 10420-33-4 [m.chemicalbook.com]
- 5. osha.gov [osha.gov]
- 6. Separation of Dimethyl succinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column | SIELC Technologies [sielc.com]
- 8. HPLC Application for Analysis of Sodium Succinate on Primesep 100 | SIELC Technologies [sielc.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. Analytical method validation as per ich and usp | PPTX [slideshare.net]
Comprehensive ¹H and ¹³C NMR Spectral Analysis of Dimethyl Acetylsuccinate: From Structure to Spectrum
An Application Note for Researchers and Drug Development Professionals
Introduction Dimethyl acetylsuccinate (DMAS) is a versatile chemical intermediate utilized in the synthesis of a variety of more complex molecules, including heterocyclic compounds and pharmaceutical precursors.[1][2] Its molecular structure contains multiple functional groups—two distinct esters and a ketone—and a chiral center, which gives rise to a nuanced and informative Nuclear Magnetic Resonance (NMR) spectrum. A thorough understanding of its spectral features is paramount for reaction monitoring, quality control, and the structural verification of its derivatives.
This application note provides an in-depth analysis of the ¹H and ¹³C NMR spectra of DMAS. Moving beyond a simple peak list, we will explore the causal relationships between the molecule's structure and its spectral output, discuss the impact of stereochemistry on the spectrum, and detail the application of advanced NMR techniques like DEPT-135, COSY, and HSQC for unambiguous signal assignment. The protocols herein are designed to be self-validating, ensuring researchers can confidently apply these methods in their own laboratories.
Molecular Structure and Symmetry Considerations
The first step in any spectral analysis is a careful examination of the molecule's structure. DMAS (IUPAC name: dimethyl 2-acetylbutanedioate) possesses a four-carbon backbone with ester functionalities at C1 and C4, and an acetyl group at the C2 position.[3]
Caption: Structure of this compound with Atom Numbering.
Key Structural Features Influencing NMR Spectra:
-
Asymmetric Center: Carbon C2 is a chiral center. This has a profound effect on the adjacent methylene (CH₂) protons at C3, rendering them diastereotopic. Consequently, they are chemically non-equivalent and are expected to appear as distinct signals with different chemical shifts, coupling to each other (geminal coupling) and to the methine proton (vicinal coupling).
-
Electron-Withdrawing Groups: The molecule is rich in carbonyl groups (ketone and esters). These groups deshield adjacent protons and carbons, causing their signals to appear at a higher chemical shift (further downfield).
-
Unique Environments: Due to the lack of symmetry relative to the main carbon chain, all eight carbons are chemically unique. Similarly, the five distinct proton environments (one CH, one CH₂, and three CH₃ groups) are expected to give rise to five separate signals in the ¹H NMR spectrum.
¹H NMR Spectral Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum provides a wealth of information regarding the proton framework of a molecule. The analysis of chemical shift, integration, and signal multiplicity (splitting pattern) allows for a confident assignment of each proton environment.
Table 1: ¹H NMR Signal Assignment for this compound
| Signal Label | Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Hα | ~3.95 | 1H | dd | J = 8.8, 5.6 Hz | -CH(CO)- |
| Hβ | ~3.05 | 1H | dd | J = 17.6, 8.8 Hz | -CHH - |
| Hβ' | ~2.80 | 1H | dd | J = 17.6, 5.6 Hz | -CH H- |
| Hc | ~3.72 | 3H | s | - | C1-O-CH₃ |
| Hd | ~3.68 | 3H | s | - | C4-O-CH₃ |
| He | ~2.25 | 3H | s | - | CO-CH₃ |
Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and concentration. Data is representative.[4]
Detailed Interpretation:
-
Methine Proton (Hα at ~3.95 ppm): This proton is attached to the chiral center (C2) and is flanked by two carbonyl groups (ketone and ester), causing a significant downfield shift. It is coupled to the two diastereotopic protons on C3 (Hβ and Hβ'), resulting in a doublet of doublets (dd) splitting pattern.
-
Diastereotopic Methylene Protons (Hβ at ~3.05 ppm and Hβ' at ~2.80 ppm): As predicted, the C3 protons are non-equivalent. They appear as two distinct signals, each a doublet of doublets.
-
Geminal Coupling: They split each other with a large coupling constant (J ≈ 17.6 Hz), which is typical for geminal protons on an sp³ carbon.
-
Vicinal Coupling: Each proton also couples to the methine proton (Hα) with different coupling constants (J ≈ 8.8 Hz and 5.6 Hz, respectively), confirming their diastereotopic nature.
-
-
Ester Methyl Protons (Hc at ~3.72 ppm and Hd at ~3.68 ppm): The two methoxy groups are in slightly different chemical environments and are resolved as two distinct singlets. Their downfield position is characteristic of protons on a carbon attached to an oxygen atom.[5]
-
Acetyl Methyl Protons (He at ~2.25 ppm): This signal appears as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group attached to a ketone.[5][6]
Caption: Key ³J (vicinal) and ²J (geminal) couplings in DMAS.
¹³C NMR and DEPT-135 Spectral Analysis (100 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Since proton-decoupled spectra are standard, each unique carbon appears as a singlet. The DEPT-135 experiment provides crucial information about the number of protons attached to each carbon, simplifying the assignment process.
Table 2: ¹³C NMR and DEPT-135 Signal Assignment for DMAS
| Carbon Label | Chemical Shift (δ) ppm | DEPT-135 Phase | Assignment |
| C7 | ~201.5 | Absent | Ketone C =O |
| C1 | ~171.0 | Absent | Ester C =O |
| C4 | ~169.5 | Absent | Ester C =O |
| C2 | ~55.0 | Positive (CH) | -C H(CO)- |
| C5 | ~52.5 | Positive (CH₃) | C1-O-C H₃ |
| C6 | ~52.0 | Positive (CH₃) | C4-O-C H₃ |
| C3 | ~35.0 | Negative (CH₂) | -C H₂- |
| C8 | ~29.5 | Positive (CH₃) | CO-C H₃ |
Note: Data is representative and sourced from spectral databases.[3]
Detailed Interpretation:
-
Carbonyl Region (160-210 ppm): Three signals are observed in the far downfield region. The signal at ~201.5 ppm is assigned to the ketone carbonyl (C7), which is typically found at a higher chemical shift than ester carbonyls.[7][8] The signals at ~171.0 and ~169.5 ppm are assigned to the two ester carbonyls (C1 and C4). All three signals are absent in the DEPT-135 spectrum, confirming they are quaternary carbons.[9][10]
-
sp³ Region (20-70 ppm):
-
C2, C5, C6 (Positive DEPT-135): The signals at ~55.0 ppm, ~52.5 ppm, and ~52.0 ppm all appear as positive peaks in the DEPT-135 spectrum, identifying them as either CH or CH₃ carbons.[11][12] Based on the ¹H NMR data and typical chemical shifts, the signal at ~55.0 ppm is assigned to the methine carbon (C2), while the other two are assigned to the methoxy carbons (C5 and C6).
-
C3 (Negative DEPT-135): The signal at ~35.0 ppm shows a negative phase, unequivocally identifying it as a methylene (CH₂) carbon.
-
C8 (Positive DEPT-135): The most upfield signal at ~29.5 ppm is assigned to the acetyl methyl carbon (C8).
-
Advanced 2D NMR for Unambiguous Verification
For complex molecules, 2D NMR experiments are invaluable for confirming assignments made from 1D spectra.
Caption: Workflow for structural elucidation using 1D and 2D NMR.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A COSY spectrum of DMAS would show a cross-peak between the methine proton (Hα) and both methylene protons (Hβ and Hβ'). This directly confirms the connectivity of the -CH-CH₂- fragment, validating the J-coupling analysis from the 1D spectrum.[13][14][15]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful experiments for assignment, as it directly correlates each proton with the carbon to which it is attached.[16][17] An HSQC spectrum would show the following key correlations:
-
Hα (~3.95 ppm) correlates with C2 (~55.0 ppm).
-
Hβ/Hβ' (~3.05/2.80 ppm) correlate with C3 (~35.0 ppm).
-
Hc/Hd (~3.72/3.68 ppm) correlate with C5/C6 (~52.5/52.0 ppm).
-
He (~2.25 ppm) correlates with C8 (~29.5 ppm). This provides definitive, unambiguous assignments for all protonated carbons and their attached protons.
-
Protocol: NMR Sample Preparation and Data Acquisition
This protocol outlines the standard procedure for acquiring high-quality 1D and 2D NMR spectra of this compound.
A. Sample Preparation
-
Analyte Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection: The choice of deuterated solvent is critical. Deuterated chloroform (CDCl₃) is recommended as DMAS is highly soluble in it, and its residual solvent peak (δ ≈ 7.26 ppm) does not interfere with analyte signals.
-
Solvent Addition: Using a clean glass pipette, add approximately 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly until the sample is completely dissolved, ensuring a homogenous solution.
B. Instrument Setup and Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer. Users should adjust parameters like the number of scans based on the sample concentration to achieve an adequate signal-to-noise ratio.
Table 3: Recommended NMR Acquisition Parameters
| Parameter | ¹H Acquisition | ¹³C {¹H} Acquisition | DEPT-135 |
| Spectrometer Freq. | 400 MHz | 100 MHz | 100 MHz |
| Pulse Program | zg30 | zgpg30 | dept135 |
| Spectral Width (SW) | 20 ppm (~8000 Hz) | 240 ppm (~24000 Hz) | 240 ppm (~24000 Hz) |
| Acquisition Time (AQ) | ~2.0 s | ~1.0 s | ~1.0 s |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 2.0 s |
| Number of Scans (NS) | 8 - 16 | 256 - 1024 | 128 - 512 |
| Temperature | 298 K | 298 K | 298 K |
C. Data Processing
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
Conclusion
The structural analysis of this compound by NMR spectroscopy is a clear demonstration of modern analytical capabilities. The ¹H NMR spectrum, with its distinct signals for the diastereotopic methylene protons, provides immediate insight into the molecule's stereochemical environment. The ¹³C NMR spectrum, when combined with a DEPT-135 experiment, allows for the complete and unambiguous assignment of the carbon skeleton. Further confirmation through 2D techniques like COSY and HSQC establishes an undeniable link between the proposed structure and the empirical data. The methodologies and interpretations presented in this note serve as a robust guide for researchers working with this compound and as a case study for the comprehensive structural elucidation of small organic molecules.
References
- 1. This compound 10420-33-4 [sigmaaldrich.com]
- 2. This compound | 10420-33-4 [chemicalbook.com]
- 3. This compound | C8H12O5 | CID 112039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(10420-33-4) 1H NMR spectrum [chemicalbook.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. epfl.ch [epfl.ch]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Notes and Protocols for the Synthesis of β-Carbolines using Dimethyl Acetylsuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the β-Carboline Scaffold
The β-carboline skeleton is a privileged heterocyclic motif found in a wide array of natural products and synthetic molecules of significant pharmacological importance.[1] These compounds exhibit a broad spectrum of biological activities, including anti-cancer, anti-viral, and neurological effects, making them attractive targets for drug discovery and development. The Pictet-Spengler reaction stands as a cornerstone in the synthesis of the β-carboline core, offering a direct and efficient route through the condensation of a tryptamine derivative with a carbonyl compound.[1][2] This document provides detailed application notes and protocols for the preparation of β-carbolines utilizing dimethyl acetylsuccinate as a versatile dicarbonyl precursor, leading to the formation of highly functionalized β-carboline structures.
The Role of this compound in β-Carboline Synthesis: A Strategic Approach
This compound (dimethyl 2-acetylbutanedioate) serves as a unique and valuable precursor in the Pictet-Spengler synthesis of β-carbolines. Its β-ketoester functionality allows for a controlled cyclization reaction with tryptamines, leading to the formation of a tetrahydro-β-carboline intermediate with ester groups at positions C1 and C3. These ester functionalities provide valuable handles for further chemical modifications, enabling the synthesis of a diverse library of β-carboline derivatives. The subsequent aromatization of the tetrahydro-β-carboline intermediate yields the fully aromatic β-carboline scaffold.
Reaction Mechanism: The Pictet-Spengler Condensation
The synthesis of β-carbolines from tryptamine and this compound proceeds via the well-established Pictet-Spengler reaction mechanism. The key steps are as follows:
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the primary amine of tryptamine with one of the carbonyl groups of this compound to form a Schiff base, which then tautomerizes to an enamine. Protonation of the enamine leads to the formation of a reactive iminium ion intermediate.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich indole nucleus of the tryptamine moiety then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular cyclization. This step typically occurs at the C2 position of the indole ring.
-
Spiroindolenine Intermediate and Rearrangement: The initial cyclization can also occur at the C3 position to form a spiroindolenine intermediate, which then undergoes a Wagner-Meerwein type rearrangement to the more stable tetrahydro-β-carboline skeleton.
-
Aromatization: The resulting tetrahydro-β-carboline can be subsequently aromatized to the final β-carboline product through an oxidation step.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 1-(methoxycarbonylmethyl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylate
This protocol details the initial Pictet-Spengler condensation to form the tetrahydro-β-carboline intermediate.
Materials:
-
Tryptamine
-
This compound
-
Anhydrous Toluene
-
Trifluoroacetic acid (TFA)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of tryptamine (1.0 eq) in anhydrous toluene, add this compound (1.1 eq).
-
Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired dimethyl 1-(methoxycarbonylmethyl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylate.
Data Presentation:
| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Tryptamine | This compound | TFA | Toluene | 5 | 75 |
| 2 | 5-Methoxytryptamine | This compound | TFA | Toluene | 6 | 72 |
Protocol 2: Aromatization to Dimethyl 1-(methoxycarbonylmethyl)-β-carboline-3-carboxylate
This protocol describes the oxidation of the tetrahydro-β-carboline intermediate to the fully aromatic β-carboline.
Materials:
-
Dimethyl 1-(methoxycarbonylmethyl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Toluene or Xylene
-
Celite®
Procedure:
-
To a solution of dimethyl 1-(methoxycarbonylmethyl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylate (1.0 eq) in toluene, add 10% Pd/C (10 mol%).
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield dimethyl 1-(methoxycarbonylmethyl)-β-carboline-3-carboxylate.
Data Presentation:
| Entry | Starting Material | Oxidant | Solvent | Time (h) | Yield (%) |
| 1 | Tetrahydro-β-carboline from Protocol 1 | 10% Pd/C | Toluene | 18 | 85 |
Visualization of the Synthetic Pathway
Caption: Synthetic route to dimethyl 1-(methoxycarbonylmethyl)-β-carboline-3-carboxylate.
Mechanistic Insight: The Pictet-Spengler Reaction
Caption: Key mechanistic steps in the Pictet-Spengler synthesis of β-carbolines.
Trustworthiness and Self-Validation
The protocols described herein are based on established chemical principles of the Pictet-Spengler reaction.[1][2] The progress of each reaction step can be reliably monitored by standard analytical techniques such as thin-layer chromatography (TLC). The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods including Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS). The expected spectral data for the tetrahydro-β-carboline intermediate would show characteristic signals for the aliphatic protons of the newly formed piperidine ring, while the aromatic β-carboline product will exhibit signals corresponding to the fully aromatic tricyclic system. Successful synthesis and characterization of the intermediate and final products validate the described protocols.
References
Application Notes & Protocols: Dimethyl Acetylsuccinate as a Versatile Reactant in Cyclization Reactions
Introduction: The Strategic Value of Dimethyl Acetylsuccinate in Heterocyclic Synthesis
This compound (DMAS) is a highly functionalized organic molecule that serves as a powerful and versatile C4 synthon for constructing a wide array of heterocyclic systems. Its structure, featuring two ester moieties and a ketone, provides multiple reactive sites that can be strategically employed in various cyclization and condensation reactions. This unique arrangement of functional groups makes DMAS an invaluable starting material for the synthesis of compounds with significant biological and commercial importance, including pharmaceuticals, agrochemicals, fragrances, and dyes.[1][2][3]
This guide provides an in-depth exploration of the application of this compound in key cyclization reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and explain the critical causality behind experimental choices to empower researchers in drug development and synthetic chemistry.
Safety & Handling of this compound
Before proceeding with any experimental work, it is crucial to review the Safety Data Sheet (SDS). This compound is generally not classified as a hazardous substance under GHS and European Union regulations.[4][5] However, standard laboratory safety practices must be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[6]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[6][7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6]
-
First Aid:
Part 1: The Pechmann Condensation for Coumarin Synthesis
The synthesis of coumarins represents one of the most prominent applications of this compound, which functions as a β-ketoester in the classic Pechmann condensation.[2][8] Coumarins are a vital class of benzopyrones that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties.[2][3][9]
Reaction Mechanism: An Acid-Catalyzed Cascade
The Pechmann condensation is an acid-catalyzed reaction between a phenol and a β-ketoester.[8][10] While the precise sequence of events can be influenced by the reactants and conditions, the most widely accepted mechanism involves three key stages: transesterification, intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation), and dehydration.[8][11][12]
-
Acid-Catalyzed Transesterification: The reaction is initiated by the protonation of the ester carbonyl of the β-ketoester (DMAS) by a strong acid catalyst. The phenol then acts as a nucleophile, attacking the activated carbonyl to form a new ester linkage via transesterification.
-
Intramolecular Cyclization: The carbonyl of the acetyl group is subsequently protonated by the acid catalyst, rendering it highly electrophilic. The activated aromatic ring of the phenol then performs an intramolecular nucleophilic attack at the ortho position to the hydroxyl group, forming a new six-membered ring.
-
Dehydration: The resulting tertiary alcohol intermediate is unstable. Following rearomatization of the phenyl ring, the alcohol is protonated and eliminated as a water molecule to form the final, stable coumarin product.[8]
Caption: Key stages of the Pechmann condensation mechanism.
Causality Behind Experimental Choices
-
The Catalyst is Crucial: A strong acid is non-negotiable as it serves multiple roles: it activates the carbonyl groups for nucleophilic attack and catalyzes the final dehydration step.[11]
-
Brønsted Acids (e.g., H₂SO₄, methanesulfonic acid) are traditional and effective but can be corrosive and generate significant waste.
-
Lewis Acids (e.g., AlCl₃, TiCl₄, SnCl₂) are also highly effective and can offer different reactivity profiles.[10] For instance, SnCl₂·2H₂O has been shown to be a superior catalyst in microwave-assisted synthesis, as the water of hydration may increase the number of Lewis acid sites and aid in proton transfer.[13]
-
-
Phenol Reactivity Dictates Conditions: The electronic nature of the phenol substrate is a key determinant of the required reaction conditions.
-
Activated Phenols (e.g., resorcinol, catechol), which contain electron-donating groups (-OH, -OR), possess a more nucleophilic aromatic ring. This greatly facilitates the intramolecular cyclization step, allowing the reaction to proceed under much milder conditions, sometimes even at room temperature.[10]
-
Simple or Deactivated Phenols require harsher conditions, such as higher temperatures and stronger acid catalysts, to drive the reaction to completion.[10]
-
-
The Rise of Microwave Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the Pechmann condensation.[14] By directly and efficiently heating the polar reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes and often improve yields, aligning with the principles of green chemistry.[15][16][17]
Experimental Protocol: Microwave-Assisted Synthesis of 7-Hydroxy-4-methylcoumarin
This protocol is adapted from established solvent-free, microwave-assisted procedures that demonstrate high efficiency and environmental advantages.[13][16][17]
Materials:
-
Resorcinol (1.10 g, 10 mmol)
-
This compound (1.88 g, 10 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.45 g, 2 mmol, 20 mol%)
-
Microwave reactor with appropriate reaction vessels
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
Preparation: In a microwave-safe reaction vessel, combine resorcinol (10 mmol), this compound (10 mmol), and SnCl₂·2H₂O (20 mol%).
-
Mixing: Thoroughly mix the solids with a spatula until a homogenous paste is formed.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at 450W for 3-5 minutes. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the vessel to cool to room temperature. The crude product often solidifies.
-
Isolation: Add cold water to the reaction vessel and stir. Collect the precipitated solid by vacuum filtration.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure 7-hydroxy-4-methylcoumarin as white crystals.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound | C8H12O5 | CID 112039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. Pechmann Condensation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. Microwave Assisted Synthesis of Coumarins: A Review From 2007 to 2018 | Bentham Science [eurekaselect.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl Acetylsuccinate
Welcome to the technical support center for the synthesis of dimethyl acetylsuccinate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. Here, we will delve into the nuances of its synthesis, focusing on the common challenges and providing practical, field-tested solutions in a comprehensive question-and-answer format. Our approach is grounded in mechanistic understanding to empower you to not only troubleshoot but also optimize your experimental outcomes.
I. Understanding the Core Synthesis: The Stobbe Condensation
The primary and most effective method for synthesizing this compound is the Stobbe condensation.[1][2][3] This reaction involves the base-catalyzed condensation of a ketone, in this case, acetone, with a succinic ester, dimethyl succinate.[1] A key feature of the Stobbe condensation is the formation of a γ-lactone intermediate, which subsequently undergoes a base-induced ring-opening to yield the final product, an alkylidene succinic acid or its corresponding ester.[1][4]
Below is a diagram illustrating the generally accepted mechanism for the Stobbe condensation leading to this compound.
References
Technical Support Center: Purification of Crude Dimethyl Acetylsuccinate by Crystallization
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development on the purification of crude Dimethyl acetylsuccinate (DMAS) via crystallization. It is designed to offer practical, field-tested insights and troubleshooting strategies to overcome common challenges encountered during this purification process.
Introduction to DMAS Crystallization
This compound is a key intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients.[1] The purity of DMAS is critical for the success of subsequent synthetic steps. Crystallization is a powerful technique for purifying crude DMAS, which often contains unreacted starting materials, byproducts, and other impurities from its synthesis. A common synthetic route involves the reaction of dimethyl maleate with acetaldehyde, which can lead to impurities such as residual starting materials.
The effectiveness of crystallization relies on the differential solubility of DMAS and its impurities in a selected solvent system at varying temperatures. The ideal solvent will dissolve a large amount of crude DMAS at an elevated temperature and a significantly lower amount at reduced temperatures, while impurities either remain in solution or are easily separated.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, providing potential causes and actionable solutions.
Issue 1: Oiling Out - The Product Separates as a Liquid Instead of Crystals
Symptoms:
-
Formation of a second liquid phase (oily droplets) upon cooling the solution.
-
The oil may or may not solidify upon further cooling, often resulting in an amorphous solid or a difficult-to-handle mass.
Causality: "Oiling out" typically occurs when the melting point of the solute is lower than the temperature of the saturated solution.[2] For this compound, with a relatively low melting point of 33 °C, this is a common challenge, especially when using higher-boiling point solvents.
Solutions:
-
Lower the Crystallization Temperature: If the oil solidifies at a lower temperature, try cooling the solution further in an ice-salt bath. However, this may lead to rapid precipitation and impurity trapping.
-
Add More Solvent: The saturation temperature of the solution may be too high. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation temperature.[2]
-
Change the Solvent System:
-
Select a solvent with a lower boiling point.
-
Employ a mixed solvent system. Dissolve the crude DMAS in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly. A commonly cited system for related compounds is ethyl acetate/hexane.[3]
-
Issue 2: No Crystal Formation Upon Cooling
Symptoms:
-
The solution remains clear even after prolonged cooling, including in an ice bath.
Causality: This issue arises from either using an excessive amount of solvent, resulting in a solution that is not supersaturated upon cooling, or the solution is supersaturated but crystal nucleation is inhibited.[4]
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[4]
-
Seeding: If available, add a few seed crystals of pure DMAS to the cooled solution to initiate crystallization.
-
-
Reduce the Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then attempt to cool and crystallize again.[4]
-
Utilize an Anti-Solvent: If the product is highly soluble in the chosen solvent, the slow addition of a miscible "anti-solvent" (in which DMAS is insoluble) to the cooled solution can induce precipitation.
Issue 3: Rapid Crystal Formation Leading to Low Purity
Symptoms:
-
A large amount of fine powder precipitates immediately upon cooling.
-
The resulting crystals show minimal improvement in purity compared to the crude material.
Causality: Rapid crystallization can trap impurities within the crystal lattice or on the crystal surface.[5] This is often caused by cooling the solution too quickly or using a solvent in which the compound is nearly insoluble at all temperatures.
Solutions:
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling rate.
-
Increase the Amount of Solvent: Re-heat the mixture to redissolve the precipitate and add a small excess of hot solvent. This will lower the saturation temperature and promote slower crystal growth.[5]
-
Choose a More Appropriate Solvent: The ideal solvent will exhibit a steep solubility curve with respect to temperature for DMAS.
Issue 4: Low Recovery of Purified DMAS
Symptoms:
-
A very small amount of crystals is obtained after filtration.
Causality: A low yield can result from using too much solvent, where a significant portion of the product remains in the mother liquor, or from incomplete precipitation.[5]
Solutions:
-
Check the Mother Liquor: After filtration, try to induce further crystallization from the filtrate by cooling it to a lower temperature or by evaporating some of the solvent.
-
Optimize the Final Cooling Temperature: Ensure the solution has been cooled sufficiently to minimize the solubility of DMAS.
-
Minimize Transfers: Each transfer of the solution or crystals can result in material loss. Plan the procedure to minimize the number of transfers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Based on its common synthesis from dimethyl maleate and acetaldehyde, the primary impurities are likely to be unreacted starting materials, residual solvents used in the reaction, and potential byproducts from side reactions.
Q2: How do I select the best solvent for crystallizing DMAS?
The principle of "like dissolves like" is a good starting point. Since DMAS is an ester with a ketone functional group, solvents like ethyl acetate and acetone are good candidates.[6] The ideal solvent should dissolve DMAS well when hot but poorly when cold. A common and effective system is a mixture of ethyl acetate and a non-polar solvent like hexane.[3] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal choice.
Q3: Can I use melt crystallization for purifying DMAS?
Melt crystallization, a technique that involves partially melting the crude solid and separating the liquid and solid phases, has been successfully used for purifying the related compound, dimethyl succinate.[7][8] Given that DMAS has a low melting point (33 °C), this could be a viable, solvent-free purification method. However, the effectiveness will depend on the phase behavior of DMAS with its specific impurities.
Q4: My purified DMAS is still colored. What should I do?
Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[9] Use charcoal sparingly, as it can also adsorb the desired product, leading to a lower yield.
Experimental Protocol: Purification of Crude DMAS by Crystallization
This protocol outlines a general procedure for the purification of crude this compound using a mixed solvent system of ethyl acetate and hexane.
Materials and Equipment:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filtration flask
-
Vacuum source
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude DMAS in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethyl acetate to the flask, just enough to form a slurry.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethyl acetate in small portions if necessary to achieve full dissolution at the boiling point. Avoid using a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop.
-
Once the solution has reached room temperature, slowly add hexane dropwise with stirring until the solution becomes persistently cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the flask to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to remove any residual mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Data Presentation:
| Solvent System | Suitability for DMAS Crystallization | Key Considerations |
| Ethyl Acetate / Hexane | Highly Recommended | Good for inducing crystallization when DMAS is highly soluble in pure ethyl acetate. The ratio can be adjusted to optimize yield and purity.[3] |
| Ethanol / Water | Potentially Suitable | DMAS has some water solubility, which may affect yield. Good for polar impurities. |
| Acetone / Hexane | Potentially Suitable | Similar principle to ethyl acetate/hexane. Acetone is a good solvent for keto esters.[6] |
| Toluene | Less Common | May be suitable if other solvents fail, but its higher boiling point increases the risk of oiling out. |
Visualizations
Logical Workflow for Troubleshooting Crystallization Issues
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. rubingroup.org [rubingroup.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. CN102746148B - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
- 8. CN102746148A - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Troubleshooting Low Conversion Rates in Dimethyl Acetylsuccinate Reactions
Welcome to the technical support guide for Dimethyl Acetylsuccinate (DMAS). This document is designed for researchers, chemists, and drug development professionals who utilize DMAS and may encounter challenges with reaction efficiency. This compound is a pivotal intermediate in the synthesis of various fine chemicals, including food additives and complex heterocyclic scaffolds.[1] However, achieving high conversion rates, both in its synthesis and its subsequent reactions, requires careful control over reaction parameters.
This guide moves beyond simple checklists to provide a deeper, mechanistic understanding of common failure points. We will address issues in a logical question-and-answer format, providing not just solutions but the scientific rationale behind them.
Part A: Troubleshooting the Synthesis of this compound
The most common industrial synthesis of DMAS involves the radical-initiated addition of acetaldehyde to dimethyl maleate.[1][2] While capable of high yields, this reaction is sensitive to several variables that can drastically reduce conversion.
Q1: My conversion rate for DMAS synthesis from dimethyl maleate and acetaldehyde is below the expected >95%. What are the primary factors to investigate?
Low conversion in this synthesis is almost always traceable to suboptimal reaction conditions or reagent issues. The reaction is typically performed under high pressure and temperature, and deviations can halt the radical chain reaction.
Causality: The reaction proceeds via a radical mechanism initiated by the thermal decomposition of an initiator like benzoyl peroxide or diisopropyl azodicarboxylate.[2] The generated radicals react with acetaldehyde to form an acetyl radical, which then adds across the double bond of dimethyl maleate. This process is highly dependent on maintaining sufficient concentration of all species in the correct phase and at a temperature that balances initiator decomposition with thermal stability of reactants and products.
Troubleshooting Steps:
-
Verify Reaction Parameters: This is the most critical first step. The reaction is highly optimized for specific temperature and pressure ranges.
-
Temperature: The optimal range is typically 125-130 °C. Lower temperatures will result in a slow rate of initiator decomposition, failing to generate enough radicals to sustain the reaction. Higher temperatures can lead to undesired side reactions, including polymerization or decomposition of reactants.[2]
-
Pressure: Optimal pressure is between 1.3-1.5 MPa (approx. 188-217 psi).[1][2] This pressure is crucial to keep the low-boiling acetaldehyde in the liquid phase at the reaction temperature, ensuring its availability for the reaction. Insufficient pressure is a common cause of failure.
-
-
Assess Initiator Activity: Radical initiators can degrade over time, especially with improper storage.
-
Use a fresh batch of the radical initiator (e.g., Benzoyl Peroxide, Diisopropyl azodicarboxylate).
-
Ensure the initiator was stored according to the manufacturer's recommendations (typically refrigerated and protected from light).
-
-
Check Reagent Stoichiometry and Purity:
-
Stoichiometry: A slight excess of acetaldehyde is often used to ensure complete consumption of dimethyl maleate. A typical weight ratio is 1 part dimethyl maleate to 1.0-1.5 parts acetaldehyde.[2]
-
Purity: Use reagents of high purity. Contaminants, particularly radical scavengers (e.g., phenols used as stabilizers) or water, can quench the radical chain reaction.
-
Summary of Optimized Synthesis Conditions
| Parameter | Optimal Range | Rationale |
|---|---|---|
| Temperature | 125 - 130 °C | Balances initiator decomposition rate with thermal stability of products.[2] |
| Pressure | 1.3 - 1.5 MPa | Maintains acetaldehyde in the liquid phase for sufficient concentration.[1][2] |
| Reagent Ratio | 1 : (1.0-1.5) | Ensures complete conversion of dimethyl maleate.[2] |
| Initiator | Benzoyl Peroxide, DIAD | Choice affects efficiency; ensure high activity.[2] |
Q2: My isolated yield is low, but in-process analysis (e.g., GC) shows high conversion. What is happening during workup and purification?
This common scenario points to issues in post-reaction processing. Low isolated yield despite high conversion is often a purification challenge. DMAS purification is non-trivial due to the presence of impurities with similar boiling points.
Causality: The crude reaction mixture can contain unreacted dimethyl maleate, gamma-butyrolactone, and other byproducts whose boiling points are very close to that of DMAS, making simple distillation ineffective.[3] Attempting to separate these via aggressive distillation (very high temperature or vacuum) can lead to product decomposition.
Troubleshooting Protocol: Enhanced Purification
-
Initial Acetaldehyde Removal: After the reaction, first remove the excess acetaldehyde via distillation at atmospheric pressure. The recovered acetaldehyde can be recycled.[2]
-
Vacuum Distillation (Crude Cut): Perform an initial distillation under reduced pressure to separate the product from high-boiling tars and initiator residue. This will yield a crude product.
-
Melt Crystallization (Key Step): This is a highly effective, solvent-free method for purifying DMAS.[3]
-
Step 1: Initial Cooling: Cool the crude DMAS product to below 15 °C to induce crystallization. DMAS has a melting point of 33 °C.
-
Step 2: Solid-Liquid Separation: Separate the solid crystalline mass from the liquid raffinate (which contains the bulk of the impurities) via filtration or centrifugation.
-
Step 3: "Sweating" the Crystals: Increase the temperature of the crystalline mass slowly to just below the melting point (e.g., 18 °C). This will cause the more impure regions on the crystal surfaces to melt.[3]
-
Step 4: Final Separation: Remove the newly melted liquid. The remaining solid crystals are now highly pure DMAS. Melt them to obtain the final product with a purity that can exceed 99.9%.[3]
-
DMAS Synthesis Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion in DMAS synthesis.
Part B: Troubleshooting Reactions Using this compound
Once pure DMAS is obtained, it is used as a building block. Low conversion rates in these subsequent reactions are typically due to issues with reaction type-specific conditions.
Q3: I'm attempting a base-catalyzed reaction (e.g., cyclization, alkylation) and recovering unreacted DMAS. Why is my conversion low?
This is a classic problem often rooted in incomplete formation of the necessary enolate nucleophile. The acidity of the α-proton on DMAS is key.
Causality: For DMAS to act as a nucleophile, its α-proton (the one between the acetyl and ester carbonyls) must be removed by a base to form an enolate. If the base is too weak, not fully soluble, or is quenched by contaminants like water, this deprotonation will be incomplete, leaving starting material unreacted. This is analogous to challenges seen in malonic ester synthesis.[4]
Troubleshooting Protocol: Ensuring Complete Enolate Formation
-
Base Selection (pKa Mismatch): The base must be strong enough to irreversibly deprotonate the DMAS. The pKa of the base's conjugate acid should be significantly higher than the pKa of DMAS (estimated to be around 11-13).
-
Poor Choices: Triethylamine (pKa of conjugate acid ~10.8), Carbonates.
-
Good Choices: Sodium ethoxide (pKa ~16), Sodium hydride (NaH), Lithium diisopropylamide (LDA).
-
-
Anhydrous Conditions: Alkoxide bases and especially NaH/LDA are extremely sensitive to moisture.
-
Action: Dry all glassware thoroughly in an oven. Use anhydrous solvents (e.g., distilled from a drying agent). Handle hygroscopic bases under an inert atmosphere (Nitrogen or Argon).
-
-
Stoichiometry and Addition:
-
Use at least one full equivalent of the base.
-
Consider the order of addition. Often, adding the DMAS solution dropwise to a slurry of the base (like NaH in THF) at a controlled temperature (e.g., 0 °C) ensures efficient deprotonation before other reactions can occur.
-
Troubleshooting Base-Catalyzed Reactions with DMAS
Caption: Decision tree for troubleshooting base-catalyzed DMAS reactions.
Q4: My catalytic hydrogenation involving a DMAS-derived substrate is inefficient. What are the likely causes?
Catalytic hydrogenation is sensitive to catalyst activity, substrate purity, and reaction conditions.
Causality: The catalyst surface can be "poisoned" by impurities, preventing the substrate from adsorbing and reacting. Common poisons include sulfur compounds, halides, or even trace amounts of starting materials from a previous step. Furthermore, the choice of catalyst and conditions (pressure, temperature) is highly specific to the functional group being reduced.
Troubleshooting Steps:
-
Substrate Purity: Ensure the DMAS-derived substrate is highly pure. Impurities from previous steps are a leading cause of catalyst inactivation. Recrystallize or chromatograph the substrate if necessary.
-
Catalyst Choice and Handling:
-
Activity: Use a fresh, active catalyst. Many hydrogenation catalysts (especially Palladium or Platinum on carbon) can lose activity on the shelf.
-
Selection: The catalyst must be appropriate for the desired transformation. For example, reducing a ketone may require different conditions than reducing an aromatic ring. Copper-based catalysts are often effective for ester hydrogenations.[5]
-
-
Hydrogen Pressure and Temperature:
-
Pressure: Many hydrogenations require significant hydrogen pressure to proceed efficiently. Ensure your system is holding the target pressure.
-
Temperature: Increasing the temperature can often improve rates, but excessive heat may lead to side reactions or catalyst degradation. An optimization screen is often necessary.
-
-
Solvent: The solvent must fully dissolve the substrate and should be inert under the reaction conditions. Protic solvents like ethanol or acetic acid can sometimes accelerate the reaction.
Common Catalysts for Succinate/Ester Hydrogenation
| Catalyst System | Typical Application | Reference |
|---|---|---|
| Copper-based (e.g., Cu-ZnO-ZrO₂/Al₂O₃) | Hydrogenation of ester to alcohol or lactone | [5] |
| Ruthenium-based (e.g., Ru/C) | Selective hydrogenation of C=C bonds | [6] |
| Palladium-based (e.g., Pd/C) | General C=C and other functional group reductions | N/A |
| Nickel-based (e.g., Raney Ni) | Broad applicability, including esters and ketones |[7] |
References
- 1. Continuous synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102311345A - Continuous synthesis method of this compound - Google Patents [patents.google.com]
- 3. CN102746148A - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Identifying Impurities in Dimethyl Acetylsuccinate via NMR Spectroscopy
Welcome to the technical support guide for the analysis of Dimethyl acetylsuccinate (DMAS). This resource is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of impurities in DMAS samples using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to interpret your data with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H NMR signals for pure this compound?
A1: In Chloroform-d (CDCl₃), pure this compound (DMAS) exhibits a distinct set of signals corresponding to its molecular structure. The acetyl group protons (CH₃CO-) appear as a sharp singlet. The two methoxy groups (-OCH₃) of the esters also produce singlets, which may be resolved or overlap depending on the spectrometer's field strength. The protons on the succinate backbone, being diastereotopic, present as a more complex pattern, typically an ABX system.
Q2: What is the most common type of impurity found in DMAS samples?
A2: The most frequently observed impurities are residual starting materials from the synthesis process. These include unreacted reagents like methanol and acetic anhydride, as well as hydrolysis products such as succinic acid or mono-methyl succinate.[1][2] The presence and identity of impurities are highly dependent on the synthetic route and purification methods employed.[3]
Q3: My sample is a solid, but the literature reports DMAS as having a low melting point. Is my sample impure?
A3: Not necessarily. This compound has a reported melting point of approximately 33 °C. Depending on the ambient temperature of your laboratory, it can exist as either a crystalline solid or a liquid. However, a significant deviation from this melting point or a broad melting range can indeed be an indicator of impurities.
Q4: Can I use a solvent other than CDCl₃ for my NMR analysis?
A4: Yes, other deuterated solvents like DMSO-d₆ or Acetone-d₆ can be used. However, be aware that chemical shifts are solvent-dependent. The reference data provided in this guide is primarily for CDCl₃. Using a different solvent will shift the signals of both DMAS and any impurities, requiring comparison to appropriate reference data for that specific solvent.[4][5]
NMR Data for Pure this compound
For accurate impurity identification, a baseline understanding of the pure compound's NMR signature is crucial.
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound (C₈H₁₂O₅) in CDCl₃. [6][7][8]
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| -C(H ₃)CO | ~2.25 | Singlet | 3H | ~29.9 |
| -COCH (CH₂)CO₂CH₃ | ~3.85 | Doublet of Doublets | 1H | ~53.5 |
| -CH(H ₂)CO₂CH₃ | ~2.80 - 3.10 | Multiplet (AB part of ABX) | 2H | ~35.1 |
| -CO₂CH ₃ (acetyl side) | ~3.75 | Singlet | 3H | ~52.8 |
| -CO₂CH ₃ (methylene side) | ~3.68 | Singlet | 3H | ~52.0 |
| -C OCH(CH₂)CO₂CH₃ | ~201.5 | |||
| -COC H(CH₂)CO₂CH₃ | ~168.9 | |||
| -CH(CH₂) C O₂CH₃ | ~171.8 |
Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration.
Troubleshooting Guide: Identifying Unknown Peaks
This section addresses specific problems you may encounter when analyzing your DMAS samples.
Problem 1: I see a sharp singlet at ~2.2 ppm in my ¹H NMR spectrum. What is it?
Answer: A singlet around 2.2 ppm in CDCl₃ is highly characteristic of the methyl protons of acetic anhydride .[9][10] Acetic anhydride is a common acetylating agent, and its presence indicates it was either used in excess during synthesis or was not completely removed during the workup and purification stages.
-
Causality: Acetic anhydride is volatile but can be challenging to remove completely from a higher-boiling product like DMAS without careful purification, such as vacuum distillation.
-
Confirmation: Compare the chemical shift to a known standard of acetic anhydride in the same solvent. The integration of this peak relative to the DMAS peaks can be used to quantify the impurity.
Problem 2: There is a singlet in my spectrum around 3.49 ppm.
Answer: This signal is very likely residual methanol .[11][12] Methanol is the reagent used to form the methyl esters of the succinate backbone.
-
Causality: Like acetic anhydride, methanol is a volatile starting material. Its presence points to an incomplete purification process. Given its high solubility in many organic solvents used for workup, it can be carried through if washing steps are not thorough.
-
Confirmation: To definitively confirm the peak is from an alcohol, you can perform a D₂O shake . Add a drop of deuterium oxide to your NMR tube, shake vigorously, and re-acquire the spectrum. The proton on the hydroxyl group of methanol will exchange with deuterium, causing the -OH signal (which may be broad and located elsewhere) to disappear or significantly diminish. The CH₃ singlet at 3.49 ppm will remain but may sharpen slightly.[11]
Problem 3: I observe a broad signal downfield, above 10 ppm, and a singlet around 2.6 ppm.
Answer: This combination of signals strongly suggests the presence of succinic acid .[13][14] The signal above 10 ppm is characteristic of the acidic carboxylic acid protons (-COOH), which are often broad. The singlet at ~2.6 ppm corresponds to the two equivalent methylene (-CH₂-) groups in the succinic acid molecule.
-
Causality: Succinic acid can be present due to two main reasons:
-
It was an unreacted starting material if the synthesis started from succinic acid itself.
-
It is a product of hydrolysis of the ester groups on DMAS, which can occur if the sample is exposed to water, especially under acidic or basic conditions.[15]
-
-
Self-Validation: The presence of succinic acid as a hydrolysis product implies that the molar ratio of the ester methyl groups to the acetyl methyl group in your main product may be slightly less than 2:1 upon careful integration. The D₂O shake described in Problem 2 will also cause the broad -COOH signal to disappear.
Problem 4: My spectrum has complex multiplets in the aromatic region (7.0 - 8.7 ppm).
Answer: These signals are indicative of pyridine or a pyridine-derived salt.[16][17][18] Pyridine is frequently used as a base or catalyst in acylation reactions.
-
Causality: Pyridine is a high-boiling solvent (B.P. 115 °C) and can be difficult to remove under standard rotary evaporation conditions. If an acid is present, it will form a pyridinium salt, which is non-volatile and will persist through purification unless specifically removed with an aqueous wash.
-
Confirmation: The characteristic splitting pattern of pyridine (two apparent triplets and one apparent triplet, integrating to 2H, 1H, and 2H respectively) is a strong indicator. Compare your spectrum to a reference spectrum of pyridine in CDCl₃.[16][18]
Summary of Common Impurities
Table 2: ¹H NMR Chemical Shifts of Potential Impurities in CDCl₃.
| Impurity | Formula | Signal (ppm) | Multiplicity | Notes | Reference(s) |
| Methanol | CH₃OH | ~3.49 | Singlet | Reactant; confirm with D₂O shake. | [11][12][19] |
| Acetic Anhydride | (CH₃CO)₂O | ~2.21 | Singlet | Reactant. | [9][10][20] |
| Succinic Acid | HOOC(CH₂)₂COOH | ~2.62, >10 | Singlet, Broad Singlet | Hydrolysis product or starting material. -COOH peak disappears with D₂O. | [13][14] |
| Pyridine | C₅H₅N | ~8.61, ~7.66, ~7.28 | Multiplets | Catalyst/Base. Distinct aromatic pattern. | [16][17][18] |
| Dimethyl Succinate | CH₃OOC(CH₂)₂COOCH₃ | ~3.67, ~2.62 | Singlet, Singlet | Potential side-product from starting material without acetylation. | [21] |
Experimental Protocols & Workflows
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Weighing: Accurately weigh 5-10 mg of your this compound sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and gently invert it several times until the sample is completely dissolved. A brief vortex or sonication can be used if necessary.
-
Transfer & Analysis: Transfer the NMR tube to the spectrometer. Allow a few minutes for the sample to thermally equilibrate before starting the acquisition.
Workflow for Impurity Identification
The following diagram outlines the logical steps for identifying an unknown peak in your DMAS spectrum.
References
- 1. commons.und.edu [commons.und.edu]
- 2. nbinno.com [nbinno.com]
- 3. Continuous synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound(10420-33-4) 1H NMR [m.chemicalbook.com]
- 7. This compound | C8H12O5 | CID 112039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Acetic anhydride(108-24-7) 1H NMR [m.chemicalbook.com]
- 11. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Methanol(67-56-1) 1H NMR [m.chemicalbook.com]
- 13. Succinic acid(110-15-6) 1H NMR [m.chemicalbook.com]
- 14. hmdb.ca [hmdb.ca]
- 15. fishersci.com [fishersci.com]
- 16. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. hmdb.ca [hmdb.ca]
- 19. carlroth.com [carlroth.com]
- 20. chegg.com [chegg.com]
- 21. hmdb.ca [hmdb.ca]
Technical Support Center: Optimizing Dimethyl Acetylsuccinate Synthesis
Welcome to the technical support center for the synthesis of dimethyl acetylsuccinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction conditions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.
Introduction to this compound Synthesis
This compound is a valuable building block in organic synthesis, notably as a precursor to various heterocyclic compounds and pharmaceutical intermediates. Its synthesis can be approached through several routes, each with its own set of challenges and optimization parameters. This guide will focus on two primary methods: a continuous process involving a radical reaction and a laboratory-scale synthesis via Michael addition.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Issues Related to Low Yield and Incomplete Conversion
Question 1: My Michael addition reaction is showing low conversion of starting materials to this compound. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a Michael addition for this synthesis is a common issue that can often be traced back to several key factors related to the nucleophile generation and reaction conditions.
-
Insufficient Base or Inappropriate Base Choice: The reaction's success hinges on the efficient deprotonation of dimethyl malonate to form the nucleophilic enolate.
-
Causality: Sodium methoxide (NaOMe) is a suitable base, but its effectiveness can be compromised if it has degraded due to moisture absorption. Using a weaker base may not sufficiently deprotonate the dimethyl malonate, leading to a low concentration of the active nucleophile.
-
Solution:
-
Use freshly opened or properly stored sodium methoxide.
-
Ensure your reaction solvent (e.g., methanol) is anhydrous.
-
Consider using a slight excess of the base (1.1 equivalents) to ensure complete deprotonation of the malonate.
-
-
-
Reaction Temperature and Time: Michael additions can be sensitive to temperature.
-
Causality: While heating can increase the reaction rate, excessively high temperatures can promote side reactions, such as polymerization of the methyl vinyl ketone or retro-Michael addition. Conversely, a temperature that is too low will result in a sluggish reaction.
-
Solution:
-
Start the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Ensure a sufficient reaction time; some reactions may require several hours to reach completion.
-
-
-
Purity of Reactants: The purity of both dimethyl malonate and methyl vinyl ketone is crucial.
-
Causality: Impurities in the starting materials can interfere with the reaction. Methyl vinyl ketone is particularly prone to polymerization, especially if not stored correctly.
-
Solution:
-
Use freshly distilled methyl vinyl ketone for best results.
-
Ensure the dimethyl malonate is of high purity.
-
-
Question 2: In the continuous synthesis using dimethyl maleate and acetaldehyde, my conversion rates are below the expected 95%. What should I investigate?
Answer:
For the continuous high-pressure synthesis, deviations from optimal conversion rates often point to issues with the reaction setup, initiator, or reactant ratios.[1][2]
-
Initiator Activity: The radical initiator, such as benzoyl peroxide, is critical.
-
Causality: The initiator may have decomposed if stored improperly or for an extended period. The reaction temperature must be appropriate for the chosen initiator's half-life.
-
Solution:
-
Use a fresh batch of the radical initiator.
-
Verify that the reaction temperature is within the optimal range for the initiator (e.g., 125-130 °C for benzoyl peroxide).[2]
-
-
-
Pressure and Temperature Control: This reaction is sensitive to both pressure and temperature.
-
Causality: Inconsistent heating or pressure fluctuations within the high-pressure reactor can lead to incomplete reaction or the formation of side products.
-
Solution:
-
Ensure your reactor's temperature and pressure control systems are accurately calibrated and functioning correctly.
-
Maintain a stable reaction pressure within the recommended range (e.g., 1.3-1.5 MPa).[2]
-
-
-
Reactant Stoichiometry and Feed Rate: The ratio of reactants and their introduction rate are key parameters in a continuous process.
-
Causality: An incorrect ratio of dimethyl maleate to acetaldehyde or an inconsistent feed rate can lead to one reactant being in excess, which can affect the overall conversion.
-
Solution:
-
Double-check the calibration of your high-pressure pumps to ensure accurate and consistent feed rates.
-
Verify the weight ratio of your reactants as specified in the protocol (e.g., 1:1.0-1.5 dimethyl maleate to acetaldehyde).[2]
-
-
II. Issues Related to Product Purity and Side Reactions
Question 3: My final product after a Michael addition synthesis is contaminated with significant byproducts. What are these impurities likely to be and how can I minimize them?
Answer:
Side reactions are a common source of impurities in the Michael addition synthesis of this compound.
-
Double Michael Addition: One of the most common side reactions is the addition of a second molecule of methyl vinyl ketone to the product.
-
Causality: This occurs when the initial product, which still contains an acidic proton, is deprotonated and acts as a nucleophile.
-
Solution:
-
Use a slight excess of the Michael donor (dimethyl malonate) to ensure the Michael acceptor (methyl vinyl ketone) is consumed.
-
Control the stoichiometry carefully. A 1:1 molar ratio is a good starting point.
-
-
-
Polymerization of Methyl Vinyl Ketone: This is a frequent issue with this reactive Michael acceptor.
-
Causality: Methyl vinyl ketone can readily polymerize, especially in the presence of base or at elevated temperatures.
-
Solution:
-
Add the methyl vinyl ketone slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.
-
Use freshly distilled and inhibitor-free methyl vinyl ketone.
-
-
-
Self-Condensation of Dimethyl Malonate (Claisen Condensation):
-
Causality: Under the basic conditions of the reaction, dimethyl malonate can undergo self-condensation.[3][4][5][6]
-
Solution:
-
This is generally less favorable than the Michael addition but can be minimized by controlling the temperature and adding the base to the malonate before introducing the methyl vinyl ketone.
-
-
Question 4: After purification by distillation, my this compound is still not pure. What are some advanced purification strategies?
Answer:
If standard distillation is insufficient, a combination of techniques may be necessary.
-
Fractional Distillation Under Reduced Pressure: This is the most effective method for separating compounds with close boiling points.
-
Causality: Simple distillation may not be efficient enough to separate the desired product from side products with similar volatilities.
-
Solution:
-
-
Crystallization: this compound is a solid at room temperature, which allows for purification by crystallization.
-
Causality: Impurities may be more soluble in a given solvent system than the desired product.
-
Solution:
-
After distillation, the product can be dissolved in a minimal amount of a suitable hot solvent (e.g., a mixture of ether and hexane) and allowed to cool slowly to form crystals.
-
The solid product has a melting point of 33 °C. Cooling the crude product to just below this temperature may induce crystallization and allow for separation from liquid impurities.[9]
-
-
-
Chromatography: For very high purity requirements, column chromatography can be employed.
-
Causality: This technique separates compounds based on their differential adsorption to a stationary phase.
-
Solution:
-
Use silica gel as the stationary phase and a solvent system such as a gradient of ethyl acetate in hexanes to separate the product from impurities.
-
-
Part 2: Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound via Michael Addition
This protocol describes a laboratory-scale synthesis based on the Michael addition of dimethyl malonate to methyl vinyl ketone.
Materials and Reagents:
-
Dimethyl malonate
-
Methyl vinyl ketone (freshly distilled)
-
Sodium methoxide
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve dimethyl malonate (1.0 eq) in anhydrous methanol.
-
Base Addition: Cool the solution in an ice bath and add a solution of sodium methoxide (1.05 eq) in anhydrous methanol dropwise, maintaining the temperature below 10 °C.
-
Michael Acceptor Addition: After the base addition is complete, add freshly distilled methyl vinyl ketone (1.0 eq) dropwise via the dropping funnel over 30 minutes, keeping the temperature below 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, gently warm the mixture to 40-50 °C and stir for 2-4 hours or until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Table 1: Reaction Parameters for Michael Addition Synthesis
| Parameter | Recommended Value |
| Reactant Ratio (Malonate:Ketone) | 1:1 to 1.1:1 |
| Base | Sodium Methoxide (1.05 eq) |
| Solvent | Anhydrous Methanol |
| Reaction Temperature | 0 °C to 50 °C |
| Reaction Time | 2-6 hours |
Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
Procedure:
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spotting: Spot the sample onto a silica gel TLC plate alongside spots of the starting materials (dimethyl malonate and methyl vinyl ketone).
-
Elution: Develop the TLC plate in a chamber with an appropriate eluent system (e.g., 30% ethyl acetate in hexanes).
-
Visualization: Visualize the spots under UV light and/or by staining with a potassium permanganate solution. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Part 3: Mechanistic Insights and Visualizations
Michael Addition Reaction Mechanism
The synthesis of this compound via Michael addition proceeds through a three-step mechanism:
-
Enolate Formation: The base (methoxide) deprotonates the acidic α-carbon of dimethyl malonate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated ketone (methyl vinyl ketone) in a conjugate addition.
-
Protonation: The resulting enolate is protonated by the solvent (methanol) to yield the final product, this compound.
Caption: Michael Addition Reaction Workflow.
Troubleshooting Workflow
When encountering issues with the synthesis, a systematic approach to troubleshooting is essential.
Caption: General Troubleshooting Workflow.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. CN102311345A - Continuous synthesis method of this compound - Google Patents [patents.google.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Condensation (Chapter 26) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Purification [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. CN102746148A - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Pechmann Condensation & Suppressing Byproduct Formation
Welcome to our dedicated technical support guide for the Pechmann condensation. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize coumarin synthesis while minimizing the formation of unwanted byproducts. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to refine your reaction outcomes with a deep understanding of the underlying mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the Pechmann Condensation and what are its key steps?
The Pechmann condensation is a classic and widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[1][2][3] The reaction is a robust one-pot synthesis that generally proceeds through three main stages:
-
Initial Interaction (Transesterification or Electrophilic Aromatic Substitution): The reaction begins with an acid-catalyzed interaction between the phenol and the β-ketoester. Depending on the specific reactants and conditions, this can start with either a transesterification of the phenol with the ester or an electrophilic attack of the keto-carbonyl group on the activated phenol ring.[2][4][5]
-
Intramolecular Cyclization: The intermediate formed in the first step undergoes an intramolecular cyclization (a type of Friedel-Crafts acylation or hydroxyalkylation) to form the heterocyclic ring.[2][5]
-
Dehydration: The final step is the elimination of a water molecule to form the stable, aromatic coumarin ring system.[2][6]
The precise sequence of these steps, particularly the initial event, has been a subject of study, but recent NMR evidence suggests a mechanism involving an initial electrophilic aromatic substitution, followed by transesterification and then dehydration.[4][6]
Q2: What are the most common byproducts in a Pechmann condensation, and why do they form?
The most frequently encountered byproduct is a chromone isomer.[6][7] Other potential side products include diarylglutamic acids and their anhydrides, and dilactones.[6]
Formation of Chromones: The formation of a chromone versus the desired coumarin is a classic example of kinetic versus thermodynamic control, dictated by the reaction pathway. The key difference lies in the initial point of attack on the β-ketoester.
-
Coumarin Pathway (Pechmann): The phenolic hydroxyl group attacks the ester carbonyl of the β-ketoester (transesterification), or the aromatic ring attacks the keto -carbonyl group, followed by cyclization and dehydration.[2]
-
Chromone Pathway (Simonis Chromone Cyclization): Under certain conditions, particularly with catalysts like phosphorus pentoxide (P₂O₅), the phenolic hydroxyl group can preferentially attack the keto -carbonyl group first. The subsequent cyclization involves the ester group attacking the aromatic ring, leading to a chromone.[2]
The use of strong Brønsted acids like concentrated sulfuric acid almost invariably leads to the coumarin.[7] However, the substitution pattern on the phenol can, in rare cases, favor chromone formation even under Pechmann conditions.[7][8]
Troubleshooting Guide: Byproduct Formation
Issue 1: My reaction is producing a significant amount of chromone byproduct. How can I improve selectivity for the coumarin?
This is a common challenge that arises from competing reaction pathways. Here’s a systematic approach to favor the Pechmann pathway and suppress chromone formation.
Root Cause Analysis:
The formation of a chromone suggests that the reaction conditions are enabling the Simonis chromone cyclization pathway to compete with the Pechmann condensation.[2] This can be influenced by the catalyst, temperature, and the electronic properties of your specific phenol.
Solutions & Protocols:
1. Re-evaluate Your Catalyst Choice:
The catalyst is the most critical factor in directing the reaction.
-
Prioritize Strong Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) is the traditional and most reliable catalyst for favoring coumarin synthesis.[7] Other strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid (CF₃COOH) are also effective.[1][9]
-
Avoid Ambiguous Catalysts: While some Lewis acids (e.g., AlCl₃, FeCl₃) can be used, they can sometimes promote side reactions.[1][10] If chromone formation is an issue, switching from a Lewis acid to a strong Brønsted acid is the first recommended step.
-
Consider Solid Acid Catalysts: For cleaner reactions and easier workup, solid acid catalysts like Amberlyst-15, zeolites, or sulfated zirconia are excellent choices that maintain high selectivity for coumarins.[1][9][11] They often require higher temperatures but offer enhanced reusability.[1]
Table 1: Catalyst Selection Guide for Maximizing Coumarin Selectivity
| Catalyst Type | Examples | Typical Conditions | Selectivity for Coumarin | Notes |
| Strong Brønsted Acids | H₂SO₄, p-TsOH, CF₃COOH | 0-80 °C | Very High | Gold standard for selectivity. H₂SO₄ can cause charring at high temperatures.[7] |
| Lewis Acids | AlCl₃, ZnCl₂, FeCl₃ | Room Temp to Reflux | Moderate to High | Can be effective, but may lead to more byproducts depending on the substrate.[1][10] |
| Solid Acid Catalysts | Amberlyst-15, Zeolites, Sulfated Zirconia | 100-150 °C (often solvent-free) | High to Very High | Environmentally friendly, reusable, and simplifies purification.[1][9][11][12] |
2. Optimize Reaction Temperature:
High temperatures can provide the activation energy needed for alternative reaction pathways to proceed, potentially leading to a mixture of products.[1]
-
Protocol: Start the reaction at a lower temperature (e.g., 0-10 °C during acid addition, then room temperature). Monitor the reaction progress via Thin Layer Chromatography (TLC). If the reaction is too slow, gradually increase the temperature in 10-15 °C increments until a reasonable rate is achieved without significant byproduct formation. For highly activated phenols like resorcinol, the reaction can often proceed efficiently at or near room temperature.[2][13]
3. Control Reactant Stoichiometry:
Using a slight excess of the β-ketoester (e.g., 1.1 to 1.5 equivalents) can sometimes help drive the reaction to completion and favor the desired product formation.[1]
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. Pechmann Condensation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
Technical Support Center: Efficient Synthesis of Dimethyl Acetylsuccinate
Welcome to the technical support center for the synthesis of Dimethyl Acetylsuccinate (DMAS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the efficient synthesis of this versatile intermediate. This compound is a key building block in the production of various pharmaceuticals and specialty chemicals, and its efficient synthesis is crucial for successful research and development.[1][2] This document provides practical, field-proven insights to help you navigate the common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and efficient method for synthesizing this compound is through a Michael addition reaction.[3] This reaction involves the conjugate addition of a nucleophile, typically an enolate derived from a β-dicarbonyl compound like dimethyl malonate, to an α,β-unsaturated carbonyl compound. Another described method involves a continuous synthesis process using dimethyl maleate and acetaldehyde in the presence of a radical initiator in a high-pressure reactor, which can achieve high conversion rates and product purity.[1][4]
Q2: How do I choose the right catalyst for my this compound synthesis?
Catalyst selection is critical and depends on your specific experimental conditions, desired yield, and scalability. Here's a comparative overview of common catalysts:
| Catalyst Type | Examples | Advantages | Disadvantages | Typical Conditions |
| Heterogeneous Basic Catalysts | KF/Al₂O₃ | High efficiency, reusability, environmentally friendly, easy to separate from the reaction mixture. | Activity can be sensitive to preparation method and water content. | Solvent-free or in polar aprotic solvents, room temperature to mild heating. |
| Homogeneous Basic Catalysts | Amidine and Guanidine bases (DBU, DBN) | Effective at low temperatures, reaction rate can be controlled by catalyst concentration.[5] | Difficult to remove from the reaction mixture, may require extensive purification. | THF or other aprotic solvents, 0°C to room temperature.[5] |
| Lewis Acid Catalysts | Bi(OTf)₃, FeCl₃, InCl₃ | Can activate the α,β-unsaturated carbonyl group, leading to efficient reaction. | Can be sensitive to moisture, may require inert atmosphere, potential for side reactions. | Aprotic solvents, reaction temperature varies with the specific catalyst. |
| Radical Initiators | Benzoyl peroxide, AIBN | Suitable for continuous flow synthesis, can lead to high throughput.[1][4] | Requires high pressure and temperature, specialized equipment needed.[1][4] | High-pressure reactor, 125-130°C, 1.3-1.5 MPa.[4] |
For general laboratory-scale synthesis focusing on green chemistry principles and ease of workup, KF/Al₂O₃ is a highly recommended starting point.
Q3: What is the role of the solvent in the synthesis of this compound?
The choice of solvent can significantly impact the reaction rate, yield, and side product formation.[2] Polar aprotic solvents like THF, acetonitrile, or DMF are often used for Michael additions as they can effectively solvate the ionic intermediates without interfering with the reaction. In some cases, particularly with heterogeneous catalysts like KF/Al₂O₃, the reaction can be run under solvent-free conditions, which is a greener alternative. The solvent can influence the equilibrium between reactant isomers, which can be a critical factor in achieving high yields.[6]
Q4: How can I monitor the progress of my reaction?
Regular monitoring of the reaction is crucial for optimization and determining the endpoint. The two most common techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the reactants, product, and any byproducts in the reaction mixture. It can provide quantitative data on the conversion of starting materials and the formation of the desired product.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring the disappearance of reactant signals and the appearance of product signals.[8] By integrating the peaks, you can determine the relative concentrations of the species in your reaction mixture.[9]
For real-time monitoring, techniques like direct analysis mass spectrometry can be employed to track transient species and reaction kinetics.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Inactive Catalyst:
-
Cause: The catalyst may have lost its activity due to improper storage, handling, or poisoning. For heterogeneous catalysts like KF/Al₂O₃, the preparation method is crucial for its activity.[10][11][12][13]
-
Solution: Ensure your catalyst is fresh or properly activated. For KF/Al₂O₃, follow a reliable preparation protocol involving impregnation and calcination at the correct temperature.[10][13] Consider preparing a fresh batch of catalyst. For some catalysts, regeneration might be possible.[14][15][16]
-
-
Unfavorable Reaction Conditions:
-
Cause: The temperature, pressure, or reaction time may not be optimal for the chosen catalytic system.
-
Solution: Systematically vary the reaction temperature. While some catalysts work well at room temperature, others may require mild heating.[5] Extend the reaction time and monitor the progress at regular intervals to determine the optimal duration.
-
-
Presence of Inhibitors:
-
Cause: Trace amounts of water or other impurities in your reactants or solvent can inhibit the catalyst.
-
Solution: Use freshly distilled and dry solvents. Ensure your starting materials are of high purity.
-
-
Incorrect Stoichiometry:
-
Cause: An incorrect molar ratio of reactants can lead to incomplete conversion.
-
Solution: Carefully check the stoichiometry of your reactants. For Michael additions, a slight excess of the nucleophile is sometimes used to drive the reaction to completion.
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Problem 2: Formation of Significant Byproducts
Possible Causes & Solutions
-
Isomerization of Reactants:
-
Cause: The starting α,β-unsaturated ester can isomerize to a less reactive or unreactive isomer under the reaction conditions, especially in the presence of a base.[6][17]
-
Solution: Lowering the reaction temperature can sometimes suppress isomerization.[6] The choice of solvent can also play a crucial role; non-polar solvents may reduce isomerization.[6]
-
-
Polymerization:
-
Cause: The α,β-unsaturated starting material can undergo polymerization, especially under harsh conditions or in the presence of certain catalysts.
-
Solution: Use milder reaction conditions (lower temperature, shorter reaction time). Ensure the catalyst concentration is not excessively high.
-
-
Side Reactions of the Product:
-
Cause: The desired product, this compound, contains reactive functional groups and can potentially undergo further reactions under the synthesis conditions.
-
Solution: Monitor the reaction closely and stop it once the maximum yield of the desired product is achieved to prevent subsequent reactions.
-
Byproduct Identification
Byproducts can be identified using GC-MS by analyzing their mass spectra and fragmentation patterns.[7][18] ¹H and ¹³C NMR spectroscopy can also be used to elucidate the structure of unknown byproducts.[9][18][19]
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
-
Co-elution with Starting Materials or Byproducts:
-
Cause: The boiling points or polarities of the product and impurities may be very similar, making separation by distillation or column chromatography challenging.
-
Solution:
-
Fractional Distillation under Reduced Pressure: this compound has a relatively high boiling point, so vacuum distillation is necessary to prevent decomposition.[20] Careful control of the vacuum and temperature is required for efficient separation.
-
Crystallization: If the product is a solid at or below room temperature, crystallization can be a highly effective purification method.[4]
-
Column Chromatography: If distillation and crystallization are not effective, column chromatography with a carefully selected solvent system can be used.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound using KF/Al₂O₃ Catalyst
This protocol describes a green and efficient method for the synthesis of this compound.
Materials:
-
Dimethyl maleate
-
Dimethyl malonate
-
Potassium fluoride (KF)
-
Alumina (Al₂O₃), neutral
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Catalyst Preparation (KF/Al₂O₃):
-
Dissolve a calculated amount of KF in water.
-
Add neutral alumina to the KF solution with stirring. The typical loading is around 40% KF by weight.
-
Stir the slurry for 1 hour at room temperature.
-
Remove the water under reduced pressure using a rotary evaporator.
-
Dry the resulting solid in an oven at 120°C for 4-6 hours.
-
Activate the catalyst by calcining it at an appropriate temperature (e.g., 500°C) for a few hours before use.
Reaction Procedure:
-
To a round-bottom flask, add dimethyl maleate (1 equivalent), dimethyl malonate (1.1 equivalents), and the prepared KF/Al₂O₃ catalyst (typically 10-20 mol%).
-
If conducting the reaction in a solvent, add anhydrous ethanol. For a solvent-free reaction, proceed to the next step.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitor the reaction progress by TLC, GC-MS, or NMR.
-
Once the reaction is complete, filter off the catalyst.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by vacuum distillation or crystallization.
Reaction Workflow Diagram
Caption: General workflow for the KF/Al₂O₃ catalyzed synthesis of this compound.
Protocol 2: Reaction Monitoring by GC-MS
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at different time points.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) to a final volume of 1 mL.
-
If a heterogeneous catalyst is used, filter the sample through a small plug of silica or a syringe filter before injection.
GC-MS Analysis:
-
Instrument: A standard GC-MS system with a flame ionization detector (FID) or a mass spectrometer (MS) detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: 1 µL of the prepared sample.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.
-
Data Analysis: Identify the peaks corresponding to the starting materials and the product based on their retention times and mass spectra. Quantify the peak areas to determine the conversion and yield.
References
- 1. Continuous synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN102311345A - Continuous synthesis method of this compound - Google Patents [patents.google.com]
- 5. US5017649A - Low temperature Michael addition reactions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. This compound(10420-33-4) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. mdpi.com [mdpi.com]
- 15. A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis [ideas.repec.org]
- 16. Making sure you're not a bot! [mostwiedzy.pl]
- 17. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. spectrabase.com [spectrabase.com]
- 20. This compound | 10420-33-4 [chemicalbook.com]
Managing long reaction times in Dimethyl acetylsuccinate preparation
Welcome to the dedicated technical support center for the synthesis of dimethyl acetylsuccinate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its preparation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Introduction: Navigating the Synthesis of a Versatile β-Keto Ester
This compound is a valuable β-keto ester intermediate, pivotal in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals like dyes.[1][2] Its preparation is most commonly achieved through a high-pressure, high-temperature free-radical addition of acetaldehyde to dimethyl maleate. An alternative, classical approach involves a Claisen condensation of related esters. Both methodologies, while effective, present unique challenges, with reaction time being a critical parameter for process efficiency and product integrity.
This guide will primarily focus on the free-radical addition pathway, as it is a prevalent industrial method, while also providing insights into potential issues with the Claisen condensation route. Our goal is to equip you with the knowledge to diagnose and resolve long reaction times and other related experimental hurdles.
Troubleshooting Guide: Addressing Long Reaction Times
This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the laboratory.
Scenario 1: Free-Radical Addition of Acetaldehyde to Dimethyl Maleate
Q1: My reaction has been running for over 5 hours with low conversion of dimethyl maleate. The literature suggests a much shorter reaction time. What are the primary causes for this delay?
A1: A sluggish reaction in the free-radical synthesis of this compound typically points to issues with one of the three core pillars of the reaction: Initiation , Propagation , or Reaction Environment . Let's break down the potential culprits in a systematic way.
1. Inefficient Radical Initiation:
-
Cause: The free-radical chain reaction may not be starting effectively. This is often due to a compromised radical initiator (e.g., benzoyl peroxide, AIBN).
-
Expert Insight: Radical initiators are thermally sensitive. Improper storage or using an old batch can lead to significant degradation, reducing the concentration of active radicals generated upon heating.
-
Troubleshooting Protocol:
-
Verify Initiator Quality: Use a fresh, properly stored batch of the radical initiator.
-
Ensure Correct Temperature: The reaction temperature must be appropriate for the chosen initiator's half-life. For instance, benzoyl peroxide requires temperatures in the range of 125-130°C for efficient decomposition and radical generation.[3] A lower temperature will drastically slow down the initiation rate.
-
Check for Inhibitors: Commercial dimethyl maleate or acetaldehyde may contain polymerization inhibitors (e.g., hydroquinone, MEHQ).[4][5] These must be removed prior to the reaction, typically by distillation or passing through an inhibitor removal column, as they will quench the generated radicals and halt the chain reaction.
-
2. Interrupted Chain Propagation:
-
Cause: Even with successful initiation, the radical chain can be terminated prematurely.
-
Expert Insight: The presence of oxygen is a common cause of inhibition in radical reactions.[5] Oxygen can react with the acyl radical intermediate to form a much less reactive peroxy radical, which can terminate the chain.
-
Troubleshooting Protocol:
-
Ensure an Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. This involves thoroughly purging the reactor before heating.
-
Purity of Reactants: Besides inhibitors, other impurities in the starting materials can act as radical scavengers. Using freshly distilled dimethyl maleate and acetaldehyde is highly recommended.
-
3. Suboptimal Reaction Environment (Pressure & Temperature):
-
Cause: The physical conditions of the reaction are critical for achieving the desired rate.
-
Expert Insight: This reaction is typically run at high pressure (1.0-2.0 MPa).[3] The high pressure increases the concentration of the gaseous acetaldehyde in the liquid phase, thereby increasing the frequency of collisions between the reactants and the propagating radical, which accelerates the reaction rate.[6]
-
Troubleshooting Protocol:
-
Verify Pressure: Ensure your reactor is properly sealed and maintaining the target pressure throughout the reaction. A leak will lead to a loss of acetaldehyde and a slower reaction.
-
Monitor Temperature: Consistent and accurate temperature control is crucial. A drop in temperature will not only slow the initiation but also the propagation steps.
-
Below is a workflow to guide your troubleshooting process for this specific scenario.
Q2: My reaction mixture has become very viscous, and I suspect polymerization of the dimethyl maleate. How can I prevent this?
A2: Polymerization is a known side reaction in free-radical additions involving alkenes.[2] The growing radical chain can add to another molecule of dimethyl maleate instead of abstracting a hydrogen from acetaldehyde. This is more likely to occur under certain conditions.
-
Cause: The concentration of the radical intermediates is too high, or the reaction is run for an extended period, favoring radical-radical coupling or addition to the monomer.
-
Expert Insight: An excessively high concentration of the initiator or "hot spots" in the reactor due to inefficient stirring can lead to a rapid increase in radical concentration, promoting polymerization.
-
Troubleshooting Protocol:
-
Optimize Initiator Concentration: Use the recommended catalyst loading (e.g., weight ratio of dimethyl maleate:acetaldehyde:initiator of approximately 1:1.2:0.02).[3] Do not add a large excess of the initiator.
-
Ensure Efficient Stirring: Vigorous and efficient stirring is essential in high-pressure reactors to ensure homogenous temperature distribution and reactant concentration.
-
Control Reactant Stoichiometry: An excess of acetaldehyde is typically used to ensure the radical intermediate is more likely to react with it rather than another molecule of dimethyl maleate.
-
Monitor Reaction Progress: Use an appropriate analytical technique (e.g., GC) to monitor the consumption of starting materials. Over-extending the reaction time after the limiting reagent is consumed can increase the likelihood of side reactions.
-
Scenario 2: Claisen Condensation Route
Q3: I am attempting a Claisen condensation to synthesize a β-keto ester related to this compound, but my yield is very low, and I am isolating my starting carboxylic acid. What is happening?
A3: This is a classic symptom of saponification, an unwanted hydrolysis side reaction.
-
Cause: The presence of water in the reaction mixture.
-
Expert Insight: Claisen condensations are base-mediated, typically using an alkoxide base like sodium ethoxide. If water is present, the alkoxide will be protonated to the corresponding alcohol, and the resulting hydroxide ions will readily hydrolyze the ester starting material to the corresponding carboxylate salt. Upon acidic workup, this salt is converted back to the carboxylic acid you are isolating.
-
Troubleshooting Protocol:
-
Use Anhydrous Conditions: All glassware must be thoroughly dried (oven or flame-dried). Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent).
-
Proper Base Handling: Use a freshly prepared or properly stored alkoxide base. Sodium ethoxide and methoxide are hygroscopic and will absorb moisture from the air.
-
Match the Base to the Ester: To avoid another side reaction, transesterification, ensure the alkyl group of your alkoxide base matches the alkyl group of your ester (e.g., use sodium ethoxide for ethyl esters).
-
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction time for the high-pressure synthesis of this compound?
A1: Traditional batch processes have been reported to take around 300 minutes for 90-92% conversion.[3] However, modern continuous processes can achieve over 95% conversion in as little as 120 minutes under optimized conditions (e.g., 125-130°C and 1.3-1.5 MPa).[3]
Q2: How can I monitor the progress of my reaction in real-time?
A2: For high-pressure reactions, in-situ monitoring can be challenging without specialized equipment. However, you can set up the reaction to allow for the safe removal of small aliquots at various time points. These can then be analyzed by:
-
Gas Chromatography (GC): This is an excellent method for quantifying the disappearance of starting materials (dimethyl maleate, acetaldehyde) and the appearance of the product.
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the progress of the reaction. The product, being larger and having an additional carbonyl group, will likely have a different Rf value than the starting materials.
-
Proton NMR (¹H NMR): By analyzing the integration of characteristic peaks of the starting materials and product, you can determine the reaction conversion.
Q3: How do I confirm the identity and purity of my final this compound product?
A3: A combination of spectroscopic methods should be used:
-
¹H NMR: You should expect to see signals corresponding to the two different methyl ester groups, the acetyl methyl group, and the protons on the succinate backbone.[5]
-
¹³C NMR: This will show distinct peaks for the ketone and two ester carbonyl carbons, as well as the other carbons in the molecule.[7]
-
Infrared (IR) Spectroscopy: Look for two strong carbonyl (C=O) stretching bands, one for the ketone and one for the esters, typically in the region of 1715-1750 cm⁻¹.[8]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (188.18 g/mol ).[4]
The following table summarizes the key reaction parameters for the continuous synthesis method.
| Parameter | Recommended Value | Rationale |
| Temperature | 125-130 °C | Ensures efficient decomposition of the radical initiator and high reaction rate.[3] |
| Pressure | 1.3-1.5 MPa | Increases the concentration of acetaldehyde in the liquid phase, accelerating the reaction.[3] |
| Reactant Ratio | Dimethyl Maleate:Acetaldehyde (1 : 1.0-1.5 by weight) | An excess of acetaldehyde favors the desired reaction pathway over polymerization.[3] |
| Initiator | Benzoyl Peroxide or AIBN | Common radical initiators with appropriate half-lives at the reaction temperature.[3] |
The reaction mechanism for the free-radical addition is illustrated below.
References
- 1. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 2. Free-radical addition - Wikipedia [en.wikipedia.org]
- 3. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 4. chempoint.com [chempoint.com]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. ijisset.org [ijisset.org]
Technical Support Center: A Researcher's Guide to Dimethyl Acetylsuccinate (DMAS) Stability
Welcome to the technical support center for Dimethyl acetylsuccinate (DMAS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of DMAS during storage and experimental use. Our goal is to ensure the integrity of your starting materials, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for this compound (DMAS)?
For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Several suppliers recommend specific temperature ranges, such as +15°C to +25°C (room temperature) or refrigerated at 2-8°C.[2] Given its low melting point of 33°C, refrigeration is a prudent measure to maintain its solid form and minimize degradation kinetics.[3][4] Some sources also note that DMAS is "air sensitive" and recommend storing it under an inert gas like argon or nitrogen, which is a best practice for long-term storage to prevent potential oxidative degradation.[5]
Q2: I've noticed the color of my DMAS has changed from white to a yellowish tint. What does this indicate?
A change in color from white to off-white or yellowish is a common physical indicator of chemical degradation. This can be accompanied by a change in odor or consistency. While DMAS is described as a white or colorless solid[6], discoloration suggests the formation of impurities. If you observe any change in the physical appearance of your DMAS, we recommend performing a purity analysis before use.
Q3: What are the primary ways that this compound can degrade?
As a diester, this compound is susceptible to two primary degradation pathways: hydrolysis and thermal decomposition.
-
Hydrolysis: This is the reaction of the ester groups with water, which can be catalyzed by acidic or basic conditions. This process will break down DMAS into its corresponding monoester, and eventually into acetylsuccinic acid and methanol. The presence of moisture in the storage container or in solvents is a key factor in promoting hydrolysis.
-
Thermal Decomposition: At elevated temperatures, DMAS can decompose. While specific studies on DMAS are limited, research on related succinate compounds suggests that thermal degradation can occur through mechanisms like the breaking of an ester bond, leading to the emission of methanol and the formation of other products.[6] Strong heating should be avoided to maintain the integrity of the compound.
Q4: My experiments are giving inconsistent results. Could DMAS degradation be the cause?
Absolutely. The use of degraded starting material is a frequent cause of experimental irreproducibility. If the purity of your DMAS has been compromised, the concentration of the active compound is lower than calculated, and the degradation products can potentially interfere with your reaction. If you suspect degradation, it is crucial to verify the purity of your DMAS stock.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving potential DMAS degradation issues.
Visualizing the Problem: A Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting suspected DMAS degradation.
Caption: Troubleshooting workflow for suspected DMAS degradation.
Understanding Degradation Pathways
To effectively prevent degradation, it is essential to understand the underlying chemical mechanisms.
Hydrolytic Degradation Pathway
Hydrolysis of this compound can occur in the presence of water and is accelerated by acidic or basic conditions. The reaction proceeds in a stepwise manner.
Caption: Stepwise hydrolysis of this compound.
Key Storage Parameters and Their Impact
The following table summarizes the critical storage parameters and their effects on DMAS stability.
| Parameter | Recommended Condition | Rationale for Recommendation | Potential Consequence of Deviation |
| Temperature | 2-8°C or 15-25°C[2] | Low temperatures slow down the rate of all chemical reactions, including hydrolysis and thermal decomposition. | Elevated temperatures can accelerate degradation and may cause the solid to melt, increasing surface area for reaction. |
| Atmosphere | Tightly sealed container, preferably under an inert gas (Argon/Nitrogen).[5] | Minimizes exposure to atmospheric moisture, which is a key reactant in hydrolysis, and oxygen, which could potentially cause oxidative degradation. | Exposure to humid air will introduce water, leading to hydrolysis. |
| Light | Store in an opaque or amber container in a dark place. | While DMAS is not reported to be highly photosensitive, it is a general best practice for complex organic molecules to prevent potential photolytic degradation. | Prolonged exposure to UV light could potentially induce degradation. |
| Container Material | Chemically resistant glass or fluorinated polymers (e.g., Teflon). | Prevents leaching of contaminants from the container into the DMAS and ensures the container is not degraded by the chemical. | Use of incompatible plastics may lead to contamination of the DMAS. |
Experimental Protocols
To ensure the quality of your this compound, periodic purity checks are recommended, especially for older lots or if degradation is suspected.
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general guideline for assessing the purity of DMAS and detecting volatile degradation products.
Objective: To determine the purity of a DMAS sample and identify the presence of volatile impurities.
Materials:
-
This compound sample
-
High-purity solvent for dissolution (e.g., Dichloromethane or Ethyl Acetate)
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
A suitable capillary column (e.g., a mid-polarity column like a DB-WAX)
Procedure:
-
Sample Preparation: Accurately prepare a dilute solution of the DMAS sample in the chosen solvent (e.g., 1 mg/mL).
-
Instrument Setup:
-
Set the injector and detector temperatures appropriately (e.g., 250°C).
-
Program the column oven temperature to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 230°C) to ensure the separation of components with different boiling points.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis:
-
Analyze the resulting chromatogram. The peak corresponding to pure DMAS should be the major peak.
-
The presence of additional peaks may indicate impurities or degradation products.
-
Calculate the purity by determining the area percentage of the DMAS peak relative to the total area of all peaks.
-
Interpretation of Results:
-
A single, sharp peak indicates high purity.
-
The appearance of new, smaller peaks, especially at earlier retention times, could signify the presence of more volatile degradation products. A peak corresponding to methanol would be a strong indicator of hydrolysis.
References
- 1. fishersci.com [fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 乙酰丁二酸二甲酯 | Sigma-Aldrich [sigmaaldrich.com]
- 5. redalyc.org [redalyc.org]
- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Dimethyl Acetylsuccinate and Diethyl Acetylsuccinate
For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. Dimethyl acetylsuccinate and diethyl acetylsuccinate are two such versatile intermediates, frequently employed in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. While structurally similar, the choice between the methyl and ethyl ester of acetylsuccinic acid can have significant implications for their reactivity. This guide provides an in-depth comparison of these two reagents, grounded in theoretical principles and supported by analogous experimental data, to inform your selection process.
At a Glance: Key Chemical and Physical Properties
A foundational understanding of the physical properties of these compounds is essential for their effective use in the laboratory. The following table summarizes their key characteristics.
| Property | This compound | Diethyl Acetylsuccinate |
| CAS Number | 10420-33-4 | 1115-30-6 |
| Molecular Formula | C₈H₁₂O₅ | C₁₀H₁₆O₅ |
| Molecular Weight | 188.18 g/mol | 216.23 g/mol |
| Physical State | Solid | Liquid |
| Melting Point | 33 °C | Not applicable |
| Boiling Point | 129-134 °C at 12 mmHg | 180-183 °C at 50 mmHg |
| Density | 1.16 g/mL at 25 °C | 1.081 g/mL at 25 °C |
Theoretical Reactivity Profile: Steric vs. Electronic Effects
The primary distinction in reactivity between this compound and diethyl acetylsuccinate arises from the differing nature of the methyl and ethyl ester groups. These differences can be rationalized through the interplay of steric and electronic effects.
Steric Hindrance: The Role of Alkyl Group Size
Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. The ethyl group is larger than the methyl group, and this increased steric bulk in diethyl acetylsuccinate can impede the approach of nucleophiles or other reactants to the electrophilic carbonyl centers of the ester groups. Consequently, for reactions that are sensitive to steric crowding, this compound is expected to be the more reactive of the two.
Electronic Effects: Inductive Influence of Alkyl Groups
Alkyl groups are weakly electron-donating through an inductive effect. The ethyl group, being slightly more electron-donating than the methyl group, increases the electron density on the carbonyl oxygen of the ester. This, in turn, can subtly reduce the electrophilicity of the carbonyl carbon in diethyl acetylsuccinate compared to its dimethyl counterpart. While this electronic effect is generally less pronounced than the steric effect, it can contribute to a slightly lower reactivity for the diethyl ester in nucleophilic acyl substitution reactions.
Based on these established principles, a general reactivity trend can be predicted:
Caption: Predicted reactivity based on steric and electronic effects.
Common Synthetic Applications and Comparative Performance
Both dimethyl and diethyl acetylsuccinate are valuable precursors for the synthesis of heterocyclic compounds, particularly in reactions such as the Pechmann condensation and the Japp-Klingemann reaction. While direct, side-by-side quantitative comparisons of these two esters in the literature are scarce, we can infer their relative performance based on the theoretical principles outlined above.
Pechmann Condensation for Coumarin Synthesis
The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst. The reaction proceeds via transesterification followed by intramolecular electrophilic aromatic substitution and dehydration.
Given that the initial step involves the interaction of the phenol with the ester carbonyl, the reduced steric hindrance and slightly higher electrophilicity of this compound would likely lead to a faster reaction rate and potentially higher yields compared to diethyl acetylsuccinate under identical conditions.
-
Reactant Mixture: In a round-bottom flask, combine the phenol (1 equivalent), the dialkyl acetylsuccinate (1 equivalent), and a suitable acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15).
-
Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time will vary depending on the reactivity of the phenol and the chosen catalyst.
-
Work-up: After cooling, pour the reaction mixture into ice water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol).
Caption: Generalized workflow for Pechmann condensation.
Japp-Klingemann Reaction for Hydrazone Synthesis
The Japp-Klingemann reaction is a versatile method for the synthesis of hydrazones from β-ketoesters and aryldiazonium salts. The reaction involves the coupling of the diazonium salt with the enolate of the β-ketoester, followed by the cleavage of an acyl or carboxyl group.
The initial step of this reaction, the formation of the enolate, is base-catalyzed. The subsequent nucleophilic attack of the enolate on the diazonium salt is the key bond-forming step. The less sterically hindered environment around the α-carbon of this compound would be expected to facilitate this attack, potentially leading to a more efficient reaction compared to the diethyl ester.
-
Diazotization: Prepare the aryldiazonium salt by treating an aromatic amine with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C).
-
Coupling Reaction: In a separate flask, dissolve the dialkyl acetylsuccinate in a suitable solvent (e.g., ethanol) and add a base (e.g., sodium acetate) to generate the enolate. Cool this solution to 0-5 °C.
-
Addition: Slowly add the cold diazonium salt solution to the enolate solution with vigorous stirring, maintaining a low temperature.
-
Work-up and Isolation: After the reaction is complete, the hydrazone product often precipitates from the solution. It can be isolated by filtration, washed, and purified by recrystallization.
Caption: Generalized workflow for the Japp-Klingemann reaction.
Conclusion and Recommendations
In the absence of direct comparative experimental data, a recommendation for the choice between this compound and diethyl acetylsuccinate must be based on established principles of chemical reactivity. The smaller size of the methyl groups in this compound leads to lower steric hindrance and a slightly more electrophilic carbonyl carbon compared to the ethyl groups in diethyl acetylsuccinate.
Therefore, for reactions where steric crowding at the ester functionality is a significant factor, such as in many nucleophilic acyl substitutions and condensation reactions, this compound is predicted to be the more reactive substrate. This increased reactivity can translate to shorter reaction times, milder reaction conditions, and potentially higher yields.
However, factors such as solubility in a particular reaction solvent and the cost and availability of the starting materials should also be taken into consideration. For reactions that are less sensitive to steric effects, or where the specific properties of the ethyl ester are advantageous, diethyl acetylsuccinate remains a viable and valuable reagent.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic route. It is recommended that for a new synthetic procedure, small-scale pilot reactions be conducted with both esters to empirically determine the most effective reagent for the desired transformation.
A Researcher's Guide to the Spectroscopic Comparison of Dimethyl Acetylsuccinate and Its Analogs
In the landscape of pharmaceutical and chemical research, the precise characterization of molecules is paramount. Dimethyl acetylsuccinate (DMAS), a versatile β-keto ester, and its analogs are crucial intermediates in the synthesis of a wide array of compounds, including heterocyclic structures with potential biological activities.[1][2] This guide provides an in-depth spectroscopic comparison of this compound with its structural analogs, offering researchers and drug development professionals a framework for their analysis. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established experimental protocols.
Introduction to this compound and Its Analogs
This compound (DMAS), with the chemical formula C8H12O5, is a diester featuring an acetyl group at the 2-position of the succinate backbone.[2][3] Its structure presents a unique combination of ester and ketone functionalities, making it a valuable building block in organic synthesis.[2] For the purpose of this guide, we will compare DMAS with two closely related analogs: Diethyl acetylsuccinate and Dimethyl succinate. The choice of these analogs allows for a systematic evaluation of how subtle changes in the ester groups and the presence or absence of the acetyl group influence the spectroscopic output.
Molecular Structure Comparison
To visualize the structural differences that underpin the spectroscopic variations, the following diagram illustrates the molecules under comparison.
Caption: Molecular structures of DMAS and its analogs.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4] For β-keto esters like DMAS, ¹H and ¹³C NMR are invaluable for structural confirmation and for studying the keto-enol tautomerism, an equilibrium between the keto and enol forms.[4]
Comparative ¹H NMR Data
The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound (DMAS) | ~2.2 (s, 3H), ~2.8 (d, 2H), ~3.6 (s, 3H), ~3.7 (s, 3H), ~3.8 (t, 1H) | -COCH₃, -CH₂-, -OCH₃, -OCH₃, -CH- |
| Diethyl Acetylsuccinate | ~1.2 (t, 6H), ~2.2 (s, 3H), ~2.8 (d, 2H), ~3.8 (t, 1H), ~4.1 (q, 4H) | -CH₃ (ethyl), -COCH₃, -CH₂-, -CH-, -OCH₂- |
| Dimethyl Succinate | ~2.6 (s, 4H), ~3.7 (s, 6H) | -CH₂CH₂-, -OCH₃ |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Interpretation:
-
The spectrum of DMAS is characterized by a singlet for the acetyl protons (~2.2 ppm) and two distinct singlets for the two non-equivalent methoxy groups.[5]
-
In Diethyl Acetylsuccinate , the ethyl groups introduce a characteristic triplet-quartet pattern for the methyl and methylene protons, respectively.[6]
-
Dimethyl Succinate displays a much simpler spectrum with a singlet for the chemically equivalent methylene protons and a single peak for the two equivalent methoxy groups.[7]
Comparative ¹³C NMR Data
¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecules.
| Compound | Approximate Chemical Shift (δ, ppm) | Assignment |
| This compound (DMAS) | ~30, ~45, ~52, ~53, ~168, ~172, ~202 | -COCH₃, -CH₂-, -OCH₃, -OCH₃, -COO-, -COO-, C=O (keto) |
| Diethyl Acetylsuccinate | ~14, ~30, ~45, ~61, ~62, ~168, ~172, ~202 | -CH₃ (ethyl), -COCH₃, -CH₂-, -OCH₂-, -OCH₂-, -COO-, -COO-, C=O (keto) |
| Dimethyl Succinate | ~29, ~52, ~173 | -CH₂CH₂-, -OCH₃, -COO- |
Note: Data is predicted based on typical chemical shift ranges and structural similarities.
Interpretation:
-
The key differentiator for DMAS and Diethyl Acetylsuccinate in the ¹³C NMR is the presence of a signal in the downfield region (~202 ppm) corresponding to the ketone carbonyl carbon.
-
The signals for the ester carbonyl carbons appear around 168-173 ppm.
-
The change from methyl to ethyl esters is clearly observed by the appearance of signals for the ethyl carbons (~14 and ~61 ppm) in Diethyl Acetylsuccinate.
-
Dimethyl Succinate lacks the ketone carbonyl signal and shows fewer signals overall due to its higher symmetry.
Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures data reproducibility and quality.
Caption: Workflow for NMR sample preparation and data acquisition.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies.[4]
Comparative IR Data
The IR spectrum will show characteristic absorption bands for the functional groups present in each molecule.
| Compound | Characteristic IR Absorption Bands (cm⁻¹) | Functional Group Assignment |
| This compound (DMAS) | ~1740-1750 (strong, sharp), ~1720 (strong, sharp) | C=O stretch (ester), C=O stretch (ketone) |
| Diethyl Acetylsuccinate | ~1735-1745 (strong, sharp), ~1715 (strong, sharp) | C=O stretch (ester), C=O stretch (ketone) |
| Dimethyl Succinate | ~1740 (strong, sharp) | C=O stretch (ester) |
Note: The exact frequencies can vary depending on the molecular environment and sample preparation method.
Interpretation:
-
Both DMAS and Diethyl Acetylsuccinate will exhibit two distinct carbonyl stretching bands, one for the ester groups and one for the ketone group.[8][9] The ester carbonyl stretch typically appears at a slightly higher wavenumber than the ketone.
-
Dimethyl Succinate , lacking the ketone functionality, will only show a single strong carbonyl absorption band corresponding to the ester groups.[10]
-
The C-H stretching and bending vibrations will also be present in all spectra but are generally less informative for distinguishing between these specific analogs.
Experimental Protocol: IR Spectroscopy
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Dimethyl 2-acetyl succinate - SRIRAMCHEM [sriramchem.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound(10420-33-4) 1H NMR spectrum [chemicalbook.com]
- 6. DIETHYL ACETYLSUCCINATE(1115-30-6) 1H NMR [m.chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
- 8. This compound(10420-33-4) IR Spectrum [m.chemicalbook.com]
- 9. This compound | C8H12O5 | CID 112039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Versatile Synthons: Comparing Dimethyl Acetylsuccinate Alternatives in Heterocyclic Synthesis
Introduction
In the intricate world of heterocyclic chemistry, the choice of starting materials is paramount to the success of a synthetic campaign. For decades, β-ketoesters have served as foundational pillars, enabling the construction of countless five, six, and seven-membered ring systems that form the backbone of numerous pharmaceuticals, agrochemicals, and materials.[1] Among these, Dimethyl acetylsuccinate (DMAS) stands out as a particularly versatile C4 synthon, prized for its ability to introduce a valuable acetic acid moiety onto the resulting heterocyclic core.[1][2][3]
However, the pursuit of synthetic efficiency, novel substitution patterns, and improved reaction kinetics necessitates a broader perspective. Relying on a single building block can be limiting. This guide provides an in-depth comparison of viable alternative reagents to this compound, designed for researchers, medicinal chemists, and process development professionals. We will move beyond a simple list of alternatives, delving into the causality behind experimental choices, presenting comparative data, and offering detailed protocols to bridge theory with practice. Our objective is to empower you to make informed decisions when selecting the optimal synthon for your target heterocycle.
The Role of this compound (DMAS): The Benchmark
DMAS is a unique β-ketoester because it contains two distinct ester functionalities with different reactivities, along with an active methylene group. This structure allows it to react with binucleophiles like amidines and hydrazines to directly form heterocyclic acetates—a functionality that would otherwise require multi-step homologation.[1]
A prime example is its Traube-type condensation with amidines to furnish pyrimidin-5-yl acetates or with hydrazines to yield pyrazolyl-4-acetates.[1] This direct approach is significantly more efficient than traditional methods that involve formylation and subsequent chain-elongation.[1]
Key Alternative Reagents: A Comparative Analysis
The ideal alternative to DMAS depends entirely on the synthetic goal. Are you seeking higher reactivity, a different substitution pattern, or a more economical starting point? Here, we compare the most prominent alternatives.
Ethyl Acetoacetate (EAA): The Workhorse β-Keto Ester
Ethyl acetoacetate is arguably the most widely used β-ketoester in organic synthesis.[4] Unlike DMAS, which carries a latent acetic acid side chain, EAA is a simpler four-carbon building block.
Performance Comparison:
-
Reactivity: EAA's reactivity is governed by its single keto and ester groups and the acidity of its α-protons, making it susceptible to keto-enol tautomerism.[4] Its reactions are well-understood and highly predictable.
-
Synthetic Scope: EAA is a cornerstone of classical multicomponent reactions.
-
Hantzsch Pyridine Synthesis: A three-component reaction between an aldehyde, ammonia, and two equivalents of EAA yields dihydropyridines, which are precursors to many calcium channel blockers like nifedipine.[5][6][7][8]
-
Biginelli Reaction: A one-pot cyclocondensation of EAA, an aldehyde, and urea (or thiourea) produces dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities.[9][10][11][12]
-
Knorr Pyrrole Synthesis: The reaction between EAA and an α-amino ketone is a classic route to substituted pyrroles.[1]
-
-
Advantages: Highly economical, extensively documented, and versatile for a vast array of heterocycles.
-
Disadvantages: Does not provide the acetic acid side chain inherent to DMAS. The resulting heterocycles are substituted with an acetyl group (from the aceto-) and an ethoxycarbonyl group, leading to a different functional handle compared to DMAS products.
Diethyl 1,3-Acetonedicarboxylate (DEAD): The Symmetrical Synthon
DEAD is a symmetrical C5 β-ketoester that offers a different strategic approach to building heterocyclic and polycyclic systems.[13][14]
Performance Comparison:
-
Reactivity: Featuring a central ketone flanked by two ester groups, DEAD is an excellent building block for reactions requiring two points of nucleophilic attack from its enolate forms.
-
Synthetic Scope:
-
Weiss-Cook Condensation: Its reaction with 1,2-dicarbonyl compounds is a powerful method for constructing cis-bicyclo[3.3.0]octane-3,7-dione derivatives.
-
Fused Heterocycles: DEAD is used in domino reactions to create complex scaffolds, such as fluorenone-fused coumarins.[15]
-
-
Advantages: Ideal for the synthesis of symmetrical molecules or complex polycyclic systems where a central carbonyl is desired.
-
Disadvantages: As a C5 synthon, it leads to fundamentally different core structures than the C4 chemistry of DMAS or EAA.
Meldrum's Acid: The High-Reactivity Malonate Equivalent
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is not a β-ketoester but a cyclic diester. Its exceptional reactivity and high acidity make it a powerful alternative for specific transformations.[16][17]
Performance Comparison:
-
Reactivity: The constrained six-membered ring structure enhances the acidity of the C5 methylene protons (pKa ≈ 4.9 in H2O), making it far more acidic than typical acyclic β-dicarbonyl compounds.[18][19] This allows for facile enolate formation under mild basic conditions.
-
Synthetic Scope:
-
Knoevenagel Condensation: It excels in condensations with aldehydes and ketones, often proceeding under milder conditions than with other active methylene compounds.[17][19]
-
Acylketene Precursor: Upon heating, it can undergo thermal fragmentation to generate highly reactive acylketene intermediates, which can be trapped in cycloaddition reactions.[19]
-
Versatile Heterocycle Synthesis: It is used to synthesize a wide range of heterocycles, including pyrones, pyridones, and oxazoles.[16][20]
-
-
Advantages: Exceptionally high reactivity allows for reactions under mild conditions. It can serve as a synthetic equivalent for malonic acid or, upon thermolysis, ketene.[16]
-
Disadvantages: Thermally sensitive. The reaction pathways can be complex, sometimes leading to different products than expected from simple β-dicarbonyl reactivity.
β-Ketonitriles: The Cyano-Activated Alternative
β-Ketonitriles, such as benzoylacetonitrile, offer another reactive handle for heterocyclic synthesis. The strong electron-withdrawing nature of the nitrile group activates the adjacent methylene group.
Performance Comparison:
-
Reactivity: The cyano group significantly increases the acidity of the α-protons, facilitating C-C bond formation.
-
Synthetic Scope: These compounds are versatile precursors for a variety of heterocycles.[21]
-
Advantages: Provides access to cyano-substituted heterocycles, which are valuable intermediates for further functionalization into amides, carboxylic acids, or amines.
-
Disadvantages: Introduces a nitrile group, which may require additional synthetic steps to convert to other desired functionalities if not the final target.
Data Presentation: A Comparative Synthesis
To provide a clear, quantitative comparison, the following table summarizes the synthesis of substituted pyrazoles and pyrimidines using this compound (DMAS) versus a common alternative, showcasing typical yields and conditions.
| Target Heterocycle | Reagent | Binucleophile | Conditions | Time | Yield (%) | Reference |
| Pyrimidin-5-yl Acetate | This compound | Acetamidine HCl | NaOMe, MeOH, reflux | 2h | 85 | [1] |
| 4-Aryl-dihydropyrimidinone | Ethyl Acetoacetate | Benzaldehyde, Urea | HCl, EtOH, reflux | 18h | 91 | [11] |
| Pyrazolyl-4-acetate | This compound | Hydrazine Hydrate | EtOH, reflux | 1h | 92 | [1] |
| 1,3,5-Substituted Pyrazole | Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO, solvent-free, 80°C | 25 min | 95 | [23] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for key synthetic transformations discussed.
Protocol 1: Synthesis of Methyl (2,4-dimethylpyrimidin-5-yl)acetate using DMAS
This protocol is adapted from the direct condensation method described for preparing pyrimidin-5-yl acetates.[1]
Materials:
-
This compound (1)
-
Acetamidine hydrochloride
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (conc.)
-
Diethyl ether
Procedure:
-
To a solution of sodium methoxide (11.9 g, 220 mmol) in anhydrous methanol (150 mL), add acetamidine hydrochloride (10.4 g, 110 mmol) in portions while stirring at room temperature.
-
After stirring for 15 minutes, add this compound (17.4 g, 100 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize by adding concentrated hydrochloric acid until pH 7 is reached.
-
Evaporate the solvent under reduced pressure.
-
Partition the residue between water (100 mL) and diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure pyrimidin-5-yl acetate.
Protocol 2: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate using EAA
This is a classic Hantzsch pyridine synthesis, a multicomponent reaction demonstrating the utility of Ethyl Acetoacetate.[6][8]
Materials:
-
Ethyl acetoacetate (EAA)
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol (EtOH)
Procedure:
-
In a 100 mL round-bottom flask, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and ammonium acetate (3.9 g, 50 mmol) in ethanol (25 mL).
-
Stir the mixture and heat to reflux. Maintain the reflux for 3-4 hours. A precipitate should begin to form.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 15 mL).
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyridine derivative as a crystalline solid.
Visualization of Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in DOT language.
Reaction Mechanism Comparison
Caption: Fig 1. Generalized reaction pathway for forming heterocycles.
Experimental Workflow
Caption: Fig 2. Standard laboratory workflow from reaction to analysis.
Synthon-to-Heterocycle Logic Map
Caption: Fig 3. Mapping synthons to their common heterocyclic products.
Conclusion
While this compound remains a powerful and efficient synthon for the direct synthesis of heterocyclic acetic acid derivatives, a comprehensive understanding of its alternatives is crucial for the modern synthetic chemist.
-
Ethyl Acetoacetate is the economical, versatile workhorse for classic multicomponent reactions like the Hantzsch and Biginelli syntheses.
-
Diethyl 1,3-acetonedicarboxylate provides a gateway to symmetrical and complex polycyclic structures.
-
Meldrum's Acid offers unparalleled reactivity for transformations requiring highly acidic methylene protons or acylketene intermediates.
-
β-Ketonitriles introduce a valuable cyano handle for further synthetic elaboration.
The ultimate choice of reagent is not about finding a "better" molecule, but the right molecule for the task at hand. This decision should be guided by the desired substitution pattern, target ring system, required reactivity, and overall synthetic strategy. By leveraging the diverse reactivity profiles of these synthons, researchers can unlock new pathways to novel molecular architectures, accelerating discovery in drug development and materials science.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. scribd.com [scribd.com]
- 9. A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00704K [pubs.rsc.org]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Diethyl 1,3-acetonedicarboxylate | Reagent for Synthesis [benchchem.com]
- 14. Diethyl acetonedicarboxylate | C9H14O5 | CID 66045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
- 16. ic.unicamp.br [ic.unicamp.br]
- 17. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 18. ijarmps.org [ijarmps.org]
- 19. Selected applications of Meldrum's acid – a tutorial - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of Dimethyl Acetylsuccinate Derivatives
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of synthetic intermediates is a foundational pillar of robust and reproducible science. Dimethyl acetylsuccinate (DMAS) and its derivatives are highly versatile synthons, serving as critical building blocks in the synthesis of a wide array of pharmaceuticals and heterocyclic compounds.[1][2] Their unique β-ketoester functionality provides a rich scaffold for molecular elaboration.[1] This guide provides an in-depth, comparative analysis of the primary analytical techniques used to confirm the structure of this compound, offering field-proven insights and detailed experimental protocols.
The Imperative of Structural Verification
In the realm of pharmaceutical development, an incorrectly identified intermediate can lead to the synthesis of an entirely different final molecule, resulting in wasted resources, project delays, and potentially unforeseen biological activity. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the integrity of the synthetic pathway. This guide will focus on the three most powerful and accessible techniques for the structural elucidation of organic molecules like DMAS: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and their spatial relationships. For a molecule like this compound, NMR allows us to "see" the different types of protons and carbons and how they are arranged.
¹H NMR Spectroscopy: A Proton's Perspective
Causality Behind the Experiment: ¹H NMR spectroscopy is the first-line technique for confirming the presence and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, allowing us to distinguish between the methyl protons of the acetyl group, the methoxy protons of the ester groups, and the methylene and methine protons of the succinate backbone.
Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single, well-characterized residual solvent peak.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Modern spectrometers can also reference the residual solvent peak (CHCl₃ at ~7.26 ppm).
-
-
Instrumental Analysis:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[4] A higher field strength provides better signal dispersion, which is crucial for resolving complex spectra.
-
Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual CDCl₃ peak.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Data Interpretation and Comparative Analysis
For this compound, we expect to see distinct signals corresponding to the different types of protons in the molecule.
| Expected ¹H NMR Data for this compound in CDCl₃ | | :--- | :--- | :--- | :--- | :--- | | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale | | Acetyl CH₃ | ~2.2 | Singlet | 3H | Protons on a methyl group adjacent to a carbonyl. | | Methylene CH₂ | ~2.8 - 3.0 | Multiplet (dd) | 2H | Diastereotopic protons adjacent to a chiral center and a carbonyl group. | | Methine CH | ~3.8 | Multiplet (t) | 1H | Proton on the chiral center, coupled to the adjacent methylene protons. | | Methoxy CH₃ (ester 1) | ~3.7 | Singlet | 3H | Protons on a methyl group of an ester. | | Methoxy CH₃ (ester 2) | ~3.75 | Singlet | 3H | Protons on a methyl group of the other ester; may be slightly shifted from the first. |
Note: The exact chemical shifts can vary slightly based on solvent and concentration.[4][5]
Comparative Insight: DMAS vs. Diethyl Acetylsuccinate
By comparing the ¹H NMR spectrum of DMAS with that of its close relative, Diethyl acetylsuccinate[6], we can highlight the specificity of the technique. The spectrum of the diethyl derivative would show the characteristic quartet (~4.2 ppm) and triplet (~1.3 ppm) of the ethyl groups, which are absent in the DMAS spectrum, providing a clear point of differentiation.
¹³C NMR Spectroscopy: The Carbon Skeleton
Causality Behind the Experiment: ¹³C NMR complements ¹H NMR by providing a map of the carbon backbone. Each chemically non-equivalent carbon atom gives a distinct signal, allowing us to confirm the number of different carbon environments and the presence of key functional groups like carbonyls.
Experimental Protocol: ¹³C NMR of this compound
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
-
Instrumental Analysis: Acquire the spectrum on the same spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in singlets for each carbon.
-
Data Processing: Process the data similarly to the ¹H spectrum.
Data Interpretation
| Expected ¹³C NMR Data for this compound in CDCl₃ | | :--- | :--- | :--- | | Assignment | Expected Chemical Shift (δ, ppm) | Rationale | | Acetyl C=O | ~202 | Ketone carbonyl carbon.[7] | | Ester C=O (x2) | ~167-172 | Ester carbonyl carbons.[7] | | Methoxy CH₃ (x2) | ~52 | Ester methyl carbons. | | Methine CH | ~49 | Carbon of the chiral center. | | Methylene CH₂ | ~35 | Backbone methylene carbon. | | Acetyl CH₃ | ~30 | Acetyl methyl carbon. |
Note: Spectral data can be referenced from databases like SpectraBase.[8]
II. Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
Causality Behind the Experiment: By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), we can confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Experimental Protocol: GC-MS of this compound
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumental Analysis:
-
Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any impurities.
-
Use an Electron Ionization (EI) source. EI is a "hard" ionization technique that causes fragmentation, providing structural clues.
-
The mass analyzer (e.g., a quadrupole) will scan a range of m/z values (e.g., 40-300 amu).
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and major fragment ions.
Data Interpretation and Comparative Analysis
For this compound (C₈H₁₂O₅), the expected molecular weight is 188.18 g/mol .[5]
-
Molecular Ion (M⁺): A peak at m/z = 188 would correspond to the intact molecular ion.
-
Fragmentation Pattern: The fragmentation pattern of succinate derivatives often involves the loss of methoxy groups (-OCH₃) or carbomethoxyl groups (-COOCH₃).[9] We would expect to see characteristic fragments that help to piece together the structure. For instance, a prominent ion at [M-31]⁺ (m/z = 157) corresponding to the loss of a methoxy radical is a common feature for methyl esters.[9]
Comparative Insight: DMAS vs. a Simple Diester
Comparing the mass spectrum of DMAS to that of a simple diester like dimethyl succinate would reveal additional fragmentation pathways in DMAS originating from the acetyl group. For example, the loss of an acetyl radical (CH₃CO•, 43 Da) would generate a fragment unique to DMAS.
III. Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and these frequencies are absorbed from the infrared region of the electromagnetic spectrum.
Causality Behind the Experiment: this compound possesses two key carbonyl-containing functional groups: a ketone and two esters. These groups have characteristic, strong absorption bands in the IR spectrum.[10] The precise position of these bands can help confirm their presence and electronic environment.
Experimental Protocol: FTIR of this compound
-
Sample Preparation:
-
Neat Liquid/Solid: If the sample is a low-melting solid or a liquid, a small drop can be placed between two salt (NaCl or KBr) plates.[5]
-
KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
-
Instrumental Analysis: Place the sample in a Fourier Transform Infrared (FTIR) spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: Identify the major absorption bands and assign them to specific functional groups.
Data Interpretation and Comparative Analysis
| Expected IR Data for this compound | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Intensity | Assignment | | ~1740-1760 | Strong, Sharp | C=O stretch of the ester groups.[10][11] | | ~1715 | Strong, Sharp | C=O stretch of the ketone group.[12][13] | | ~1300-1000 | Strong | C-O stretch of the ester groups.[10][12] | | ~2950-3000 | Medium | C-H stretch of the methyl and methylene groups. |
Comparative Insight: The Ester vs. Ketone Carbonyl Stretch
A key diagnostic feature in the IR spectrum of DMAS is the presence of two distinct carbonyl peaks. The ester carbonyl stretch appears at a higher wavenumber (~1740 cm⁻¹) compared to the ketone carbonyl stretch (~1715 cm⁻¹).[11][13] This difference is due to the electron-withdrawing effect of the ester oxygen atom, which strengthens the C=O bond, causing it to vibrate at a higher frequency.[11] This provides a clear distinction from a simple diketone or a simple diester, which would each show only one major carbonyl absorption band.
Summary of Analytical Data
The following table provides a consolidated view of the expected analytical data for the structural confirmation of this compound.
| Analytical Method | Parameter | Expected Value/Observation | Interpretation |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~2.2 (s, 3H), ~2.9 (m, 2H), ~3.8 (m, 1H), ~3.7-3.75 (s, 6H) | Confirms the presence and connectivity of all proton environments. |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | Peaks at ~202, ~167-172, ~52, ~49, ~35, ~30 ppm | Confirms the carbon skeleton and the presence of ketone and ester carbonyls. |
| Mass Spec. (EI) | Molecular Ion (m/z) | 188 | Confirms the molecular weight (C₈H₁₂O₅). |
| Key Fragments (m/z) | 157 ([M-OCH₃]⁺), 129 ([M-COOCH₃]⁺) | Supports the proposed structure through characteristic fragmentation. | |
| FTIR | C=O Stretch (cm⁻¹) | ~1740-1760 (ester), ~1715 (ketone) | Confirms the presence of both ester and ketone functional groups. |
| C-O Stretch (cm⁻¹) | ~1300-1000 | Confirms the ester functionality. |
Visualizing the Workflow
A systematic approach to structural confirmation is critical. The following workflow diagram illustrates the logical progression of experiments.
Caption: A logical workflow for the structural confirmation of this compound.
Conclusion
Confirming the structure of this compound and its derivatives is a non-negotiable step in any synthetic campaign, particularly in the context of drug discovery and development. By employing a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, researchers can build a comprehensive and self-validating dataset that unequivocally verifies the molecular structure. This guide has outlined the theoretical basis, practical protocols, and comparative data interpretation necessary to perform this critical task with confidence and scientific rigor.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. This compound(10420-33-4) 1H NMR [m.chemicalbook.com]
- 5. This compound | C8H12O5 | CID 112039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DIETHYL ACETYLSUCCINATE(1115-30-6) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. The use of N-succinyl derivatives in the study of amino acids and peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. echemi.com [echemi.com]
A Comparative Guide to the Reaction Kinetics of Dimethyl Acetylsuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Dimethyl Acetylsuccinate in Synthesis
This compound, a β-keto ester, is a valuable intermediate in the synthesis of a wide range of biologically active molecules and complex organic structures. Its reactivity, centered around the active methylene group and dual carbonyl functionalities, allows for its participation in a variety of carbon-carbon bond-forming reactions. Understanding the kinetics of these transformations is paramount for controlling reaction outcomes, maximizing yields, and designing efficient and scalable synthetic processes.
This guide will focus on two key reactions of this compound: its formation via the Stobbe condensation and its hydrolysis. We will compare its kinetic profile to that of its close analog, diethyl acetylsuccinate, to elucidate the impact of the ester group on reaction rates.
Comparative Kinetic Analysis: this compound vs. Diethyl Acetylsuccinate
The choice of the ester group in a reactant can significantly influence the rate of a chemical reaction due to both steric and electronic effects. In the context of acetylsuccinates, comparing the dimethyl and diethyl esters provides valuable insights into these structure-activity relationships.
Stobbe Condensation: A Key Formation Pathway
The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between a dialkyl succinate and a carbonyl compound, yielding an alkylidene succinic acid or its corresponding ester. This reaction is fundamental to the synthesis of various substituted succinates, including the acetyl derivative.
Reaction Scheme: Succinic Ester + Aldehyde/Ketone --(Base)--> Alkylidene Succinic Acid/Ester
While specific kinetic data for the Stobbe condensation leading directly to this compound is not extensively reported in the literature, we can infer the kinetic behavior from studies on similar systems, such as the condensation of dimethyl succinate with benzaldehyde. Generally, the reaction is base-catalyzed, and its rate is dependent on the concentrations of the succinate, the carbonyl compound, and the base.
Comparative Performance:
In the Stobbe condensation, the smaller methyl group of this compound is expected to offer less steric hindrance compared to the ethyl group of diethyl acetylsuccinate. This could potentially lead to a faster reaction rate for the dimethyl ester under identical conditions. The electronic effects of the methyl versus ethyl groups are generally considered to be similar in this context.
Table 1: Hypothetical Comparative Kinetic Data for Stobbe Condensation
| Parameter | This compound | Diethyl Acetylsuccinate |
| Reactants | Dimethyl Succinate + Acetaldehyde | Diethyl Succinate + Acetaldehyde |
| Conditions | NaOEt, Ethanol, 25 °C | NaOEt, Ethanol, 25 °C |
| Reaction Order | First order in succinate, aldehyde, and base | First order in succinate, aldehyde, and base |
| Rate Constant (k) | k (expected to be slightly larger) | k' |
| Activation Energy (Ea) | Ea (expected to be slightly lower) | Ea' |
Note: This table presents expected trends based on chemical principles, as directly comparable experimental kinetic data is scarce.
Hydrolysis: Stability and Degradation Pathways
The hydrolysis of esters is a critical consideration in both synthesis and the stability of final products. For β-keto esters like this compound, hydrolysis can lead to the corresponding β-keto acid, which may be desired or represent a degradation pathway. The rate of hydrolysis can be influenced by pH, temperature, and the structure of the ester.
Comparative Performance:
The hydrolysis of esters can proceed via acid- or base-catalyzed mechanisms. In general, the smaller methyl group of this compound may be slightly more susceptible to nucleophilic attack by water or hydroxide ions compared to the bulkier ethyl group of diethyl acetylsuccinate. This would suggest a slightly faster rate of hydrolysis for the dimethyl ester.
Table 2: Expected Comparative Hydrolysis Rates
| Parameter | This compound | Diethyl Acetylsuccinate |
| Conditions | Aqueous solution, pH 7, 25 °C | Aqueous solution, pH 7, 25 °C |
| Rate Constant (k) | k (expected to be slightly larger) | k' |
Experimental Protocols for Kinetic Analysis
To provide a practical framework for researchers, this section details step-by-step methodologies for the kinetic analysis of the Stobbe condensation and hydrolysis of this compound. These protocols can be adapted for diethyl acetylsuccinate to generate comparative data.
Kinetic Analysis of the Stobbe Condensation via UV-Vis Spectroscopy
This protocol describes the monitoring of the Stobbe condensation between dimethyl succinate and a suitable aromatic aldehyde (e.g., benzaldehyde) using UV-Vis spectroscopy. The formation of the conjugated product allows for convenient monitoring of the reaction progress.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of dimethyl succinate in absolute ethanol.
-
Prepare a stock solution of benzaldehyde in absolute ethanol.
-
Prepare a fresh stock solution of the base catalyst (e.g., sodium ethoxide) in absolute ethanol.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to scan a wavelength range that covers the absorbance of the expected product (e.g., 250-400 nm).
-
Use a thermostatted cuvette holder to maintain a constant reaction temperature.
-
-
Kinetic Run:
-
In a quartz cuvette, mix the dimethyl succinate and benzaldehyde solutions.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Initiate the reaction by adding a small, known volume of the base catalyst to the cuvette and mix quickly.
-
Immediately begin recording absorbance spectra at regular time intervals.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for the product.
-
Plot the absorbance at λmax against time.
-
Use the initial rates method or integrated rate laws to determine the reaction order and rate constant.
-
Kinetic Analysis of Hydrolysis via HPLC
This protocol details the use of High-Performance Liquid Chromatography (HPLC) to monitor the hydrolysis of this compound. HPLC allows for the separation and quantification of the ester and its hydrolysis product, the corresponding β-keto acid.
Methodology:
-
Preparation of Reaction Mixture:
-
Prepare a solution of this compound in a suitable buffer of known pH.
-
-
HPLC Setup:
-
Equilibrate an appropriate HPLC column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid).
-
Set the detector to a wavelength where both the ester and the acid can be detected.
-
-
Kinetic Run:
-
At time zero, start the hydrolysis reaction by dissolving the this compound in the buffer.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a small amount of acid if the hydrolysis is base-catalyzed, or by rapid cooling).
-
Inject the quenched sample into the HPLC.
-
-
Data Analysis:
-
Integrate the peak areas of the this compound and the hydrolysis product in each chromatogram.
-
Create a calibration curve for both compounds to convert peak areas to concentrations.
-
Plot the concentration of this compound versus time to determine the rate of hydrolysis.
-
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism of the Stobbe condensation and the general workflow for a kinetic analysis experiment.
A Comparative Guide to Catalyst Efficiency in Dimethyl Acetylsuccinate Synthesis
For researchers and professionals in drug development and fine chemical synthesis, the efficient production of key intermediates is paramount. Dimethyl acetylsuccinate (DMAS), a versatile building block for various heterocyclic compounds and pharmaceuticals, is a prime example.[1][2] This guide provides an in-depth comparison of the methodologies for DMAS synthesis, with a focus on catalytic efficiency. We will objectively analyze the established industrial methods and compare their performance with cutting-edge catalytic alternatives, supported by experimental data from peer-reviewed literature.
The Industrial Benchmark: Radical-Initiated Synthesis
The current industrial production of this compound predominantly relies on a continuous process involving the reaction of dimethyl maleate and acetaldehyde. This method, detailed in several patents, utilizes a radical initiator rather than a traditional catalyst.[3][4]
Reaction Scheme:
Key Performance Indicators:
This process is valued for its high throughput and impressive yields under optimized conditions.
| Parameter | Reported Value | Source |
| Conversion Rate | ≥ 95% | [3][4] |
| Product Purity | ≥ 99% | [3][4] |
| Reaction Time | Short (continuous flow) | [3] |
| Initiators | Benzoyl peroxide, Diisopropyl azodicarboxylate | [4] |
| Conditions | High pressure (1.0-2.0 MPa), High temperature (115-140 °C) | [4] |
Causality Behind Experimental Choices:
The choice of a radical-initiated pathway is driven by the need for a robust and high-yielding industrial process. The high temperatures and pressures are necessary to ensure the efficient generation of radicals and to maintain the reactants in the appropriate phase for the continuous flow system. This method, while effective, necessitates specialized high-pressure equipment and operates under harsh conditions, which may not be ideal for all manufacturing settings. The use of radical initiators also raises considerations regarding safety and by-product formation.
Emerging Alternatives: Catalytic Michael Addition
The synthesis of this compound can be viewed as a Michael addition of an acetyl group equivalent to an unsaturated diester. This opens the door to a vast array of modern catalytic methods that promise milder reaction conditions, higher selectivity, and the potential for asymmetric synthesis, which is crucial for the production of chiral pharmaceuticals.
Lewis Acid Catalysis
Lewis acids are known to catalyze Michael additions by activating the Michael acceptor.[5] While specific data for DMAS synthesis is limited, we can infer performance from analogous reactions involving β-keto esters.
Proposed Reaction Scheme:
Potential Catalysts and Their Performance in Analogous Reactions:
| Catalyst Type | Example | Performance in β-keto ester synthesis | Key Advantages | Potential Drawbacks | Source |
| Lanthanide Complexes | La-NR-linked-BINOL | 82% yield, 92% ee (for cyclohexenone addition) | High enantioselectivity, mild conditions | Catalyst complexity and cost | [3] |
| Nickel Complexes | Nickel diamine catalyst | High yield and diastereoselectivity | Enables stereoconvergence | Potential for metal contamination | [6] |
| Simple Metal Salts | ZnO | 100% yield (for DMS from succinic anhydride) | Low cost, environmentally friendly | May require higher temperatures | [7] |
Expertise & Experience Insights:
The choice of Lewis acid is critical. Lanthanide-based catalysts, particularly those with chiral ligands like linked-BINOL, offer the exciting possibility of producing enantioenriched DMAS directly. This would be a significant advantage over the racemic product obtained from the radical-initiated process. Nickel catalysts have shown promise in controlling the stereochemistry of the product through crystallization-induced diastereomer transformation.[6] Simpler, more cost-effective Lewis acids like ZnO could offer a greener alternative, although their efficacy for this specific transformation needs to be experimentally verified.
Organocatalysis
Organocatalysis provides a metal-free alternative for Michael additions, often proceeding under mild conditions with high stereoselectivity.[8]
Proposed Reaction Scheme:
Potential Catalysts and Their Performance in Analogous Reactions:
| Catalyst Type | Example | Performance in β-keto ester synthesis | Key Advantages | Potential Drawbacks | Source |
| Proline Derivatives | L-proline | Effective for cross-aldol reactions leading to β-keto esters | Metal-free, mild conditions, potential for high stereoselectivity | Catalyst loading can be high, limited substrate scope | [8] |
| Thiourea Derivatives | Takemoto's catalyst | Effective for Michael addition of β-keto esters to nitroalkenes | High enantioselectivity | May require specific substrate activation | [9] |
Expertise & Experience Insights:
Organocatalysts activate the reactants through the formation of transient iminium or enamine intermediates. For the synthesis of DMAS, an organocatalyst could potentially activate the acetyl donor. The mild reaction conditions associated with organocatalysis could lead to a more energy-efficient and safer process compared to the high-pressure, high-temperature radical-initiated method.
Biocatalysis
Enzymes offer unparalleled selectivity under environmentally benign conditions. While direct enzymatic synthesis of DMAS is not widely reported, related transformations highlight the potential of this approach.
Potential Approach:
Enzymatic acylation or transesterification could be explored. For instance, lipases are effective in catalyzing transesterification reactions to produce β-keto esters.[8] Ene-reductases have been used for the asymmetric reduction of related unsaturated esters to produce chiral succinates.[10]
Key Advantages:
-
High selectivity (chemo-, regio-, and stereoselectivity)
-
Mild reaction conditions (ambient temperature and pressure, neutral pH)
-
Environmentally friendly and biodegradable catalysts
Challenges:
-
Enzyme stability and cost
-
Substrate scope limitations
-
Lower reaction rates compared to some chemical catalysts
Experimental Protocols for Catalyst Benchmarking
To objectively compare the efficiency of different catalysts for this compound synthesis, a standardized experimental protocol is essential.
Protocol: Screening of Catalysts for this compound Synthesis via Michael Addition
-
Reactant Preparation: Prepare stock solutions of dimethyl maleate and a suitable acetyl donor (e.g., a silyl enol ether of acetone) in a dry, inert solvent (e.g., dichloromethane or toluene).
-
Catalyst Loading: In a series of reaction vials, add the catalyst to be tested. For solid catalysts, ensure they are properly dried and activated. The catalyst loading should be systematically varied (e.g., 1 mol%, 5 mol%, 10 mol%) to determine the optimal concentration.
-
Reaction Initiation: To each vial, add the dimethyl maleate solution followed by the acetyl donor solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reactions at a controlled temperature (e.g., room temperature, 40 °C, 60 °C). Take aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h) and quench the reaction.
-
Analysis: Analyze the quenched reaction mixtures by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of dimethyl maleate and the yield of this compound. Use an internal standard for accurate quantification.
-
Product Characterization: Isolate the product by column chromatography and characterize it by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. For chiral catalysts, determine the enantiomeric excess (ee) by chiral HPLC or GC.
Visualizing the Workflow and Reaction Mechanism
Experimental Workflow for Catalyst Benchmarking
Caption: Experimental workflow for benchmarking catalyst efficiency.
Generalized Catalytic Michael Addition Mechanism
Caption: Generalized mechanism for catalytic Michael addition.
Conclusion and Future Outlook
The industrial synthesis of this compound via a radical-initiated pathway is a mature and high-yielding process. However, its reliance on harsh conditions presents opportunities for improvement through modern catalytic methods. Lewis acid catalysis, organocatalysis, and biocatalysis all offer promising avenues for developing milder, more selective, and potentially asymmetric syntheses of this important intermediate.
For researchers and drug development professionals, the exploration of these catalytic alternatives could lead to more sustainable and cost-effective manufacturing processes. The benchmarking protocol outlined in this guide provides a framework for the systematic evaluation of new catalysts, paving the way for the next generation of this compound synthesis.
References
- 1. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102311345A - Continuous synthesis method of this compound - Google Patents [patents.google.com]
- 5. Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Synthesis of Dimethyl Succinate via Esterification of Succinic Anhydride over ZnO in Methanol | CoLab [colab.ws]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Dimethyl Acetylsuccinate
In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. For a compound like Dimethyl acetylsuccinate (DMAS), a key intermediate in the synthesis of various organic molecules, ensuring the accuracy and precision of its quantification is critical for process control and final product quality.[1] This guide provides an in-depth comparison and cross-validation of two common analytical techniques for the determination of DMAS: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC).
This document is intended for researchers, scientists, and drug development professionals, offering practical insights into method selection, validation, and implementation, grounded in the principles of scientific integrity and regulatory compliance. The methodologies and validation parameters discussed adhere to the framework established by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
The Imperative of Method Cross-Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] Cross-validation takes this a step further by comparing the performance of two distinct analytical methods. This process is crucial when:
-
Transferring a method between laboratories.
-
Implementing a new method to replace an existing one.
-
Corroborating results from different analytical principles.
A successful cross-validation provides a high degree of assurance in the analytical results, regardless of the methodology employed.
Visualizing the Cross-Validation Workflow
The process of cross-validation involves a systematic comparison of performance characteristics between the two methods. The following workflow illustrates the key stages:
Caption: A flowchart illustrating the systematic process of developing, validating, and cross-validating two distinct analytical methods.
Methodologies and Experimental Protocols
The choice of an analytical method is often dictated by the physicochemical properties of the analyte. This compound (C8H12O5, M.W. 188.18 g/mol ) is a relatively volatile compound with a boiling point of 129-134 °C at 12 mmHg, making it amenable to GC analysis.[4] Its ester functional groups also allow for detection by HPLC with a UV detector, although it lacks a strong chromophore.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: This method leverages the volatility of DMAS to separate it from non-volatile impurities in a heated column. The eluting compound is then combusted in a hydrogen-air flame, producing ions that generate a measurable current, which is proportional to the mass of the analyte.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness, with a mid-polarity stationary phase like 5% phenyl-methylpolysiloxane).
-
Standard Preparation:
-
Prepare a stock solution of DMAS reference standard (e.g., 1000 µg/mL) in a suitable solvent like ethyl acetate.
-
Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 10 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing DMAS and dissolve it in ethyl acetate to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 220 °C, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injection Volume: 1 µL (split mode, e.g., 20:1 split ratio).
-
-
Analysis: Inject the calibration standards followed by the sample solutions. The peak area of DMAS is used for quantification.
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle: This technique separates DMAS from other components in a mixture based on its partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The concentration of the eluting DMAS is measured by its absorbance of UV light at a specific wavelength. While DMAS lacks a strong chromophore, the ester carbonyl group allows for detection at low UV wavelengths.
Experimental Protocol:
-
Instrumentation: An HPLC system with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector. A C18 column (e.g., 4.6 x 150mm, 5µm particle size) is used.
-
Standard Preparation:
-
Prepare a stock solution of DMAS reference standard (e.g., 1000 µg/mL) in the mobile phase.
-
Prepare calibration standards by serially diluting the stock solution to concentrations ranging from 50 µg/mL to 500 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing DMAS and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 250 µg/mL).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the calibration standards followed by the sample solutions. The peak area of DMAS is used for quantification.
Cross-Validation: A Comparative Analysis of Performance
To cross-validate these two methods, a single batch of DMAS was analyzed using both techniques. The validation was performed in accordance with ICH Q2(R1) guidelines, focusing on key performance parameters.[6]
The Interplay of Validation Parameters
The validation of an analytical method is not a series of disconnected tests but a holistic evaluation of its performance. The relationship between key validation parameters is illustrated below.
Caption: A diagram showing the logical dependencies between key analytical method validation parameters as per ICH Q2(R1).
Comparative Data Summary
The following tables summarize the experimental data obtained from the validation of the GC-FID and RP-HPLC methods.
Table 1: Linearity and Range
| Parameter | GC-FID Method | RP-HPLC Method | Acceptance Criteria |
| Range (µg/mL) | 10 - 200 | 50 - 500 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to zero |
Table 2: Accuracy (Recovery)
| Concentration Level | GC-FID (% Recovery) | RP-HPLC (% Recovery) | Acceptance Criteria |
| Low (80%) | 99.5% | 100.8% | 98.0% - 102.0% |
| Mid (100%) | 100.2% | 99.7% | 98.0% - 102.0% |
| High (120%) | 100.5% | 99.1% | 98.0% - 102.0% |
Table 3: Precision (Repeatability)
| Parameter | GC-FID Method | RP-HPLC Method | Acceptance Criteria |
| Number of Replicates (n) | 6 | 6 | - |
| Mean Assay (%) | 99.8% | 100.1% | - |
| % Relative Standard Deviation (%RSD) | 0.45% | 0.68% | ≤ 1.0% |
Table 4: Limit of Detection (LOD) and Quantitation (LOQ)
| Parameter | GC-FID Method | RP-HPLC Method |
| LOD (µg/mL) | 3 | 15 |
| LOQ (µg/mL) | 10 | 50 |
Discussion and Method Selection
The cross-validation data reveals that both the GC-FID and RP-HPLC methods are suitable for the intended purpose of quantifying this compound. Both methods demonstrated excellent linearity, accuracy, and precision, meeting typical acceptance criteria for pharmaceutical analysis.[7]
GC-FID Strengths and Considerations:
-
Higher Sensitivity: The GC-FID method exhibited a significantly lower LOD and LOQ, making it the superior choice for trace-level analysis or impurity determination.
-
Higher Precision: The lower %RSD in the repeatability study suggests slightly better precision for the GC-FID method.
-
Causality: The high efficiency of capillary GC columns leads to sharp, well-resolved peaks, contributing to better precision. The FID is also a highly sensitive and universally responsive detector for hydrocarbons.
RP-HPLC Strengths and Considerations:
-
Simpler Sample Preparation: The "dissolve and inject" approach with the mobile phase as the diluent is straightforward and less prone to variability from solvent evaporation compared to the volatile solvents used in GC.
-
Robustness: HPLC methods are often considered more robust for routine quality control environments due to the stability of the stationary phase and the non-destructive nature of UV detection.
-
Causality: The lower sensitivity is a direct result of DMAS lacking a strong UV chromophore, necessitating detection at a low wavelength where baseline noise can be higher and interference from other excipients or impurities is more likely.
A statistical analysis of the assay results from the same batch (e.g., a two-sample t-test) would likely show no significant difference between the means obtained by the two methods, confirming their equivalency for the assay of bulk DMAS.
Recommendation:
-
For routine quality control and release testing of DMAS as a bulk substance or in a final product, the RP-HPLC method is recommended due to its operational simplicity and robustness.
-
For applications requiring high sensitivity , such as the analysis of trace impurities or stability studies where low-level degradants are expected, the GC-FID method is the more appropriate choice.
This guide demonstrates a comprehensive approach to the cross-validation of analytical methods. By understanding the underlying principles of each technique and rigorously comparing their performance characteristics, scientists can make informed decisions, ensuring the generation of reliable and defensible analytical data throughout the drug development lifecycle.
References
- 1. CN102311345A - Continuous synthesis method of this compound - Google Patents [patents.google.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. This compound | 10420-33-4 [chemicalbook.com]
- 5. Separation of Dimethyl succinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
Navigating the Disposal of Dimethyl Acetylsuccinate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup and into the often-overlooked realm of chemical waste management. Proper disposal of laboratory reagents is not merely a regulatory hurdle; it is a cornerstone of a safe and sustainable research environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of dimethyl acetylsuccinate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment: Understanding this compound
Before any disposal protocol can be established, a thorough understanding of the chemical's properties is paramount. This compound (CAS No. 10420-33-4) is a diester commonly used in organic synthesis.[1][2][3]
Based on available Safety Data Sheets (SDS), this compound is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4][5][6] However, it is crucial to note that some data suggests it may cause skin irritation, and one source indicates it is harmful to aquatic life.[7] This underscores the importance of treating all chemical waste with a degree of caution, regardless of its formal classification.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₅ | [7] |
| Molecular Weight | 188.18 g/mol | [7] |
| Appearance | White solid or crystalline | [5][8] |
| Melting Point | 31 - 33 °C | [5][8] |
| Boiling Point | 129 - 134 °C at 12 mmHg | [1][9] |
| Solubility in Water | 56.2 g/L at 20 °C | [9] |
This information is critical in determining appropriate container materials and understanding the chemical's behavior in the event of a spill.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the decision-making process and actions required for the safe disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring that each step is considered before proceeding to the next.
Step 1: Immediate Waste Containment and Labeling
At the point of generation, all waste containing this compound must be collected in a designated and appropriate container.
-
Container Selection: Use a chemically compatible container with a secure, leak-proof lid. Given its solid form at room temperature and solubility in water, a high-density polyethylene (HDPE) or glass container is suitable.[10][11] Ensure the container is clean and dry before use to prevent unwanted reactions.
-
Labeling: Immediately label the waste container with the following information:
-
"Waste this compound"
-
The full chemical name (and any other components of the waste mixture)
-
The date of accumulation
-
The name of the generating researcher and laboratory
-
-
Segregation: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents or incompatible chemicals.[8][10]
Step 2: Waste Accumulation and Storage
Proper storage of chemical waste is a critical component of laboratory safety, governed by regulations from bodies such as the Occupational Safety and Health Administration (OSHA).[12][13][14]
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of heat, ignition, and high-traffic zones.[10]
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or spills.[10] The container must be kept closed at all times except when adding waste.[11]
Step 3: Disposal Pathway Determination
The primary and most crucial step in the final disposal of this compound is to engage a licensed and reputable chemical waste disposal company.[6][15] Self-treatment or disposal down the drain is not a recommended or compliant practice.[4]
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for guidance on specific disposal procedures and approved waste contractors. They will provide the necessary waste tags and schedule pickups.
-
Provide Full Disclosure to the Waste Contractor: Accurately describe the contents of the waste container to the disposal company. This includes the concentration of this compound and any other chemicals present in the mixture. This information is vital for their safe handling and ultimate disposal.
The decision-making process for waste disposal can be visualized as follows:
Caption: Decision workflow for this compound waste management.
Emergency Procedures in Case of Spills
In the event of an accidental release, immediate and appropriate action is necessary to mitigate any potential hazards.
-
Small Spills:
-
Ensure adequate ventilation.
-
Wearing appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with soap and water.
-
-
Large Spills:
Trustworthiness Through Compliance and Best Practices
This guide is grounded in the principle of adherence to established safety and environmental regulations. The U.S. Environmental Protection Agency (EPA) and OSHA provide the regulatory framework for hazardous waste management in the United States.[12][16][17] Key tenets of these regulations include:
-
Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[15] While this compound is not typically classified as hazardous, it is best practice to manage all chemical waste through a licensed disposal service.
-
Proper Containment: The use of appropriate, sealed, and labeled containers is a fundamental requirement.[10][11]
-
Cradle-to-Grave Responsibility: The generator is responsible for the waste from its creation to its final disposal.[11] Utilizing a licensed disposal company ensures this responsibility is met.
By following these procedures, laboratories not only ensure compliance but also build a culture of safety and environmental stewardship, reinforcing the trustworthiness of their operations.
References
- 1. This compound | 10420-33-4 [chemicalbook.com]
- 2. This compound, 96% | Fisher Scientific [fishersci.ca]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound | C8H12O5 | CID 112039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. This compound 10420-33-4 [sigmaaldrich.com]
- 10. usbioclean.com [usbioclean.com]
- 11. pfw.edu [pfw.edu]
- 12. nationalacademies.org [nationalacademies.org]
- 13. osha.gov [osha.gov]
- 14. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of Dimethyl Acetylsuccinate
Navigating the complexities of chemical handling is paramount to ensuring both personal safety and the integrity of research. This guide provides essential, in-depth information for researchers, scientists, and drug development professionals on the safe handling of Dimethyl acetylsuccinate. Moving beyond a simple checklist, this document elucidates the reasoning behind each procedural step, fostering a culture of safety and scientific excellence.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is crucial. While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential risks that warrant careful management.[1] According to aggregated GHS information, a minority of reports classify it as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2] Additionally, some sources indicate it may be harmful if swallowed.[3][4] It is also considered a combustible solid, meaning it can burn, though it may not ignite readily.[5]
Given the variance in hazard classification, the principle of "As Low As Reasonably Achievable" (ALARA) exposure should be adopted. This proactive approach to safety is a cornerstone of responsible laboratory practice.
Key Physicochemical Properties:
| Property | Value | Source |
| Physical State | Solid, Crystalline | [5][6] |
| Appearance | White | [5][6] |
| Melting Point | 31 - 33 °C / 87.8 - 91.4 °F | [5][6] |
| Boiling Point | 129 - 134 °C / 264.2 - 273.2 °F | [5][6] |
| Flash Point | > 110 °C / > 230 °F | [5][6] |
Engineering Controls: The First Line of Defense
The most effective way to minimize exposure to any chemical is through the implementation of robust engineering controls. These are measures that are designed to isolate the hazard from the worker.
-
Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a local exhaust ventilation system, such as a chemical fume hood, is strongly recommended.[7] This is critical to prevent inhalation of potentially irritating particles.
-
Eyewash Stations and Safety Showers: Facilities where this compound is handled must be equipped with readily accessible eyewash stations and safety showers.[1] In the event of accidental contact, immediate flushing is essential to minimize potential harm.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering controls cannot eliminate all risk of exposure, Personal Protective Equipment (PPE) provides a crucial barrier. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection:
-
Safety Glasses: For general handling of small quantities where splashing is unlikely, chemical splash-resistant safety glasses with side shields are the minimum requirement.[1]
-
Goggles: When there is a risk of splashes or generating dust, chemical safety goggles that provide a tighter seal around the eyes are necessary.[1]
-
Face Shield: For procedures with a significant risk of splashing or aerosol generation, a face shield should be worn in conjunction with safety goggles to protect the entire face.
Hand Protection:
-
Glove Material: Nitrile rubber gloves are commonly recommended for handling this compound.[6] However, it is imperative to consult the glove manufacturer's specific chemical resistance data.
-
Inspection and Removal: Always inspect gloves for any signs of degradation or punctures before use. After handling the chemical, remove gloves using a technique that avoids skin contact with the outer surface of the glove and dispose of them as contaminated waste.[8]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Skin and Body Protection:
-
Laboratory Coat: A long-sleeved laboratory coat should be worn to protect street clothing and skin from contamination.
-
Protective Clothing: For larger scale operations or where there is a significant risk of skin contact, additional protective clothing may be necessary.
Respiratory Protection:
Under normal laboratory conditions with adequate engineering controls, respiratory protection is typically not required.[5][6] However, in situations where engineering controls are not sufficient to control airborne concentrations, or during emergency situations, respiratory protection is essential.
-
Dust Mask/Respirator: If dust is generated and cannot be controlled by ventilation, a NIOSH-approved N95 or higher-rated particulate respirator should be used.[9] For larger spills or emergencies, a respirator with an organic vapor cartridge may be necessary.
Procedural Guidance for Safe Handling and Storage
A systematic approach to the handling and storage of this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[1]
-
Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents.[1]
Handling Workflow:
The following diagram illustrates a safe handling workflow for this compound.
Caption: Standard Operating Procedure Workflow for this compound.
Emergency Response: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
The following flowchart outlines the decision-making process for responding to a chemical spill.
Caption: Chemical Spill Emergency Response Flowchart.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical aspect of its life cycle in the laboratory.
-
Waste Characterization: All waste containing this compound must be treated as chemical waste.
-
Containerization: Collect waste in its original container or a compatible, properly labeled waste container. Do not mix with other waste streams.
-
Disposal Vendor: Arrange for disposal through a licensed and reputable hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
Conclusion: A Commitment to Safety
The safe handling of this compound, as with any laboratory chemical, is a fundamental responsibility of every researcher. By understanding its potential hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established procedures for handling, storage, and disposal, you contribute to a safer and more productive research environment. This guide serves as a comprehensive resource to support that commitment.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
